Paspaline
Description
Structure
3D Structure
Propriétés
Numéro CAS |
11024-56-9 |
|---|---|
Formule moléculaire |
C28H39NO2 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
2-[(1S,2S,5S,7S,10S,11R,14S)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-7-yl]propan-2-ol |
InChI |
InChI=1S/C28H39NO2/c1-25(2,30)22-12-14-26(3)21-11-10-17-16-19-18-8-6-7-9-20(18)29-24(19)28(17,5)27(21,4)15-13-23(26)31-22/h6-9,17,21-23,29-30H,10-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28+/m0/s1 |
Clé InChI |
WLAIEIMDXUAGPY-HSECPPETSA-N |
SMILES |
CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |
SMILES isomérique |
C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |
SMILES canonique |
CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Paspaline |
Origine du produit |
United States |
Foundational & Exploratory
Paspaline from Claviceps paspali: A Technical Guide to its Discovery, Biosynthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paspaline is a foundational indole-diterpenoid produced by the ergot fungus Claviceps paspali. First identified in 1966, it serves as a key precursor in the biosynthesis of a diverse array of more complex and biologically active indole-diterpenes, including the tremorgenic mycotoxins paspalitrem A and B. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biosynthesis of this compound. It is intended to be a comprehensive resource, detailing the experimental methodologies and presenting key quantitative data to support further research and development in this field.
Introduction
The indole-diterpenoids are a large and structurally diverse class of fungal secondary metabolites characterized by a common core structure derived from indole and a diterpene unit. This compound, a hexacyclic compound with the molecular formula C₂₈H₃₉NO₂, stands as a central intermediate in the biogenesis of many of these complex molecules. Its discovery in Claviceps paspali, a fungus known for producing ergot alkaloids, opened a new area of natural product chemistry. Understanding the pathway to this compound is critical for harnessing the biosynthetic potential of this fungus to produce novel compounds with potential therapeutic applications.
Discovery and Initial Characterization
This compound was first isolated from the mycelia of Claviceps paspali by Fehr and Acklin in 1966. The initial structural elucidation was based on spectroscopic methods available at the time, and the absolute configuration was later definitively established by Springer and Clardy in 1980 through single-crystal X-ray diffraction analysis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₉NO₂ |
| Molecular Weight | 421.62 g/mol |
| Appearance | Crystalline solid |
| General Solubility | Soluble in various organic solvents |
Experimental Protocols
Fungal Strain and Culture Conditions
Claviceps paspali strains can be maintained on potato dextrose agar (PDA). For the production of this compound and other indole-diterpenes, a two-stage fermentation process is typically employed.
Inoculum Medium:
-
Mannitol: 5%
-
Succinic acid: 1%
-
Soy flour: 0.5%
-
KH₂PO₄: 0.2%
-
MgSO₄·7H₂O: 0.03%
-
pH: 5.2
Production Medium:
-
Sorbitol: 10%
-
Succinic acid: 3.5%
-
Corn steep liquor: 1.5%
-
Yeast extract: 0.05%
-
NH₄NO₃: 1.5%
-
MgSO₄·7H₂O: 0.07%
-
FeSO₄·7H₂O: 0.0022%
-
ZnSO₄·7H₂O: 0.001%
-
pH: 5.2
Fermentation Parameters: Cultures are typically incubated at 28°C with shaking at 240 rpm. The inoculum is grown for approximately 5 days before being transferred to the production medium for a further 12 days of incubation.[1]
Extraction and Isolation of this compound
A detailed protocol for the extraction and isolation of this compound from Claviceps paspali fermentation broth is outlined below. This process involves solvent extraction followed by chromatographic purification.
Protocol:
-
Extraction: The fermentation broth is extracted with a suitable organic solvent mixture, such as chloroform-methanol.
-
Chromatography: The resulting crude extract is subjected to column chromatography on silica gel.
-
Elution: A gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Crystallization: The this compound-containing fractions are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent to yield pure this compound.
Structure Elucidation Methodologies
The structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Fragmentation patterns in the mass spectrum give clues about the connectivity of the atoms.
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.
Biosynthesis of this compound
The biosynthesis of this compound in Claviceps paspali starts from the primary metabolites tryptophan and geranylgeranyl diphosphate (GGPP). The pathway is catalyzed by a set of four core enzymes encoded by a gene cluster.
References
A Technical Guide to Paspaline-Producing Fungal Endophytes: From Biosynthesis to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paspaline is a key indole-diterpenoid secondary metabolite synthesized by a variety of fungal endophytes, most notably within the genera Penicillium and Claviceps. This hexacyclic compound serves as a crucial precursor to a wide array of more complex and bioactive indole-diterpenes, including the tremorgenic mycotoxin paxilline. The primary mechanism of action for this compound and its derivatives is the allosteric inhibition of large-conductance calcium-activated potassium (Maxi-K or BK) channels, making them valuable pharmacological tools and potential starting points for drug discovery programs, particularly in neuroscience and cardiovascular research. This technical guide provides an in-depth overview of this compound, covering the biology of its producing fungal endophytes, its detailed biosynthetic pathway, comprehensive experimental protocols for its isolation, purification, and characterization, and its pharmacological effects on cellular signaling pathways.
Introduction to this compound and Producing Fungal Endophytes
Fungal endophytes, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of novel bioactive compounds.[1] Among these are the this compound-type indole diterpenoids, a structurally diverse class of metabolites produced by filamentous fungi. This compound itself was first isolated from Claviceps paspali, a fungus known to cause "paspalum staggers," a neurological condition in livestock.[2] Subsequently, various species of Penicillium, such as P. paxilli, have been identified as significant producers.[3]
These fungi form a symbiotic relationship with their host plants, and the production of bioactive secondary metabolites like this compound is thought to play a role in protecting the host from herbivores and pathogens. For researchers, these endophytic fungi represent a rich, culturable source of complex natural products with potent biological activities.
This compound Biosynthesis
The biosynthesis of this compound is a conserved pathway that serves as the foundation for a multitude of indole-diterpenoids. The synthesis is orchestrated by a cluster of genes, often referred to as the pax cluster in Penicillium paxilli, which encodes the four core enzymes required to construct the this compound scaffold.[3][4]
The key steps in the biosynthesis of this compound are:
-
Geranylgeranyl Diphosphate (GGPP) Synthesis: The pathway begins with the synthesis of GGPP from precursors of primary metabolism. This reaction is catalyzed by the geranylgeranyl diphosphate synthase, PaxG .
-
Indole Prenylation: The prenyltransferase PaxC catalyzes the first committed step by attaching the geranylgeranyl moiety to the indole ring of a tryptophan precursor, forming 3-geranylgeranylindole (3-GGI).
-
Epoxidation: A FAD-dependent monooxygenase, PaxM , specifically epoxidizes the diterpene tail of 3-GGI.
-
Cyclization Cascade: The final and most complex step is a series of cyclizations catalyzed by the terpene cyclase PaxB , an integral membrane protein. This enzymatic reaction transforms the linear epoxidized precursor into the hexacyclic structure of this compound.
This compound then serves as a key intermediate, which can be further modified by other enzymes, such as cytochrome P450 monooxygenases (e.g., PaxP and PaxQ), to produce more complex derivatives like paxilline and paspalinine.[5]
Pharmacological Activity and Mechanism of Action
Molecular Target: The Maxi-K (BK) Channel
The primary molecular target for this compound and its derivatives is the large-conductance Ca²⁺-activated K⁺ (BK) channel, also known as the Maxi-K or KCa1.1 channel.[6][7] These channels are ubiquitously expressed in various cell types, including neurons, smooth muscle cells, and endocrine cells.[8][9] BK channels are unique in that they are dually activated by both increases in intracellular calcium concentration and membrane depolarization.[10] When activated, they allow the efflux of potassium ions, which hyperpolarizes the cell membrane, thereby reducing cellular excitability.
Mechanism of Inhibition
This compound and its analogues, such as paxilline, act as potent inhibitors of the BK channel. The mechanism is not a simple pore block but rather a sophisticated, state-dependent allosteric inhibition.[7][11]
-
Allosteric Modulation: These compounds bind to a site on the channel that is distinct from the ion conduction pore.
-
Closed-Channel Block: They exhibit a much higher affinity for the closed conformation of the channel. By binding to and stabilizing the closed state, they shift the gating equilibrium, making it more difficult for the channel to open, even in the presence of activating stimuli (Ca²⁺ and depolarization).[7]
This inhibition of BK channels leads to a reduction in potassium efflux, resulting in membrane depolarization and increased cellular excitability.
Quantitative Bioactivity Data
While specific IC₅₀ values for this compound are not widely reported in publicly available literature, data for its close derivative, paxilline, provide a strong indication of its potency. The inhibitory concentration is highly dependent on the channel's open probability; inhibition is most potent when the channels are predominantly in a closed state.[7]
| Compound | Target | Assay Condition | IC₅₀ / Kᵢ | Reference(s) |
| Paxilline | BK Channel | Low open probability (largely closed channels) | IC₅₀ ≈ 1.9 nM - 10 nM | [7][12] |
| Paxilline | BK Channel | High open probability (maximally open channels) | IC₅₀ ≈ 10 µM | [7] |
| Paspalitrem-C | BK Channel | Smooth muscle contraction assay | 0.1 - 10 µM range of activity | [13] |
Experimental Protocols
Isolation and Culture of this compound-Producing Endophytes
Objective: To isolate and cultivate fungal endophytes from plant tissue for subsequent fermentation and metabolite extraction.
Protocol:
-
Sample Collection: Collect healthy plant tissues (leaves, stems, or roots) from the field. Store samples in breathable paper bags and process within 24-48 hours.
-
Surface Sterilization:
-
Wash the plant material thoroughly under running tap water for 10 minutes.
-
Sequentially immerse the tissue in 70% ethanol for 1 minute, followed by 2-5% sodium hypochlorite for 3-5 minutes, and then 70% ethanol for 30 seconds.
-
Rinse three times with sterile distilled water.
-
To validate the sterilization process, plate the final rinse water onto a nutrient agar plate; no microbial growth should be observed.
-
-
Isolation:
-
Under aseptic conditions in a laminar flow hood, cut the sterilized plant tissue into small segments (approx. 0.5 cm²).
-
Place the segments onto Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., 50 µg/mL streptomycin sulfate) to inhibit bacterial growth.
-
Seal the plates with parafilm and incubate at 25-28°C in the dark.
-
-
Purification:
-
Monitor the plates daily for fungal growth emerging from the plant tissue.
-
Once a fungal colony is established, use a sterile needle to perform a hyphal tip transfer to a fresh PDA plate. This involves excising a small piece of agar containing only the advancing edge of the mycelium.
-
Repeat the sub-culturing process until a pure, axenic culture is obtained.
-
Fermentation for this compound Production
Objective: To produce a sufficient quantity of this compound through large-scale liquid fermentation of the fungal endophyte.
Protocol:
-
Inoculum Preparation:
-
Scale-Up Fermentation:
-
Prepare the production medium (e.g., PDB or a custom nutrient medium) in a larger fermentation vessel (e.g., 2 L flasks or a bioreactor).
-
Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.[14]
-
Incubate under controlled conditions (Temperature: 27-30°C, Agitation: 150-200 rpm) for 14-21 days. This compound, a secondary metabolite, is typically produced during the stationary phase of growth.[15][16]
-
Extraction and Purification of this compound
Objective: To isolate pure this compound from the fungal fermentation culture.
Protocol:
-
Harvesting and Extraction:
-
After the fermentation period, separate the mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Lyophilize (freeze-dry) the mycelium to remove water.
-
Extract the dried mycelium and the culture filtrate separately and exhaustively with an organic solvent like ethyl acetate or methanol. Combine the organic extracts.
-
-
Crude Extract Preparation:
-
Evaporate the combined organic solvent under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification: A multi-step process is required for high purity.
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.[5][12]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Step 2: Size Exclusion Chromatography (Pigment Removal):
-
Combine the this compound-containing fractions and concentrate them.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[5]
-
Elute with methanol to separate compounds based on size, effectively removing pigments and other large molecules.
-
-
Step 3: Preparative Reversed-Phase HPLC (Final Purification):
-
Perform the final purification using a preparative C18 HPLC column.[5]
-
Use an isocratic or a shallow gradient elution with an optimized mobile phase (e.g., methanol/water or acetonitrile/water).
-
Monitor the elution profile with a UV detector (typically at 230 nm and 280 nm for indole compounds).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC-MS.
-
-
Analytical Characterization
Objective: To confirm the structure and quantify the purity of the isolated this compound.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.
-
Detection: Mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. This compound will be detected by its specific mass-to-charge ratio (m/z).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.
-
The resulting spectra will provide detailed information on the chemical structure, allowing for unambiguous confirmation of the this compound molecule by comparing the data with literature values.
-
Electrophysiology Protocol for BK Channel Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on BK channels using the whole-cell patch-clamp technique.
Protocol:
-
Cell Preparation: Use a cell line stably expressing human BK channels (e.g., HEK293 cells). Culture the cells on glass coverslips suitable for microscopy.
-
Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[17][18]
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve a specific free Ca²⁺ concentration (e.g., ~1 µM). Adjust pH to 7.2 with KOH.[18]
-
-
Patch-Clamp Procedure:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette (filled with internal solution) and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration. This allows electrical access to the entire cell membrane.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a negative potential where BK channels are closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to +60 mV for 50 ms) to activate the BK channels and record the resulting outward potassium current.[18]
-
-
Data Acquisition and Analysis:
-
Record baseline BK currents in the absence of the inhibitor.
-
Perfuse the cell with increasing concentrations of this compound and record the BK currents at each concentration until a steady-state block is achieved.
-
Measure the peak current amplitude at each this compound concentration and normalize it to the control current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
Cellular Signaling Pathways and Physiological Consequences
Inhibition of BK channels by this compound has significant downstream effects on cellular excitability, which vary depending on the cell type.
Neuronal Signaling
In neurons, BK channels play a critical role in repolarizing the membrane after an action potential and shaping the afterhyperpolarization (AHP).[8]
-
Mechanism: By inhibiting BK channels, this compound broadens the action potential duration. This prolonged depolarization can lead to increased calcium influx through voltage-gated calcium channels.[19]
-
Consequence: The overall effect is an increase in neuronal excitability and an enhanced probability of neurotransmitter release at presynaptic terminals. This hyperexcitability is the underlying cause of the tremorgenic effects observed with this compound-derived mycotoxins.[8]
Smooth Muscle Signaling
In vascular smooth muscle cells, BK channels are a key negative feedback mechanism that opposes vasoconstriction. Activation of BK channels leads to hyperpolarization, which closes voltage-gated calcium channels and promotes relaxation.[6][9]
-
Mechanism: this compound inhibits these BK channels, preventing the hyperpolarizing feedback loop.
-
Consequence: The smooth muscle cell membrane remains in a more depolarized state, leading to increased calcium influx and sustained muscle contraction (vasoconstriction).[6][11]
Conclusion and Future Directions
This compound-producing fungal endophytes are a fascinating and valuable resource for natural product chemistry and drug discovery. The well-characterized biosynthetic pathway of this compound provides opportunities for synthetic biology approaches to generate novel analogues. As a potent and selective modulator of BK channels, this compound and its derivatives are indispensable tools for studying the physiological roles of these channels. The development of this compound-based compounds with improved pharmacokinetic properties could lead to new therapeutic agents for treating a range of disorders, from neurological conditions like epilepsy to cardiovascular diseases. Further exploration of the vast diversity of fungal endophytes is likely to uncover new this compound analogues and other novel bioactive compounds, reinforcing the importance of these microorganisms in modern drug development.
References
- 1. The Use of Endophytes to Obtain Bioactive Compounds and Their Application in Biotransformation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating BK channels ameliorates vascular smooth muscle calcification through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Central role of the BK channel in urinary bladder smooth muscle physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opposing roles of smooth muscle BK channels and ryanodine receptors in the regulation of nerve-evoked constriction of mesenteric resistance arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bioactive compounds and biomedical applications of endophytic fungi: a recent review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN109456899B - A kind of Penicillium and method for producing penicillic acid by fermentation - Google Patents [patents.google.com]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. BK potassium channels control transmitter release at CA3−CA3 synapses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Complex Architecture of Paspaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline is a complex indole-diterpenoid natural product first isolated from the fungus Claviceps paspali. It belongs to the this compound-type indole diterpenes, a large class of fungal metabolites known for their diverse and potent biological activities, including tremorgenic effects.[1] These neurotoxic effects have been observed in livestock that consume grasses infected with fungi producing these compounds.[1] The intricate, hexacyclic ring system of this compound, featuring several stereocenters and quaternary carbons, presents a significant challenge for chemical structure elucidation and has made it a compelling target for total synthesis.[1][2][3] this compound is also a key biosynthetic precursor for a wide array of more complex indole diterpenes, such as paxilline and the lolitrems.[4][5][6] This guide provides a detailed overview of the analytical techniques and experimental workflows employed to decipher the chemical structure of this compound, offering a technical resource for researchers in natural product chemistry and drug development.
Core Methodologies in Structure Elucidation
The definitive structure of this compound was established through a combination of powerful analytical techniques. High-Resolution Mass Spectrometry (HRMS) was crucial for determining its molecular formula, while a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments were employed to piece together its complex carbon skeleton and establish connectivities. Ultimately, X-ray crystallography provided unambiguous confirmation of the relative and absolute stereochemistry.[1][3]
Mass Spectrometry (MS)
High-resolution mass spectrometry is the foundational step for determining the elemental composition of a new compound. For this compound and its analogues, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is typically used to obtain a precise mass measurement of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.[7] This allows for the calculation of a unique molecular formula.
| Table 1: High-Resolution Mass Spectrometry Data for this compound Analogues | |
| Compound | Ion |
| This compound C | [M+H]⁺ |
| This compound D | [M+Na]⁺ |
| Paxilline D | [M+H]⁺ |
Data sourced from a study on new this compound and paxilline derivatives.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) experiments is required to assemble the full structure.
-
¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts, splitting patterns (multiplicity), and coupling constants reveal adjacent protons.
-
¹³C NMR: Determines the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling), which helps in tracing out spin systems within the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the individual spin systems and piecing together the entire carbon skeleton, especially across quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule. For instance, key NOESY correlations can establish the orientation of substituents on the ring systems.[7]
| Table 2: Representative ¹H NMR Data for a this compound Analogue (this compound C) | ||
| Position | δH (ppm) | Multiplicity (J in Hz) |
| 1-NH | 7.63 | s |
| 20 | 7.15 | d (7.8) |
| 21 | 6.90 | t (7.8) |
| 22 | 7.01 | t (7.8) |
| 23 | 6.85 | d (7.8) |
| 7 | 3.59 | m |
| 9 | 2.11 | m |
| 13 | 2.21 | m |
| 16 | 2.50 | m |
| 28-CH₃ | 1.15 | s |
| 29-CH₃ | 1.25 | s |
| 30-CH₃ | 1.05 | s |
| 32-CH₃ | 0.85 | s |
| 33-CH₃ | 0.95 | s |
| Table 3: Representative ¹³C NMR Data for a this compound Analogue (this compound C) | |
| Position | δC (ppm) |
| 3 | 48.5 |
| 4 | 42.1 |
| 7 | 78.2 |
| 8 | 35.6 |
| 9 | 52.3 |
| 12 | 40.1 |
| 13 | 55.4 |
| 16 | 50.1 |
| 18 | 138.2 |
| 19 | 125.4 |
| 20 | 118.9 |
| 21 | 119.5 |
| 22 | 110.8 |
| 23 | 127.6 |
| 27 | 75.8 |
| 31 | 106.5 |
Note: The data presented is for this compound C, a close analogue of this compound, as reported in the literature.[7] NMR data is typically recorded in CDCl₃ at frequencies of 600 MHz for ¹H and 150 MHz for ¹³C.[7]
X-ray Crystallography
While MS and NMR can define the planar structure and relative stereochemistry, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. The absolute structure of this compound was confirmed in 1980 by Springer and Clardy through X-ray diffraction studies.[3] This technique was indispensable in confirming the complex stereochemical arrangement of the multiple chiral centers within the this compound core.[1][3]
Experimental Protocols
The following sections describe standardized protocols for the key analytical techniques used in the structure elucidation of this compound and other natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A standard internal reference, such as tetramethylsilane (TMS), may be used.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance-III, operating at a proton frequency of 600 MHz or higher to ensure adequate signal dispersion.[7]
-
1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: A suite of 2D NMR experiments is run, including COSY, HMBC, and NOESY. Acquisition and processing parameters (e.g., number of scans, spectral width, mixing time for NOESY) are optimized for the specific molecule to obtain high-quality correlation data.
High-Resolution Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF Orbitrap-FTMS.[7]
-
Data Acquisition: The sample is introduced into the ion source via direct infusion or LC-MS. Data is acquired in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions. The instrument is calibrated to ensure high mass accuracy (typically < 5 ppm error).
-
Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition using specialized software, which provides a list of possible molecular formulas within the specified mass tolerance.
Single-Crystal X-ray Crystallography
-
Crystallization: High-quality single crystals of the compound must be grown. This is often a rate-limiting step and involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent system until saturation is reached and crystals form.[8]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibration. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9][10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the final atomic positions, yielding a complete 3D structure of the molecule.[9][11]
Visualizations
The following diagrams illustrate the logical workflow and key structural relationships involved in the elucidation of this compound.
References
- 1. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overlooked cyclase plays a central role in the biosynthesis of indole diterpenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02009C [pubs.rsc.org]
- 5. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Crystallization and preliminary x-ray diffraction analysis of P450terp and the hemoprotein domain of P450BM-3, enzymes belonging to two distinct classes of the cytochrome P450 superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Paspaline indole diterpenoid classification
An In-depth Technical Guide to the Classification of Paspaline Indole Diterpenoids
Introduction
Indole diterpenoids (IDTs) are a large and structurally diverse class of secondary metabolites produced predominantly by filamentous fungi, particularly species from the Aspergillus, Penicillium, and Claviceps genera.[1][2][3] These compounds are characterized by a common core structure that fuses an indole moiety, derived from tryptophan, with a cyclic diterpene skeleton originating from geranylgeranyl diphosphate (GGPP).[1][2][3] The hexacyclic compound, this compound, is a key biosynthetic intermediate for a vast number of these metabolites, making it the foundational member of the most significant group of IDTs.[4][5][6]
This compound-derived indole diterpenoids exhibit a wide array of potent biological activities, including tremorgenic, neurotoxic, insecticidal, cytotoxic, and ion channel-modulating effects.[1][3][6] This range of activities has made them subjects of intense research, both as mycotoxins of concern in agriculture and as potential lead compounds for pharmaceutical drug discovery.[6] This guide provides a detailed classification of this compound-derived IDTs, outlines their biosynthetic origins, summarizes their biological activities, and details common experimental protocols for their study.
Classification of this compound-Derived Indole Diterpenoids
The classification of this compound indole diterpenoids is primarily based on the structural modifications of the core this compound skeleton that arise from the actions of various tailoring enzymes in their respective biosynthetic pathways.[5][6][7] While this compound itself represents the simplest member, subsequent enzymatic reactions such as oxidations, prenylations, and rearrangements give rise to several distinct subgroups.[8] The paxilline-type indole diterpenoids are the largest and most structurally varied group.[1]
The primary subgroups include:
-
Paxilline Subgroup: Characterized by oxidative cleavage at C12 of the this compound core. Paxilline is a key precursor for other complex IDTs like the penitrems.[8]
-
Paspalinine/Shearinine Subgroup: These compounds result from hydroxylation at C13 and subsequent oxidative cyclization at C7, often forming a dioxolane motif.[8]
-
Penitrem Subgroup: A complex family derived from the paxilline pathway, featuring additional prenylations of the indole ring and further cyclizations. They are known for their potent tremorgenic activity.
-
Lolitrem and Terpendole Subgroups: Formed through various complex enzymatic steps and rearrangements from the this compound core.[7]
-
Janthitrem Subgroup: Another class of IDTs derived from the this compound scaffold through distinct biosynthetic pathways.[7]
-
Aflatrem Subgroup: Structurally related to paspalinine and sharing a similar backbone.[1]
Data Presentation: Biological Activities
The diverse structures of this compound derivatives lead to a wide range of biological activities. Many compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.
| Class/Compound | Target/Assay | Quantitative Data | Source |
| This compound | Cytotoxicity vs. U2OS cells | 83.4% inhibition @ 1 µM | [3] |
| This compound C | Cytotoxicity vs. JeKo-1 cells | 71.2% inhibition @ 1 µM | [3] |
| This compound | RSL3-induced ferroptosis | EC50 = 0.21 µM | |
| 13-Deoxypaxilline | RSL3-induced ferroptosis | EC50 = 2.88 µM | |
| Penitrem A | Cell Invasion Assay | Highest activity among tested penitrems | [1] |
| Penitrem B | Cytotoxicity vs. Leukemia cells | Selective activity | [1] |
| Rhizovarin F | Cytotoxicity vs. MCF-7 cells | IC50 = 18 µM | [1] |
| Rhizovarin F | Cytotoxicity vs. A549 cells | IC50 = 30 µM | [1] |
| 13-deoxy-β-aflatrem | Cytotoxicity vs. MCF-7 cells | IC50 = 20 µM | [1] |
| 13-deoxy-β-aflatrem | Cytotoxicity vs. A549 cells | IC50 = 18 µM | [1] |
Biosynthesis and Experimental Protocols
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a conserved pathway that serves as the entry point for the creation of hundreds of structurally diverse indole diterpenoids.[9] It begins with two primary metabolic precursors, geranylgeranyl diphosphate (GGPP) and tryptophan.[1][5] In Penicillium paxilli, four key enzymes encoded by the pax gene cluster (PaxG, PaxC, PaxM, and PaxB) are required to synthesize this compound.[4][5]
-
PaxG (GGPP synthase): Catalyzes the formation of GGPP.[9]
-
PaxC (Prenyltransferase): Attaches the geranylgeranyl moiety to the indole ring of tryptophan, forming 3'-geranylgeranylindole (3'-GGI), the first dedicated step in the pathway.[9]
-
PaxM (FAD-dependent monooxygenase): Epoxidizes the third olefinic moiety of the diterpene tail of 3'-GGI.[9]
-
PaxB (Terpene cyclase): Catalyzes a complex and specific cyclization cascade to produce the hexacyclic this compound skeleton.[9]
Experimental Protocols
This protocol describes a general workflow for obtaining pure indole diterpenoids from fungal cultures.
-
Fungal Fermentation: The selected fungal strain (e.g., Penicillium sp.) is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent like ethyl acetate or methanol to isolate the crude mixture of metabolites.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques. This typically starts with column chromatography over silica gel or Sephadex LH-20 to achieve initial fractionation.[10]
-
Purification: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[10]
The structures of isolated indole diterpenoids are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry.
-
1D NMR: ¹H and ¹³C spectra provide information on the types and numbers of protons and carbons.
-
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.[2] NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry by identifying protons that are close in space.[10]
-
-
Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with calculated spectra to determine the absolute configuration of the molecule.[2]
This protocol outlines a common method for assessing the cytotoxic activity of purified compounds against cancer cell lines, as referenced in the literature for this compound derivatives.[3]
-
Cell Culture: Human cancer cell lines (e.g., U2OS, JeKo-1, MCF-7) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach logarithmic growth phase.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The purified indole diterpenoid is dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
- 1. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 [mdpi.com]
- 4. Four gene products are required for the fungal synthesis of the indole-diterpene, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An overlooked cyclase plays a central role in the biosynthesis of indole diterpenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02009C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole-diterpenoids are a large and structurally diverse class of fungal secondary metabolites with a wide range of biological activities, including potent tremorgenic mycotoxicity.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of paspaline, a key intermediate in the formation of numerous indole-diterpenoid mycotoxins, and the subsequent enzymatic transformations that lead to the production of related compounds such as paxilline, aflatrem, shearinine, and janthitrem. A thorough understanding of this biosynthetic machinery is crucial for researchers in mycotoxicology, natural product chemistry, and drug development, offering insights into toxin production, opportunities for pathway engineering, and the discovery of novel bioactive compounds.
The Core Biosynthetic Pathway of this compound
This compound is the foundational scaffold for a vast array of indole-diterpenoid mycotoxins. Its biosynthesis is a multi-step process catalyzed by a set of conserved enzymes typically encoded by a contiguous gene cluster. The biosynthesis of this compound from primary metabolites requires the coordinated action of four key enzymes.[2]
2.1. Key Enzymes and Intermediates in this compound Biosynthesis
The core set of genes required for this compound biosynthesis, as exemplified by the pax gene cluster in Penicillium paxilli, includes:[2]
-
PaxG (Geranylgeranyl Pyrophosphate Synthase): This enzyme catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP) from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), key isoprenoid precursors from the mevalonate pathway.
-
PaxC (Prenyltransferase): PaxC is responsible for the first committed step in the pathway, the prenylation of the indole ring of tryptophan or a related precursor with GGPP to form 3-geranylgeranylindole (3-GGI).
-
PaxM (FAD-dependent Monooxygenase): This enzyme catalyzes the epoxidation of the terminal isoprene unit of the geranylgeranyl moiety of 3-GGI.
-
PaxB (Terpene Cyclase): PaxB is a cyclase that orchestrates a complex cascade of ring closures of the epoxidized intermediate to form the characteristic polycyclic structure of this compound.
The overall biosynthetic pathway to this compound is depicted in the following diagram:
Diversification of the this compound Scaffold
This compound serves as a crucial branch-point intermediate, which is further elaborated by a suite of "tailoring" enzymes to generate the vast chemical diversity observed in this class of mycotoxins. These tailoring reactions are primarily oxidations catalyzed by cytochrome P450 monooxygenases, as well as additional prenylations.
3.1. Biosynthesis of Paxilline
In Penicillium paxilli, the biosynthesis of paxilline from this compound involves two key cytochrome P450 monooxygenases, PaxP and PaxQ.[3]
-
PaxP (Cytochrome P450 Monooxygenase): PaxP hydroxylates this compound to produce 13-desoxypaxilline.
-
PaxQ (Cytochrome P450 Monooxygenase): PaxQ subsequently hydroxylates 13-desoxypaxilline to yield paxilline.
3.2. Biosynthesis of Aflatrem
The biosynthesis of aflatrem in Aspergillus flavus also proceeds from this compound and involves a set of tailoring enzymes encoded by the atm gene cluster.[4] The pathway shares similarities with paxilline biosynthesis, with orthologous enzymes carrying out analogous transformations. The conversion of 13-desoxypaxilline to paspalinine is catalyzed by AtmQ, a cytochrome P450 monooxygenase. A subsequent prenylation step is also involved in the formation of the final aflatrem structure.[4]
3.3. Biosynthesis of Shearinine and Janthitrem
The biosynthesis of shearinines and janthitrems involves further modifications of the this compound core, including additional prenylations and oxidative cyclizations, catalyzed by enzymes encoded by the jan and jtm gene clusters, respectively.[2][5]
Genetic Organization and Regulation
The genes encoding the enzymes for this compound and related mycotoxin biosynthesis are typically organized in contiguous gene clusters. This clustering facilitates the coordinated regulation of the entire pathway.
4.1. Biosynthetic Gene Clusters
Several gene clusters responsible for the biosynthesis of this compound-derived mycotoxins have been identified and characterized, including:
-
pax cluster: In Penicillium paxilli for paxilline biosynthesis.[6][7]
-
atm cluster: In Aspergillus flavus for aflatrem biosynthesis.[1][4]
-
jan cluster: In Penicillium janthinellum for janthitrem biosynthesis.[2]
-
ter cluster: For terpendole biosynthesis.[8]
-
jtm cluster: In Epichloë species for epoxy-janthitrem biosynthesis.[5]
4.2. Regulation of Gene Expression
The expression of these biosynthetic gene clusters is tightly regulated by both pathway-specific and global regulatory factors. In Aspergillus species, the Velvet complex, consisting of the proteins VeA, VelB, and LaeA, plays a crucial role in the regulation of secondary metabolism, including the biosynthesis of aflatrem.[3][9] VeA acts as a light-responsive regulator, and in the dark, it forms a complex with VelB and the master regulator LaeA to activate the expression of secondary metabolite gene clusters.[3]
Quantitative Data
While the biosynthetic pathways are well-established, comprehensive quantitative data, such as enzyme kinetics and fermentation yields, are not always readily available in the literature. The following table summarizes the available kinetic data for PaxD, a prenyltransferase involved in a post-paxilline modification step.[10]
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| PaxD | Paxilline | 106.4 ± 5.4 | 0.97 ± 0.01 |
| PaxD | DMAPP | 0.57 ± 0.02 | 0.97 ± 0.01 |
Note: Kinetic data for the core this compound biosynthetic enzymes (PaxG, PaxC, PaxM, and PaxB) are not yet fully characterized and represent a key area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound and related mycotoxin biosynthetic pathways.
6.1. Gene Knockout in Penicillium paxilli via Protoplast Transformation
This protocol is adapted from methodologies used for targeted gene replacement in P. paxilli.[6][7]
Materials:
-
P. paxilli wild-type strain
-
Plasmid vector for knockout construct
-
Restriction enzymes
-
DNA ligase
-
Selectable marker gene (e.g., hygromycin resistance)
-
Protoplasting enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, β-glucuronidase)
-
Osmotic stabilizer (e.g., 1.2 M MgSO4)
-
Polyethylene glycol (PEG) solution
-
Regeneration medium
-
Selective medium containing the appropriate antibiotic
Protocol:
-
Construct the Gene Replacement Cassette:
-
Amplify the 5' and 3' flanking regions of the target gene from P. paxilli genomic DNA by PCR.
-
Clone the flanking regions into a plasmid vector on either side of a selectable marker gene.
-
Linearize the resulting plasmid to expose the homologous flanking regions.
-
-
Generate P. paxilli Protoplasts:
-
Inoculate P. paxilli spores into a suitable liquid medium and incubate to obtain young mycelia.
-
Harvest the mycelia and resuspend in an osmotic stabilizer solution containing the protoplasting enzyme cocktail.
-
Incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration.
-
Wash and resuspend the protoplasts in an appropriate buffer.
-
-
PEG-mediated Transformation:
-
Mix the protoplast suspension with the linearized gene replacement cassette.
-
Add PEG solution to induce DNA uptake and incubate on ice.
-
Wash the protoplasts to remove the PEG and resuspend in a regeneration medium.
-
-
Selection and Verification:
-
Plate the transformed protoplasts on a regeneration medium overlaid with a selective medium containing the appropriate antibiotic.
-
Isolate individual transformant colonies and extract their genomic DNA.
-
Verify the targeted gene replacement by PCR and Southern blot analysis.
-
-
Mycotoxin Analysis:
-
Culture the confirmed knockout mutants and the wild-type strain under conditions conducive to mycotoxin production.
-
Extract the secondary metabolites from the mycelia and culture medium.
-
Analyze the extracts by LC-MS to confirm the absence of the final product and the accumulation of any biosynthetic intermediates.
-
6.2. Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae
This protocol is a generalized procedure based on established methods for heterologous expression in A. oryzae.[11]
Materials:
-
Aspergillus oryzae host strain (e.g., a strain with a deficient background for secondary metabolite production)
-
Expression vectors with strong promoters (e.g., amyB promoter)
-
cDNA of the pax genes (paxG, paxC, paxM, paxB)
-
Protoplasting and transformation reagents as described in Protocol 6.1.
-
Selective media for A. oryzae transformants.
Protocol:
-
Construct Expression Vectors:
-
Clone the cDNAs of the pax genes into one or more A. oryzae expression vectors under the control of a strong constitutive or inducible promoter.
-
-
Transform A. oryzae:
-
Prepare protoplasts from the A. oryzae host strain.
-
Transform the protoplasts with the expression vectors containing the pax genes using the PEG-mediated method.
-
-
Select and Culture Transformants:
-
Select for transformants on an appropriate selective medium.
-
Culture the positive transformants in a suitable production medium.
-
-
Metabolite Extraction and Analysis:
-
Extract the secondary metabolites from the culture broth and mycelia.
-
Analyze the extracts by LC-MS to detect the production of this compound.
-
6.3. Enzyme Assays
Detailed protocols for the individual this compound biosynthetic enzymes are not widely available. The following are generalized approaches that can be adapted for their characterization.
6.3.1. PaxG (GGPP Synthase) Activity Assay (Spectrophotometric)
This assay is based on the quantification of the pyrophosphate (PPi) released during the condensation reaction.
Principle: The PPi released is used by pyrophosphate-dependent phosphofructokinase to convert fructose-6-phosphate to fructose-1,6-bisphosphate, which is then used in a coupled enzymatic reaction that leads to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.
6.3.2. PaxC (Prenyltransferase) Activity Assay (LC-MS based)
Principle: The activity of PaxC can be determined by incubating the purified enzyme with its substrates, GGPP and an indole precursor, and quantifying the formation of the product, 3-GGI, by LC-MS.
6.4. Metabolite Extraction and Analysis
Protocol:
-
Extraction:
-
Lyophilize fungal mycelia and grind to a fine powder.
-
Extract the powdered mycelia and the culture filtrate with an organic solvent such as ethyl acetate or methanol.
-
Evaporate the solvent to obtain a crude extract.
-
-
Analysis:
-
Dissolve the crude extract in a suitable solvent.
-
Analyze the extract by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for the identification and quantification of this compound and related mycotoxins.
-
Conclusion
The biosynthetic pathway of this compound and its derivatives is a fascinating example of the complex chemistry catalyzed by fungal enzymes. The elucidation of these pathways has been made possible through a combination of genetic and biochemical approaches. This technical guide provides a solid foundation for researchers to delve deeper into the intricacies of indole-diterpenoid biosynthesis. Future research, particularly in the quantitative characterization of the biosynthetic enzymes and the detailed elucidation of regulatory networks, will undoubtedly open up new avenues for controlling mycotoxin contamination and for the discovery of novel, pharmaceutically relevant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]
- 11. Functional analysis and subcellular localization of two geranylgeranyl diphosphate synthases from Penicillium paxilli [mro.massey.ac.nz]
Paspaline as a Biosynthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paspaline, a hexacyclic indole diterpene, stands as a critical biosynthetic intermediate in the fungal production of a diverse array of complex secondary metabolites, including the tremorgenic mycotoxin paxilline and the potent anti-insectan nodulisporic acid. Understanding the intricate enzymatic steps leading to and from this compound is paramount for harnessing this pathway for the discovery and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the key enzymes, their mechanisms, and the experimental protocols utilized to elucidate this complex biological system. Quantitative data from various studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
Indole diterpenes (IDTs) are a large and structurally diverse class of fungal secondary metabolites characterized by a conserved indole moiety derived from tryptophan and a diterpenoid portion originating from geranylgeranyl pyrophosphate (GGPP).[1] this compound is a key, centrally located intermediate in the biosynthesis of a major subgroup of these compounds.[2] Its rigid, hexacyclic core serves as the foundational scaffold upon which a variety of "tailoring" enzymes act to generate a wide spectrum of bioactive molecules with potential applications in medicine and agriculture. The elucidation of the this compound biosynthetic pathway has been a significant focus of research, revealing a fascinating series of enzymatic transformations that convert linear precursors into a complex three-dimensional structure.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by a cluster of co-regulated genes, often referred to as the "pax" or "idt" gene cluster. The pathway can be broadly divided into two stages: the assembly of the this compound core and the subsequent modification of this compound to yield other indole diterpenes.
Assembly of the this compound Core
The formation of this compound from primary metabolites requires the concerted action of at least five key enzymes. The pathway commences with the synthesis of the diterpenoid precursor, GGPP, and proceeds through a series of prenylation, epoxidation, and cyclization reactions.
The key enzymatic steps are as follows:
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The pathway-specific GGPP synthase, PaxG (or its ortholog IdtG), catalyzes the formation of the C20 isoprenoid donor, GGPP, from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).[1]
-
Indole Prenylation: The prenyltransferase PaxC (or IdtC) attaches the geranylgeranyl moiety from GGPP to the C3 position of an indole precursor, typically derived from indole-3-glycerol phosphate, to form 3-geranylgeranylindole (3-GGI).[1]
-
Epoxidation I: A flavin-dependent monooxygenase (FMO), PaxM (or IdtM), catalyzes the epoxidation of a specific double bond within the geranylgeranyl chain of 3-GGI.[1]
-
Initial Cyclization: The terpene cyclase PaxB (or IdtB) facilitates a complex cyclization cascade of the epoxidized intermediate to form the tetracyclic intermediate, emindole SB.[3]
-
Epoxidation II and Final Cyclization: Recent studies have revealed a more intricate final step than previously understood. PaxM performs a second epoxidation on emindole SB. Subsequently, a distinct cyclase, IdtA (in Eurotiomycetes) or IdtS (in Sordariomycetes), catalyzes the final cyclization to form the characteristic tetrahydropyran (THP) ring of this compound.[4][5][6] This finding has revised the earlier model where PaxB was thought to catalyze both cyclization steps.[4][5][6]
The overall biosynthetic pathway to this compound is depicted in the following diagram:
This compound as a Precursor to Other Indole Diterpenes
This compound serves as a crucial branch-point intermediate in the biosynthesis of more complex indole diterpenes. A variety of tailoring enzymes, predominantly cytochrome P450 monooxygenases, act on the this compound scaffold to introduce further structural diversity. For instance, in the biosynthesis of paxilline, two cytochrome P450 enzymes, PaxP and PaxQ, are responsible for the conversion of this compound to paxilline.
Quantitative Data
While extensive research has elucidated the this compound biosynthetic pathway, comprehensive quantitative data on enzyme kinetics and product yields remain relatively sparse in the literature. The following tables summarize available data to provide a comparative overview.
Table 1: Kinetic Parameters of a Related Indole Prenyltransferase
| Enzyme | Substrate | KM (µM) | kcat (min-1) | kcat/KM (min-1µM-1) | Reference |
| IptA (a 6-DMATS) | L-Tryptophan | - | - | 6.13 | [7] |
| Dimethylallyl pyrophosphate (DMAPP) | - | - | - | [7] | |
| Note: IptA is a 6-dimethylallyl-L-tryptophan synthase, a type of indole prenyltransferase. While not directly involved in this compound biosynthesis, its kinetic characterization provides insight into the efficiency of such enzymes. Data for PaxC/IdtC are not readily available in this format. |
Table 2: Production Titers of Indole Diterpenes in Engineered Fungal Strains
| Fungal Strain | Product | Titer (g/L) | Reference |
| Clostridium thermocellum (evolved strain) | Ethanol (for comparison) | 22.4 ± 1.4 | [8] |
| Fusarium heterosporum (native) | Equisetin | >2 | [9] |
| Fusarium heterosporum (engineered) | Heterologous polyketides | ~1 | [10] |
| Note: While specific yield data for this compound is not consistently reported in a standardized format, these examples from engineered fungal systems demonstrate the potential for high-titer production of secondary metabolites. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Fungal Fermentation and Extraction of this compound
This protocol is adapted from methodologies used for the production and isolation of indole diterpenoids from Penicillium species.
Materials:
-
Penicillium sp. culture (e.g., Penicillium brefeldianum)
-
Liquid seawater potato-dextrose medium (200 g potato extract, 20 g glucose, 30 g sea salt, 1 L water)
-
Solid rice culture medium (150 g rice, 150 mL water)
-
Ethyl acetate
-
Methanol
-
Sephadex LH-20
-
Preparative and analytical HPLC system
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Seed Culture Preparation: Inoculate the fungal strain into 100 mL of liquid seawater potato-dextrose medium in a flask. Incubate at 28°C with shaking at 220 rpm for 5-7 days.[11]
-
Solid-State Fermentation: Inoculate 5 mL of the seed culture onto the solid rice medium in a suitable container (e.g., a 2.5 L stainless steel box).[11] Incubate at room temperature for 2-3 weeks.
-
Extraction: After the incubation period, break up the solid culture and extract with ethyl acetate (3 x volume of the culture medium). Macerate the culture and solvent mixture in a blender and then shake for 24 hours.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove mycelia and rice solids. Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude extract.
-
Fractionation: Dissolve the crude extract in a minimal amount of methanol and subject it to column chromatography on Sephadex LH-20, eluting with methanol.[11]
-
Purification: Further purify the fractions containing this compound and its derivatives using preparative HPLC with a suitable C18 column and a methanol/water gradient.[11]
-
Analysis: Analyze the purified compounds by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.[11]
Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae
This protocol provides a general workflow for the heterologous expression of the pax gene cluster in a fungal host.
Materials:
-
Aspergillus oryzae host strain (e.g., NSAR1)
-
Expression vectors (e.g., pTYGS series)
-
pax genes (PaxG, PaxC, PaxM, PaxB, IdtA) cloned into expression vectors
-
Protoplasting solution (e.g., containing lysing enzymes from Trichoderma harzianum)
-
PEG-calcium transformation buffer
-
Selective growth media
Procedure:
-
Vector Construction: Clone the individual pax genes into suitable expression vectors under the control of strong constitutive or inducible promoters. This can be achieved through standard molecular cloning techniques or yeast recombination-based methods.
-
Protoplast Preparation: Grow the A. oryzae host strain in liquid medium and harvest the mycelia. Treat the mycelia with a protoplasting solution to digest the cell walls and release protoplasts.
-
Transformation: Mix the prepared protoplasts with the expression vectors containing the pax genes. Add the PEG-calcium transformation buffer to facilitate DNA uptake.
-
Regeneration and Selection: Plate the transformed protoplasts on selective regeneration medium. The selection markers on the expression vectors will allow for the growth of transformants.
-
Screening for this compound Production: Cultivate the transformants in a suitable production medium. Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate) and analyze the extracts for the presence of this compound using HPLC-MS.
In Vitro Enzyme Assay for FAD-Dependent Monooxygenase (PaxM/IdtM)
This protocol outlines a general method for assaying the activity of FAD-dependent monooxygenases.
Materials:
-
Purified PaxM/IdtM enzyme
-
Substrate (e.g., 3-geranylgeranylindole or emindole SB)
-
NADPH
-
FAD
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., acetonitrile or ethyl acetate)
-
HPLC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, FAD, NADPH, and the substrate.
-
Enzyme Addition: Initiate the reaction by adding the purified PaxM/IdtM enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution to precipitate the enzyme and extract the products.
-
Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant by HPLC-MS to detect and quantify the epoxidized product.
Signaling Pathways and Logical Relationships
The regulation of the this compound biosynthetic gene cluster is a complex process involving various signaling pathways and transcription factors. The following diagram illustrates a simplified logical workflow for the discovery and characterization of the this compound biosynthetic pathway.
Conclusion
This compound stands as a cornerstone in the biosynthesis of a vast and pharmacologically significant class of fungal natural products. The elucidation of its biosynthetic pathway, a journey marked by significant discoveries including the recent identification of novel cyclases, has provided a deep understanding of how fungi generate molecular complexity. This technical guide has summarized the current knowledge of the this compound biosynthetic pathway, presented available quantitative data, and provided detailed experimental protocols to aid researchers in this field. Continued investigation into the enzymology and regulation of this pathway will undoubtedly unlock new opportunities for the bioengineering of novel indole diterpenes with improved therapeutic properties. The methodologies and data presented herein serve as a valuable resource for scientists and professionals dedicated to the exploration and exploitation of fungal secondary metabolism for drug discovery and development.
References
- 1. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four gene products are required for the fungal synthesis of the indole-diterpene, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An overlooked cyclase plays a central role in the biosynthesis of indole diterpenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02009C [pubs.rsc.org]
- 7. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous achievement of high ethanol yield and titer in Clostridium thermocellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Native promoter strategy for high-yielding synthesis and engineering of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Native Promoter Strategy for High-Yielding Synthesis and Engineering of Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
Paspaline: A Technical Guide to its Natural Sources, Isolation, and Characterization for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the indole-diterpene paspaline, a key biosynthetic precursor to a wide array of tremorgenic mycotoxins with significant implications for agriculture and potential applications in pharmacology. This document details its primary natural sources, comprehensive protocols for its isolation and purification, methods for its characterization, and an examination of its known biological signaling pathways.
Natural Sources of this compound
This compound is a secondary metabolite produced by a variety of filamentous fungi, primarily within the phylum Ascomycota. These fungi are found in diverse ecological niches, from soil and decaying vegetation to symbiotic relationships with plants as endophytes. The production of this compound is a key step in the biosynthesis of more complex indole-diterpenes, such as paxilline and the paspalitrems.
Key fungal genera known to produce this compound and its derivatives include:
-
Penicillium : Several species within this large genus are prolific producers of indole-diterpenes. Penicillium paxilli is a notable and well-studied source of this compound, where it serves as a direct precursor to paxilline.[1] Other species, such as Penicillium brefeldianum and Penicillium janthinellum, have also been identified as producers of this compound-type compounds.
-
Claviceps : This genus, commonly known as ergot fungi, is a significant source of various alkaloids, including indole-diterpenes. Claviceps paspali, which infects Paspalum grasses, is a known producer of this compound and is responsible for the "paspalum staggers" toxicosis in livestock.
-
Aspergillus : Species within this genus, such as Aspergillus flavus, are also known to synthesize this compound as part of the biosynthetic pathway for other tremorgenic mycotoxins.
-
Epichloë : These fungi are often found as endophytes in grasses and produce a range of alkaloids that can protect the host plant from herbivores. Some species are known to produce this compound-derived compounds.
The following table summarizes the primary fungal sources of this compound. While extensive research has been conducted on the biosynthesis of this compound and its derivatives, specific quantitative yields of this compound from wild-type fungal strains are not consistently reported in the literature. Production levels can be highly variable depending on the fungal strain, culture conditions, and extraction methods.
| Fungal Genus | Representative Species | Common Habitat/Association | This compound-Derived Mycotoxins |
| Penicillium | P. paxilli, P. brefeldianum, P. janthinellum | Soil, decaying organic matter, food spoilage | Paxilline, this compound B |
| Claviceps | C. paspali | Parasitic on grasses (e.g., Paspalum spp.) | Paspalitrem A, Paspalitrem B |
| Aspergillus | A. flavus | Soil, crops (e.g., corn, peanuts) | Aflatrem |
| Epichloë | E. festucae | Endophytic in grasses | Lolitrem B |
Isolation and Purification of this compound
The isolation of this compound from fungal cultures is a multi-step process that involves fermentation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of this compound-type indole-diterpenes.
Fungal Fermentation
Successful isolation begins with the robust growth of a known this compound-producing fungal strain.
Protocol:
-
Inoculum Preparation: Inoculate the desired fungal strain (e.g., Penicillium paxilli) onto Potato Dextrose Agar (PDA) plates. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture: Prepare a seed culture by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB), with spores from the PDA plate. Incubate at 25-28°C with shaking (150-180 rpm) for 3-5 days.
-
Production Culture: Use the seed culture to inoculate larger volumes of a production medium. The choice of medium can significantly impact the yield of secondary metabolites. For Claviceps paspali, a production medium may consist of sorbitol, succinic acid, and corn steep liquor.[2] Incubate the production culture for 14-21 days under the same temperature and agitation conditions.
Extraction of this compound
The extraction process is designed to efficiently recover the indole-diterpenes from both the fungal biomass (mycelia) and the culture medium.
Protocol:
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration (e.g., using a Büchner funnel) or centrifugation.
-
Mycelial Extraction: Freeze-dry the collected mycelia and then grind to a fine powder. Extract the powdered mycelia exhaustively with a suitable organic solvent such as methanol or ethyl acetate. This can be done by soaking the biomass in the solvent and agitating for several hours, repeating the process multiple times.
-
Culture Broth Extraction: Extract the culture filtrate (broth) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, in a separatory funnel. Repeat the extraction three times to maximize recovery.
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Chromatographic Purification
A multi-step chromatographic approach is essential to isolate this compound to a high degree of purity from the complex crude extract.
Protocol:
-
Initial Fractionation (Silica Gel Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel to create a dry slurry.
-
Load the slurry onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), followed by ethyl acetate and methanol.
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Fine Purification (Sephadex LH-20 Chromatography):
-
Further purify the this compound-containing fractions using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase. This step is effective at removing pigments and other impurities of different molecular sizes.
-
-
High-Purity Isolation (Preparative HPLC):
-
For the final purification step to achieve high purity, use preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 reverse-phase column is typically used.
-
The mobile phase is often a gradient of water and acetonitrile or methanol, sometimes with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution with a UV detector (this compound has UV absorbance maxima at approximately 230 nm and 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the isolation and purification of this compound.
Characterization of this compound
The structural elucidation and confirmation of the purity of isolated this compound are achieved through a combination of spectroscopic and spectrometric techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the chemical structure of this compound.
| ¹H NMR (CDCl₃, 600 MHz) | ¹³C NMR (CDCl₃, 150 MHz) |
| δ (ppm) | δ (ppm) |
| 7.85 (br s, 1H, NH) | 140.2 (C) |
| 7.31 (d, J=7.8 Hz, 1H) | 137.9 (C) |
| 7.08 (t, J=7.8 Hz, 1H) | 122.9 (CH) |
| 7.03 (t, J=7.8 Hz, 1H) | 120.3 (CH) |
| 6.85 (d, J=7.8 Hz, 1H) | 118.8 (CH) |
| 3.42 (dd, J=11.4, 4.2 Hz, 1H) | 110.9 (CH) |
| ... (additional proton signals) | ... (additional carbon signals) |
Note: This is a partial representation of the NMR data. The full dataset would include all proton and carbon chemical shifts, coupling constants, and 2D NMR correlations (COSY, HSQC, HMBC) for complete structural assignment.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Electrospray ionization (ESI) is a common technique used for this analysis.
-
Molecular Formula: C₂₇H₃₉NO₂
-
Calculated Mass [M+H]⁺: 409.2975
-
Observed Mass [M+H]⁺: Typically within a few ppm of the calculated mass.
Purity Analysis
The purity of the final isolated this compound is typically assessed using analytical HPLC coupled with a UV or mass spectrometry detector. A high-purity sample will show a single major peak in the chromatogram.
| Analytical Technique | Typical Column | Mobile Phase Example | Expected Purity |
| Analytical HPLC-UV | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid) | >95% |
Biological Activity and Signaling Pathways
This compound and its derivatives are well-known for their tremorgenic and neurotoxic effects in mammals. The primary mechanism of action involves the modulation of ion channels in the central nervous system.
Mechanism of Tremorgenic Action
The tremorgenic effects of this compound-derived indole-diterpenes are primarily attributed to their interaction with two key types of ion channels:
-
Blockade of Large-Conductance Ca²⁺-activated K⁺ (BK) Channels: These channels are crucial for regulating neuronal excitability. By blocking BK channels, this compound and its analogs prolong the duration of action potentials and increase the release of neurotransmitters, leading to neuronal hyperexcitability and tremors.
-
Inhibition of GABA-A Receptors: The GABA-A receptor is the main inhibitory neurotransmitter receptor in the brain. This compound-derived compounds can non-competitively inhibit the influx of chloride ions through GABA-A receptors, thereby reducing neuronal inhibition and contributing to a state of hyperexcitability.
Signaling Pathway Diagram
Caption: The tremorgenic mechanism of this compound via ion channel modulation.
Conclusion
This compound stands as a pivotal molecule in the study of fungal secondary metabolites, both as a precursor to more complex and potent toxins and as a compound of interest for its own bioactivity. The methodologies outlined in this guide provide a framework for its reliable isolation and characterization, which are essential first steps for researchers in natural product chemistry and drug development. A thorough understanding of its natural sources, isolation procedures, and mechanisms of action will facilitate further investigation into the potential applications and risks associated with this important indole-diterpene.
References
The Biological Role of Paspaline in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline is a pivotal secondary metabolite produced by a variety of filamentous fungi, most notably species within the genera Penicillium and Claviceps. This indole-diterpenoid serves as a crucial biosynthetic precursor to a wide and structurally diverse family of tremorgenic and neurotoxic mycotoxins, including the well-studied paxilline and other this compound-derived indole-diterpenes (IDTs).[1][2][3] These mycotoxins are of significant interest due to their potent biological activities, which have implications for agriculture, animal health, and potential therapeutic applications. This technical guide provides a comprehensive overview of the biological role of this compound in fungi, detailing its biosynthesis, regulation, and known physiological effects.
This compound Biosynthesis
The biosynthesis of this compound is a complex enzymatic process that originates from two primary precursors: geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate, a derivative of the tryptophan biosynthesis pathway. In the model organism Penicillium paxilli, a gene cluster, designated as the pax cluster, orchestrates the synthesis of this compound through the coordinated action of four core enzymes.[4]
The synthesis is initiated by the formation of GGPP, a C20 isoprenoid, from the mevalonate pathway. The subsequent key steps are catalyzed by the following enzymes encoded by the pax gene cluster:
-
PaxG (Geranylgeranyl Diphosphate Synthase): This enzyme catalyzes the synthesis of GGPP from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).
-
PaxC (Prenyltransferase): PaxC is responsible for the prenylation of the indole moiety, attaching the geranylgeranyl group to the indole ring of indole-3-glycerol phosphate.
-
PaxM (FAD-dependent Monooxygenase): This enzyme is a flavin-dependent monooxygenase that is believed to be involved in the oxidative cyclization of the geranylgeranyl chain.
-
PaxB (Membrane Protein): PaxB, a putative membrane-bound protein, is essential for the final cyclization steps that form the characteristic polycyclic structure of this compound.
The concerted action of these four enzymes leads to the formation of the this compound core structure, which can then be further modified by other enzymes in the cluster to generate the diverse array of this compound-derived indole-diterpenes.
Biological Activities of this compound and its Derivatives
While this compound itself is reported to have weak or no tremorgenic activity, its derivatives exhibit a range of potent biological effects, primarily neurotoxicity.[5] The primary molecular target for many of these compounds is the large-conductance calcium-activated potassium (BK) channel.[6][7] Inhibition of BK channels disrupts neuronal signaling, leading to the characteristic tremors and other neurological symptoms observed in animals that have ingested contaminated feed.
Some this compound derivatives have also demonstrated cytotoxic and anti-insectan properties.[8][9][10][11][12][13][14] The diversity of biological activities among the this compound-derived indole-diterpenes makes them a subject of interest for drug discovery and development.
Quantitative Data on this compound and Derivatives
Quantitative data on the biological activity of this compound itself is limited in the literature. However, extensive research on its downstream product, paxilline, provides valuable insight into the potency of this class of compounds. The inhibitory concentration (IC50) of paxilline on BK channels is highly dependent on the open probability of the channel, ranging from nanomolar to micromolar concentrations.
| Compound | Target | Activity | Value | Organism/System | Reference |
| Paxilline | BK Channel | IC50 | ~10 nM - 10 µM | Varies with channel open probability | [6] |
| This compound (Cpd 6) | JeKo-1 cells | % Inhibition (at 1 µM) | 71.2% | Human mantle cell lymphoma | [9][15][16] |
| This compound (Cpd 6) | U2OS cells | % Inhibition (at 1 µM) | 83.4% | Human osteosarcoma | [9][15][16] |
Regulation of this compound Biosynthesis
The production of this compound and other secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways that respond to environmental cues and developmental stages. Key global regulators, including LaeA and the velvet complex proteins (e.g., VeA, VelB), play a central role in controlling the expression of secondary metabolite gene clusters, including the pax cluster.[1][17][18][19][20]
These regulatory proteins are themselves influenced by upstream signaling cascades, such as the cyclic AMP-dependent protein kinase A (cAMP-PKA) pathway and calcium-calmodulin signaling pathways, which integrate signals related to nutrient availability, light, and stress.[21][22][23][24][25][26][27][28][29][30]
Experimental Protocols
Extraction and Purification of this compound from Fungal Cultures
This protocol provides a general method for the extraction and purification of this compound from Penicillium paxilli cultures.
Materials:
-
Penicillium paxilli culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Acetone
-
Methanol
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., acetone).
-
Prepare a silica gel column equilibrated with hexane.
-
Load the crude extract onto the column.
-
Elute the column with a stepwise gradient of hexane and acetone, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
-
Further Purification:
-
Combine the this compound-containing fractions and concentrate.
-
Further purify the sample using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol/water gradient).
-
Enzymatic Assay for PaxG (Geranylgeranyl Diphosphate Synthase)
This protocol describes a general method for assaying the activity of PaxG.
Materials:
-
Purified PaxG enzyme
-
Farnesyl diphosphate (FPP)
-
[1-14C]Isopentenyl diphosphate ([14C]IPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FPP, and [14C]IPP.
-
Initiate the reaction by adding the purified PaxG enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., saturated NaCl).
-
Extract the radioactive product (GGPP) with an organic solvent (e.g., hexane/isopropanol).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive product formed over time.
Enzymatic Assay for FAD-dependent Monooxygenases (e.g., PaxM)
This is a general spectrophotometric assay for FAD-dependent monooxygenases that measures the consumption of NADPH.
Materials:
-
Purified PaxM enzyme
-
NADPH
-
FAD
-
Substrate (the geranylgeranylated indole intermediate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, FAD, and the substrate.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the purified PaxM enzyme.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time.
-
Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.
Assay for Membrane-Bound Enzymes (e.g., PaxB)
Assaying membrane-bound enzymes like PaxB is challenging and often requires reconstitution of the purified protein into artificial lipid vesicles or the use of membrane fractions.
General Approach:
-
Protein Expression and Solubilization: Overexpress the PaxB protein in a suitable host (e.g., E. coli or a fungal expression system). Solubilize the membrane fraction containing PaxB using a mild detergent.
-
Purification: Purify the solubilized PaxB using affinity chromatography (e.g., if a tag was added to the protein).
-
Reconstitution (optional): Reconstitute the purified PaxB into liposomes to mimic its native membrane environment.
-
Enzyme Assay:
-
Provide the substrate (the product of the PaxM reaction) to the reconstituted PaxB or the detergent-solubilized enzyme.
-
Incubate for a specific time at the optimal temperature.
-
Stop the reaction and extract the product.
-
Analyze the product formation using HPLC or LC-MS.
-
Conclusion
This compound holds a central position in the metabolic network of many fungi, serving as the gateway to a vast array of bioactive indole-diterpenoids. Understanding the biosynthesis and regulation of this compound is not only crucial for mitigating the risks associated with mycotoxin contamination but also for harnessing the pharmacological potential of its derivatives. The intricate interplay of biosynthetic enzymes and global regulatory networks highlights the complexity of fungal secondary metabolism. Further research into the specific signaling pathways that govern this compound production will undoubtedly open new avenues for the targeted manipulation of these pathways for agricultural and pharmaceutical benefit.
References
- 1. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications | Semantic Scholar [semanticscholar.org]
- 3. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four gene products are required for the fungal synthesis of the indole-diterpene, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of pyrrolizidine alkaloids to Spodoptera exigua using insect cell lines and injection bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pervasive sublethal effects of agrochemicals on insects at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indirect Effect of Pesticides on Insects and Other Arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Identification and characterization of Penicillium citrinum VeA and LaeA as global regulators for ML-236B production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cAMP/PKA signaling pathway contributes to neuronal apoptosis via regulating IDE expression in a mixed model of type 2 diabetes and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization and Functional Analysis of a New Calcium/Calmodulin-Dependent Protein Kinase (CaMK1) in the Citrus Pathogenic Fungus Penicillium italicum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The cAMP-PKA Signaling Pathway Regulates Pathogenicity, Hyphal Growth, Appressorial Formation, Conidiation, and Stress Tolerance in Colletotrichum higginsianum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 27. Calcium-Calmodulin-Calcineurin Signaling: A Globally Conserved Virulence Cascade in Eukaryotic Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An intersection of the cAMP/PKA and two-component signal transduction systems in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Coping with stress: calmodulin and calcineurin in model and pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Properties and Biological Activity of Paspaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paspaline is a complex indole-diterpenoid natural product first isolated from the fungus Claviceps paspali.[1][2] It belongs to a class of mycotoxins known for their tremorgenic and neurotoxic activities. The intricate hexacyclic structure of this compound has made it a challenging target for total synthesis, attracting significant attention from the synthetic organic chemistry community.[1][3][4] This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and characterization are provided, along with visualizations of its primary signaling pathway and a representative synthetic workflow. The primary biological target of this compound is the large-conductance Ca²⁺-activated K⁺ (Maxi-K, BK) channel, and its inhibitory action on this channel is believed to underlie its physiological effects.[1][5]
Molecular Structure and Physicochemical Properties
This compound is characterized by a rigid pentacyclic core fused to an indole moiety. Its complex stereochemistry has been a significant focus of synthetic efforts.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₉NO₂ | [2][6] |
| Molecular Weight | 421.62 g/mol | [6] |
| CAS Number | 11024-56-9 | [2][7] |
| Melting Point | 205-207 °C | [8] |
| Specific Optical Rotation | [α]²⁷_D -89.3 (c = 0.85, CHCl₃) | [5] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [5][9] |
| Appearance | Colorless solid | [9] |
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques.
| Technique | Key Data | Source(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.26 (m), 7.05 (m), 3.16 (dd, J = 9.0, 3.0 Hz), 2.93 (m), 2.65 (br s), 2.32 (dd, J = 11.0, 8.5 Hz), 1.16 (s), 1.14 (s), 1.02 (s), 0.92 (s), 0.83 (s). (Key diagnostic peaks for a synthetic intermediate are presented). | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 221.2, 164.5, 143.9, 135.1, 129.3, 128.1, 85.7, 84.4, 71.8, 56.1, 46.9, 40.2, 39.9, 37.8, 37.5, 36.5, 31.1, 26.1, 25.8, 24.2, 23.8, 23.7, 21.9, 21.2, 18.9, 12.9, 10.3. (Data for a synthetic intermediate). | [5] |
| Infrared (IR) | νₘₐₓ (cm⁻¹): 3566, 3446, 2946, 2876, 1772, 1731, 1472, 1385, 1259, 1158, 1098, 974, 735. (Data for a synthetic intermediate). | [5] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₃₆O₃+Na: 371.2562; Found: 371.2560. (Data for a synthetic intermediate). | [5] |
Biological Activity and Signaling Pathway
The primary biological target of this compound and its analogs is the large-conductance Ca²⁺-activated K⁺ (Maxi-K, BK) channel.[1][5] These channels are ubiquitously expressed and play a critical role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[10] this compound acts as a potent inhibitor of the Maxi-K channel.[1] The mechanism of inhibition is believed to be an allosteric interaction where this compound binds with higher affinity to the closed state of the channel, thereby stabilizing it and reducing the probability of channel opening.[5] This inhibition of potassium ion efflux leads to membrane depolarization, which can explain the tremorgenic effects observed with this class of compounds.
Experimental Protocols
Isolation from Claviceps paspali
The following is a general protocol for the isolation of this compound from fungal cultures.
-
Culturing: Claviceps paspali is cultured on a suitable medium (e.g., potato dextrose agar) to produce sclerotia.[2]
-
Extraction: The dried and ground sclerotia are extracted with a suitable organic solvent, such as methanol or a chloroform/methanol mixture.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[2]
Total Synthesis of this compound (Johnson's Approach)
The total synthesis of this compound is a multi-step process. The following provides a high-level overview of a key transformation in the Johnson synthesis.[1][3]
A key step in this synthesis is the Gassman indole synthesis to construct the indole ring. This involves the reaction of a ketone with N-chloroaniline to form a sulfonium salt, which then rearranges and is subsequently reduced and cyclized to form the indole.[3]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the accurate mass and elemental composition of the molecule.
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.
Maxi-K Channel Inhibition Assay
The inhibitory activity of this compound on Maxi-K channels can be assessed using electrophysiological techniques such as the patch-clamp method.[5]
-
Cell Culture: A cell line expressing the Maxi-K channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Recording: Whole-cell or single-channel currents are recorded in the presence and absence of this compound.
-
Data Analysis: The concentration-response curve for this compound-induced channel inhibition is determined to calculate the IC₅₀ value.
Conclusion
This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. As a selective inhibitor of the Maxi-K channel, it serves as a valuable tool for studying the physiological roles of this ion channel and holds potential as a lead compound for the development of new therapeutics, particularly in the area of neuroscience. The successful total syntheses of this compound have not only provided access to this and related molecules for further biological evaluation but have also driven the development of new synthetic methodologies. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to its study, serving as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.
References
- 1. The Johnson Synthesis of this compound [organic-chemistry.org]
- 2. This compound CAS#: 11024-56-9 [m.chemicalbook.com]
- 3. epfl.ch [epfl.ch]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MaxiK channel and cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biosynthetic Insights into Paspaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of paspaline, a key intermediate in the biosynthesis of a large family of indole-diterpenoid natural products. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details generalized experimental protocols for data acquisition, and visualizes the biosynthetic pathway of this compound.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its complex polycyclic structure. The chemical shifts are reported in parts per million (ppm) and were typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH | 7.85 | br s | - |
| H-20 | 7.42 | m | - |
| H-21 | 7.06 | m | - |
| H-22 | 7.06 | m | - |
| H-23 | 7.29 | m | - |
| CH₂ | 3.21 | dd | 12.0, 2.9 |
| CH | 3.02 | dd | 11.5, 3.7 |
| CH | 2.77 | m | - |
| CH | 2.66 | dd | 13.1, 6.6 |
| CH | 2.32 | dd | 13.1, 10.6 |
| CH | 1.94 | ddd | 12.7, 12.7, 3.7 |
| CH₂ | 1.35-1.84 | m | - |
| Me | 1.19 | s | - |
| Me | 1.18 | s | - |
| Me | 1.12 | s | - |
| Me | 0.84 | s | - |
| Me | 0.77 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-2 | 137.2 |
| C-3 | 123.7 |
| C-4 | 118.9 |
| C-5 | 120.9 |
| C-6 | 110.8 |
| C-7 | 125.9 |
| C-8 | 134.7 |
| C-9 | 50.1 |
| C-10 | 20.1 |
| C-11 | 41.8 |
| C-12 | 36.9 |
| C-13 | 44.2 |
| C-14 | 38.9 |
| C-15 | 25.1 |
| C-16 | 32.1 |
| C-17 | 78.9 |
| C-18 | 71.9 |
| C-19 | 28.1 |
| C-20 | 118.0 |
| C-21 | 119.2 |
| C-22 | 118.0 |
| C-23 | 126.1 |
| C-24 | 28.1 |
| C-25 | 28.1 |
| C-26 | 21.6 |
| C-27 | 15.6 |
| C-28 | 15.6 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry with electrospray ionization (ESI) is a common method for determining the elemental composition of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Ion Type | Calculated m/z | Found m/z |
| C₂₈H₃₉NO₂ | [M+H]⁺ | 422.3059 | 422.3054 |
Experimental Protocols
The following sections outline generalized methodologies for the acquisition of NMR and MS data for this compound, based on standard practices for natural product analysis.
NMR Spectroscopy Protocol
Sample Preparation:
-
A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.
-
¹H NMR: Proton spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Carbon spectra are acquired with a spectral width of 200-220 ppm. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required.
-
2D NMR: To aid in the complete assignment of the ¹H and ¹³C spectra, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Mass Spectrometry Protocol
Sample Preparation:
-
A dilute solution of the this compound sample is prepared in a suitable solvent, such as methanol or acetonitrile.
Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: The analysis is typically performed in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Mass Analysis: The instrument is calibrated using a standard of known masses. Data is acquired over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000). The high-resolution data allows for the determination of the elemental composition with high accuracy.
This compound Biosynthetic Pathway
This compound is a key intermediate in the biosynthesis of a wide array of indole-diterpenoids. Its formation from geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate is catalyzed by a series of four key enzymes.[1][2]
Caption: The biosynthetic pathway of this compound.
References
An In-depth Technical Guide to the Tremorgenic Properties of Paspaline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paspaline-derived indole-diterpenoid mycotoxins represent a significant class of natural compounds with potent neurological effects, primarily manifesting as tremors in vertebrates.[1][2] These alkaloids, produced by various fungal species, including those from the genera Claviceps, Penicillium, and Aspergillus, pose a threat to livestock and potentially humans through the contamination of pasture grasses and food products.[2][3] The core mechanism underlying their tremorgenic activity is the potent and selective inhibition of large-conductance calcium-activated potassium (BK) channels, leading to neuronal hyperexcitability.[4][5] Certain this compound alkaloids also modulate the function of GABA-A receptors, contributing to their complex neurotoxic profile.[4][6] This technical guide provides a comprehensive overview of the tremorgenic properties of this compound alkaloids, detailing their mechanisms of action, structure-activity relationships, and quantitative toxicological data. Furthermore, it outlines key experimental protocols for the in vivo and in vitro investigation of these compounds, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
Introduction to this compound Alkaloids
This compound is the biosynthetic precursor to a diverse family of indole-diterpenes (IDTs).[1][2] The structural complexity of these alkaloids arises from the fusion of a tetracyclic diterpene moiety to an indole group, which is further modified by various enzymatic reactions such as oxidation, prenylation, and cyclization.[1] While this compound itself is generally considered non-tremorgenic, its derivatives, including paspalinine, paspalitrems (A, B, and C), paxilline, and penitrem A, are potent tremorgens.[2][7][8] These compounds are often associated with "ryegrass staggers" and "Paspalum staggers," neurological conditions observed in livestock that consume contaminated grasses.[2]
Mechanisms of Tremorgenic Action
The tremorgenic effects of this compound alkaloids are primarily attributed to their interaction with key ion channels and neurotransmitter receptors in the central nervous system.
Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels
The principal molecular target for many tremorgenic this compound alkaloids is the large-conductance calcium-activated potassium (BK) channel.[4][5] BK channels are crucial regulators of neuronal excitability, contributing to the repolarization of action potentials and shaping neuronal firing patterns.[4]
This compound alkaloids, such as paxilline, act as potent inhibitors of BK channels through a state-dependent, closed-channel block mechanism.[4][9] This means they preferentially bind to the channel when it is in its closed conformation, stabilizing this non-conducting state and thereby reducing the probability of the channel opening.[9][10] This allosteric modulation prolongs the duration of action potentials, leading to increased neurotransmitter release and neuronal hyperexcitability, which manifests as tremors.[4]
Modulation of GABA-A Receptors
Several tremorgenic mycotoxins, including paspalinine and penitrem A, also interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4][6][11] These alkaloids have been shown to non-competitively inhibit GABA-induced chloride influx, suggesting they bind to a site on the receptor-channel complex that is distinct from the GABA binding site.[6][11] By impairing GABAergic inhibition, these compounds further contribute to a state of neuronal hyperexcitability, exacerbating their tremorgenic effects.
Quantitative Data on Tremorgenic Properties
The tremorgenic potency of this compound alkaloids has been quantified in various in vivo and in vitro studies. The following tables summarize key toxicological and pharmacological data for prominent members of this class.
Table 1: In Vivo Tremorgenic Activity of this compound Alkaloids
| Mycotoxin | Animal Model | Route of Administration | Lowest Tremor-Inducing Dose | LD50 | Reference(s) |
| Penitrem A | Mouse | Intraperitoneal | 1 mg/kg | 1.1 mg/kg | [12] |
| Penitrem A | Sheep | Intravenous | 20 µg/kg | - | [12] |
| Paxilline | Mouse | - | - | 150 mg/kg | [12] |
Table 2: In Vitro Activity of this compound Alkaloids on Key Molecular Targets
| Mycotoxin | Target | Assay | IC50 / Ki | Reference(s) |
| Paxilline | BK Channel | Electrophysiology | ~10 nM - 10 µM (Po-dependent) | [1][4][13] |
| Paxilline | BK Channel (α-subunit) | Binding Assay | Ki = 1.9 nM | |
| Penitrem A | GABA-A Receptor | [³H]TBOB Binding (Rat Forebrain) | 11 µM | [14] |
| Penitrem A | GABA-A Receptor | [³H]TBOB Binding (Rat Cerebellum) | 9 µM | [14] |
Experimental Protocols
In Vivo Assessment of Tremor in Mice
This protocol describes a method for quantifying the tremorgenic effects of this compound alkaloids in a mouse model.
Materials:
-
This compound alkaloid of interest
-
Vehicle (e.g., corn oil, DMSO solution)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Observation cages
-
Tremor scoring scale (e.g., 0-4, where 0 = no tremors and 4 = severe, continuous tremors)
-
(Optional) Accelerometer for quantitative tremor analysis
Procedure:
-
Dosing: Administer the this compound alkaloid to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). A vehicle control group must be included.
-
Tremor Scoring (Visual): Observe the mice continuously for the first hour post-administration and at regular intervals (e.g., every 30 minutes) for up to 4-6 hours. Score the intensity of tremors using a predefined scale.[7]
-
Tremor Quantification (Accelerometry): For a more objective measure, an accelerometer can be affixed to the mouse to record tremor frequency and amplitude.[15]
-
Data Analysis: Compare the tremor scores or accelerometer data between the treated and control groups to determine the tremorgenic effect of the compound.
Patch-Clamp Electrophysiology for BK Channel Inhibition
This protocol outlines the inside-out patch-clamp technique to measure the inhibitory effect of this compound alkaloids on BK channels expressed in a cell line.
Materials:
-
HEK293 cells stably expressing the BK channel α-subunit
-
This compound alkaloid of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette (extracellular) solution (in mM): 140 KCl, 20 KOH, 10 HEPES, 2 MgCl2, pH 7.2
-
Bath (intracellular) solutions with varying concentrations of the test compound and a defined free Ca²⁺ concentration.
Procedure:
-
Cell Preparation: Culture the HEK293 cells expressing BK channels on glass coverslips.
-
Pipette Pulling: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Patch Formation: Form a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane. Excise the membrane patch to achieve the inside-out configuration.
-
Data Acquisition: Voltage-clamp the membrane patch at a holding potential (e.g., -80 mV). Elicit BK channel currents by applying depolarizing voltage steps (e.g., to +60 mV). Record baseline currents.
-
Compound Application: Perfuse the bath with solutions containing increasing concentrations of the this compound alkaloid.
-
Data Analysis: Measure the steady-state inhibition of the BK channel current at each concentration. Plot the fractional block against the logarithm of the compound concentration and fit the data with the Hill equation to determine the IC50 value.[5]
GABA-A Receptor Binding Assay
This protocol describes an in vitro assay to assess the binding of this compound alkaloids to the GABA-A receptor in rat brain membranes using a radiolabeled ligand.
Materials:
-
Rat brain membranes
-
This compound alkaloid of interest
-
Radioligand (e.g., [³H]muscimol or [³H]TBOB)
-
Unlabeled ligand for defining non-specific binding (e.g., GABA or bicuculline)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue.
-
Binding Assay: In test tubes, combine the brain membranes, radioligand, and either buffer (for total binding), a saturating concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the test this compound alkaloid.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the this compound alkaloid by analyzing the displacement of the radioligand.[16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of BK channel inhibition by this compound alkaloids.
Caption: Modulation of GABA-A receptor signaling by this compound alkaloids.
References
- 1. rupress.org [rupress.org]
- 2. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tremorgenic mycotoxicosis in cattle, caused by Claviceps paspali - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A new method for quantification of tremors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of tremorgenic mycotoxins on GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro neuropharmacological evaluation of penitrem-induced tremorgenic syndromes: importance of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Neurotoxic Effects of Paspaline Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paspaline is a foundational indole-diterpene mycotoxin that serves as a biosynthetic precursor to a wide array of tremorgenic and neurotoxic compounds.[1][2][3] While many of its derivatives have been extensively studied, this compound itself exhibits neurotoxic properties primarily through the modulation of ion channels, leading to significant disruptions in neuronal function. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound exposure, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its characterization. Quantitative data from studies on this compound and its close structural analogs are presented to facilitate comparative analysis. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.
Introduction
This compound belongs to the indole-diterpene (IDT) class of mycotoxins, which are secondary metabolites produced by various fungal species, including Claviceps paspali.[4] These compounds are of significant interest due to their potent effects on the central nervous system (CNS). The neurotoxicity of this compound and its derivatives manifests primarily as tremors, ataxia, and convulsions in animals and humans.[2] The core mechanism underlying these effects is the interaction with key ion channels that regulate neuronal excitability.
Mechanism of Neurotoxicity
The primary molecular target of this compound and related indole-diterpenes is the large-conductance calcium-activated potassium (BK) channel.[5][6][7] Additionally, some evidence suggests potential interactions with GABA-A receptors.
Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels
BK channels are crucial in regulating neuronal excitability by contributing to the repolarization phase of the action potential and influencing neurotransmitter release.[6] this compound and its analogs, such as paxilline, act as potent inhibitors of BK channels.[5][7][8]
The inhibition is characterized by a state-dependent, closed-channel block .[1][5][9] This means the toxin preferentially binds to and stabilizes the closed conformation of the channel, thereby reducing the probability of the channel opening in response to membrane depolarization or increased intracellular calcium.[1][5][9] This allosteric modulation, rather than a direct occlusion of the pore in the open state, leads to a prolonged action potential duration and increased neuronal hyperexcitability, which is a major contributor to the observed tremorgenic effects.[6]
Interaction with GABA-A Receptors
While the primary mechanism of this compound-induced neurotoxicity is attributed to BK channel inhibition, some indole-diterpenes have been shown to modulate GABA-A receptors.[10][11][12] The GABA-A receptor is the main inhibitory neurotransmitter receptor in the CNS.[11] Inhibition of GABA-A receptor function would lead to a reduction in neuronal inhibition, contributing to a state of hyperexcitability. The precise nature and significance of this compound's interaction with GABA-A receptors require further investigation.
Signaling Pathways
The neurotoxic effects of this compound exposure stem from the disruption of normal neuronal signaling. The primary pathway affected is the regulation of neuronal membrane potential and excitability.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Initial Cytotoxicity Screening of Paspaline: A Technical Guide
Abstract
Paspaline, a complex indole diterpenoid mycotoxin, and its derivatives have emerged as compounds of significant interest for their diverse biological activities, including potential anticancer properties.[1][2] This technical guide provides a comprehensive framework for the initial cytotoxicity screening of this compound and its analogues. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols for core cytotoxicity assays, a summary of available quantitative data, and visualizations of key experimental workflows and cellular pathways. The objective is to furnish a foundational resource to standardize preliminary assessments of this compound's cytotoxic potential, ensuring reproducible and comparable results to guide further preclinical development.
Core Cytotoxicity Assays
A multi-faceted approach is essential for a thorough initial assessment of a compound's cytotoxicity. This involves evaluating cell viability, cell membrane integrity, and the induction of programmed cell death (apoptosis). The following assays are industry-standard methods for these evaluations.[3]
-
Cell Viability Assessment (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] The quantity of formazan produced is directly proportional to the number of viable cells.[3]
-
Cell Membrane Integrity Assessment (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell lysis. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3] Measuring the amount of LDH in the supernatant provides a reliable indicator of cytotoxicity.[3]
-
Apoptosis Assessment (Caspase-3/7 Assay): Caspases are a family of proteases that are critical executioners of apoptosis.[3] Caspase-3 and Caspase-7 are key effector caspases, and their activation is a hallmark of the apoptotic process. This assay utilizes a substrate that produces a fluorescent or luminescent signal when cleaved by active caspase-3 or -7, indicating the induction of apoptosis.[3]
Experimental Workflow and Methodologies
A logical workflow is critical for efficiently screening novel compounds. The process begins with compound preparation and characterization, followed by a series of in vitro assays to determine the cytotoxic profile.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing the effect of a compound on cellular metabolic activity.[1][3]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[1]
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[1][3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically ≤0.5%). Incubate for 48-72 hours.[1][5]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[6]
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of LDH from cells with compromised membrane integrity.[3]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate mix, assay buffer, stop solution)
-
Lysis solution (e.g., 1% Triton X-100, often included in the kit) for positive control
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls on the same plate:
-
Spontaneous LDH release: Cells treated with vehicle control only.
-
Maximum LDH release: Cells treated with lysis solution 45-60 minutes before the end of the incubation period.
-
Background: Medium only (no cells).
-
-
Sample Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes to pellet any detached cells.[3]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Protocol 3: Caspase-3/7 Assay for Apoptosis
This protocol quantifies the activity of effector caspases 3 and 7, key markers of apoptosis.[3]
Materials:
-
96-well clear-bottom black or white plates (depending on detection method)
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay kit or similar (containing a luminogenic or fluorogenic substrate)
-
Luminometer or Fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type for luminescence or fluorescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is proportional to the amount of caspase activity. Compare the signals from treated cells to the vehicle control to determine the fold-change in apoptosis induction.
Quantitative Data Summary
While comprehensive cytotoxic data for this compound itself is limited in publicly available literature, studies on structurally related indole diterpenoids provide insight into the potential potency of this class of compounds.[1][7] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxicity of this compound Derivatives and Related Indole Diterpenoids
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound-related Metabolite | L5178Y (Mouse Lymphoma) | Not Specified | 3.6 | [8] |
| This compound-related Metabolite | A2780 (Human Ovarian) | Not Specified | 8.7 | [8] |
| Hypothetical Data for 14α-Hydroxy Paspalinine | A549 (Human Lung) | MTT | 5-15 | [4][7] |
| Hypothetical Data for 14α-Hydroxy Paspalinine | MCF-7 (Human Breast) | MTT | 10-25 | [4][7] |
Note: Data for 14α-Hydroxy Paspalinine is presented as a plausible range based on related compounds, as specific experimental values are not yet publicly available.[4][7]
Putative Mechanism of Action: Induction of Apoptosis
This compound derivatives are thought to exert their cytotoxic effects primarily through the induction of apoptosis.[3][4] This programmed cell death is a tightly regulated process involving cascades of signaling proteins. The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress, leading to the activation of effector caspases like Caspase-3 and Caspase-7, which then execute the dismantling of the cell.[9]
Conclusion
The initial cytotoxicity screening of this compound and its derivatives is a critical first step in evaluating their potential as therapeutic agents. The methodologies outlined in this guide, including the MTT, LDH, and Caspase-3/7 assays, provide a robust framework for obtaining essential preliminary data. While publicly available quantitative data remains sparse, the information on related indole diterpenoids suggests that this compound-type compounds are promising candidates for further investigation.[1] Future studies should focus on systematic screening across a diverse panel of cancer cell lines to establish a comprehensive cytotoxic profile and to further elucidate the specific molecular mechanisms underlying their activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Paspaline: A Methodological Overview and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of prominent methodologies for the total synthesis of paspaline, an indole diterpenoid natural product. The content is structured to offer both a high-level strategic comparison and detailed, practical protocols for key experimental steps. The methodologies developed by the research groups of Newhouse, Johnson, and Smith are highlighted, each presenting a unique approach to assembling this structurally complex molecule.
Introduction to this compound and Synthetic Challenges
This compound belongs to a large family of indole diterpenoids, many of which exhibit significant biological activities, including tremorgenic effects. Its intricate hexacyclic core, featuring a trans-fused decalin system, vicinal quaternary stereocenters, and an indole moiety, has made it a challenging and enduring target for synthetic chemists. Key synthetic hurdles include the stereocontrolled construction of the C/D ring system and the installation of the indole functionality onto the sterically hindered polycyclic core. The following sections detail three distinct and successful total syntheses, offering insights into different strategic solutions to these challenges.
The Newhouse Synthesis (2019): A Computationally-Augmented Approach
The total synthesis of this compound A by the Newhouse group represents the most concise route to date, accomplished in just 9 steps from commercially available materials.[1][2] A key feature of this strategy is the use of Density Functional Theory (DFT) calculations to predict the feasibility of a key biomimetic carbocationic rearrangement, thus guiding the choice of synthetic precursors and minimizing empirical experimentation.[1][2]
Retrosynthetic Analysis
The retrosynthetic strategy for the Newhouse synthesis is outlined below. The key disconnection involves a late-stage indole formation and a biomimetic cyclization to form the core structure.
Caption: Retrosynthetic analysis of the Newhouse synthesis of this compound A.
Synthetic Workflow
The forward synthesis employs a highly efficient cascade of reactions to rapidly build molecular complexity.
Caption: Forward synthetic workflow for the Newhouse synthesis of this compound A.
Quantitative Data
| Step | Reaction | Product | Yield (%) |
| 1-3 | Synthesis of Cyclization Precursor | Enone Intermediate | ~50% (over 3 steps) |
| 4 | Biomimetic Cyclization | Tetracyclic Core | 45% |
| 5-9 | Elaboration and Indole Formation | This compound A | ~20% (over 5 steps) |
| Overall | Total Synthesis | This compound A | ~4.5% |
Experimental Protocols
Key Step: Biomimetic Cyclization
-
Reaction: To a solution of the enone precursor (1.0 eq) in nitromethane (0.02 M) at -20 °C is added tin (IV) chloride (2.0 eq). The reaction mixture is stirred at this temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the tetracyclic core.
The Johnson Synthesis (2015): A Desymmetrization Approach
The Johnson group's total synthesis of this compound is a landmark achievement that utilizes a desymmetrization strategy to establish key stereocenters.[3][4] This enantioselective synthesis is longer than the Newhouse approach but provides excellent stereocontrol.[3][4]
Retrosynthetic Analysis
The retrosynthetic analysis hinges on a late-stage indole formation using the Gassman protocol and a key Pd-catalyzed C-H acetoxylation.
Caption: Retrosynthetic analysis of the Johnson synthesis of this compound.
Synthetic Workflow
The forward synthesis begins with an enzymatic desymmetrization, followed by a series of stereocontrolled transformations to build the complex core.
Caption: Forward synthetic workflow for the Johnson synthesis of this compound.
Quantitative Data
| Step | Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | Enzymatic Desymmetrization | Hydroxyketone | 85% | 10:1 | >99:1 |
| 5 | Ireland-Claisen Rearrangement | Carboxylic Acid | 78% | 6:1 | - |
| 15 | Pd-catalyzed C-H Acetoxylation | Acetoxylated Intermediate | 60% | >20:1 | - |
| 28 | Gassman Indole Synthesis | This compound | 46% | - | - |
| Overall | Total Synthesis | This compound | 0.4% | - | - |
Experimental Protocols
Key Step: Pd-catalyzed C-H Acetoxylation
-
Reaction: To a solution of the polycyclic substrate (1.0 eq) in acetic acid (0.1 M) is added palladium(II) acetate (0.1 eq) and phenyliodine(III) diacetate (1.2 eq). The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the acetoxylated product.
Key Step: Gassman Indole Synthesis
-
Reaction: To a solution of the ketone precursor (1.0 eq) in dichloromethane (0.1 M) at -78 °C is added dimethyl(methylthio)sulfonium tetrafluoroborate (1.2 eq). The mixture is stirred for 30 minutes, followed by the addition of N-chloroaniline (1.1 eq). After another 30 minutes, triethylamine (3.0 eq) is added, and the reaction is allowed to warm to room temperature and stir for 12 hours.
-
Work-up: The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude intermediate is then treated with Raney nickel in ethanol to effect desulfurization, followed by acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) to afford this compound. The final product is purified by column chromatography.
The Smith Synthesis (Second Generation, 1989): A Stereocontrolled Approach
The second-generation synthesis of (-)-paspaline by the Smith group built upon their earlier work to provide a highly stereocontrolled route. This synthesis also starts from the Wieland-Miescher ketone and introduces the indole moiety at a late stage.
Retrosynthetic Analysis
The retrosynthetic plan for the second-generation Smith synthesis is depicted below.
Caption: Retrosynthetic analysis of the Smith second-generation synthesis.
Synthetic Workflow
The forward synthesis involves a lengthy but highly controlled sequence of reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound A and Emindole PB Enabled by Computational Augmentation of a Transform-Guided Retrosynthetic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Johnson Synthesis of this compound [organic-chemistry.org]
- 4. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of the Paspaline Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the paspaline core, a complex and medicinally relevant scaffold. This compound and its derivatives, a class of indole diterpenoid natural products, exhibit a range of biological activities, making their synthetic accessibility a key focus for drug discovery programs. The protocols and data presented herein are compiled from leading, peer-reviewed research in the field.
Introduction to the this compound Core
The this compound core is a unique hexacyclic structure characterized by an indole moiety fused to a tetracyclic diterpenoid. A significant challenge in its synthesis is the stereocontrolled construction of its multiple stereocenters, including contiguous all-carbon quaternary centers.[1][2] Various synthetic strategies have been developed to address this challenge, often employing elegant stereoselective transformations. This document will detail some of the most successful and innovative approaches.
Key Synthetic Strategies and Data
Several distinct and effective strategies for the stereoselective synthesis of the this compound core have been reported. Below is a summary of the key transformations and associated quantitative data for some of the most prominent approaches.
Enantioselective Synthesis via Desymmetrization (Johnson's Approach)
A notable enantioselective total synthesis of this compound was achieved by Johnson and coworkers, which relies on two key stereoselective desymmetrization reactions to establish the crucial stereocenters of the molecule.[2][3][4][5][6]
Key Features:
-
Highly diastereoselective enzymatic desymmetrization.[7]
-
An Ireland-Claisen rearrangement to set a key quaternary center.[2][7]
-
A diastereotopic group selective C-H functionalization.[7]
Quantitative Data Summary:
| Step | Reactant(s) | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Biocatalytic Desymmetrization | Prochiral diketone | Commercial yeast strain | Chiral hydroxyketone | - | 10:1 | >99:1 |
| Ireland-Claisen Rearrangement | Allylic isobutyrate | KHMDS, TMSCl, THF; then toluene, 110 °C | Carboxylic acid with quaternary center | - | 6:1 | - |
| Intramolecular Pd-catalyzed Acetoxylation | Benzyl oxime protected tetracycle | Pd(OAc)₂, PhI(OAc)₂, Ac₂O, AcOH | Acetoxylated product | - | >20:1 | - |
Data extracted from Johnson's 2015 synthesis of this compound.[2][8]
House-Meinwald Rearrangement for Contiguous Quaternary Centers (Hayakawa and Sakakura's Approach)
Hayakawa, Sakakura, and colleagues developed a strategy for the stereoselective construction of the this compound core scaffold featuring a key House-Meinwald rearrangement.[1][9][10] This reaction allows for the formation of contiguous asymmetric quaternary carbon centers through a 1,2-chirality transfer.[1][9]
Key Features:
-
Lewis acid-promoted House-Meinwald rearrangement of an epoxide.
-
Stereospecific 1,2-rearrangement of a methyl group to form adjacent quaternary centers.[1]
Quantitative Data Summary:
| Step | Reactant(s) | Reagents and Conditions | Product(s) | Yield (%) |
| House-Meinwald Rearrangement | Epoxide | Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) | Ketone with contiguous quaternary centers | High |
Yields are reported as "smoothly" proceeding in the abstract, suggesting good to excellent yields under optimized conditions.[1][9][10]
Computationally-Augmented Retrosynthesis (Newhouse's Approach to this compound A)
A concise total synthesis of this compound A was developed by the Newhouse group, enabled by computational analysis to predict the feasibility of a key bio-inspired carbocationic rearrangement.[11][12][13] This nine-step synthesis highlights the power of modern computational tools in streamlining synthetic planning.[11]
Key Features:
-
A bio-inspired, computationally-vetted carbocationic rearrangement.
-
High step economy, achieving the target in only 9 steps from commercially available materials.[11]
Detailed quantitative data for each step is available in the full publication.
Experimental Protocols
Protocol 1: Biocatalytic Desymmetrization of a Prochiral Diketone (Johnson's Synthesis)
This protocol describes the highly diastereoselective and enantioselective reduction of a prochiral diketone using a commercial yeast strain, a key first step in Johnson's this compound synthesis.[8]
Materials:
-
Prochiral diketone
-
Commercial yeast (e.g., Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
A suspension of commercial yeast and sucrose in water is prepared and allowed to ferment for a specified time at room temperature.
-
The prochiral diketone, dissolved in a minimal amount of a suitable organic solvent, is added to the fermenting yeast mixture.
-
The reaction is stirred vigorously at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the chiral hydroxyketone.
-
The enantiomeric and diastereomeric excess of the product are determined by chiral HPLC analysis.
Protocol 2: House-Meinwald Rearrangement (Hayakawa and Sakakura's Synthesis)
This protocol outlines the key Lewis acid-promoted House-Meinwald rearrangement to construct contiguous quaternary stereocenters.[1][9][10]
Materials:
-
Epoxide precursor
-
Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of the epoxide precursor in anhydrous dichloromethane at -78 °C is added a solution of MABR in dichloromethane dropwise.
-
The reaction mixture is stirred at -78 °C for the specified time, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by silica gel chromatography to yield the desired ketone with contiguous quaternary centers.
Visualizations
Caption: Johnson's enantioselective synthesis workflow.
Caption: Hayakawa and Sakakura's synthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. epfl.ch [epfl.ch]
- 8. The Johnson Synthesis of this compound [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Item - Total Synthesis of this compound A and Emindole PB Enabled by Computational Augmentation of a Transform-Guided Retrosynthetic Strategy - American Chemical Society - Figshare [acs.figshare.com]
Application Notes & Protocols: HPLC and NMR Analysis of Paspaline
Introduction
Paspaline is an indole-diterpenoid natural product first isolated from the fungus Claviceps paspali.[1][2] As the biosynthetic precursor to a wide range of structurally complex and biologically active metabolites, including the tremorgenic mycotoxin paxilline, this compound and its derivatives are of significant interest to researchers in natural product chemistry, toxicology, and drug development.[3][4][5][6] These compounds exhibit various biological activities, including potential as Maxi-K channel antagonists, which are being explored for neurological disorders like Alzheimer's disease.[1] Accurate and reliable analytical methods are essential for the isolation, identification, and quantification of this compound in various matrices.
These application notes provide detailed methodologies for the analysis of this compound and related compounds using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the separation, quantification, and purification of this compound and its derivatives from complex mixtures such as fungal extracts. When coupled with Mass Spectrometry (LC-MS), it provides a highly sensitive and selective method for trace-level detection and structural confirmation.
Quantitative Data Summary
The following table summarizes typical performance parameters for HPLC-UV and LC-MS/MS methods for a closely related this compound-type indole-diterpenoid, 14α-Hydroxy Paspalinine, which can be adapted for this compound analysis.[7] Actual values may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Retention Time (RT) | ~8.5 ± 0.2 min | ~6.2 ± 0.1 min |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 |
| Dynamic Range | 0.15 - 100 µg/mL | 0.5 - 500 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90 - 105% | 95 - 105% |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Fungal Culture
This protocol outlines a general procedure for extracting this compound from a fungal culture, a necessary first step before analytical characterization.[3][7]
-
Fermentation & Harvesting : Culture a this compound-producing fungal strain (e.g., Penicillium sp.) on a suitable medium (e.g., rice solid medium) under static incubation at 28 °C for approximately 30 days.[3]
-
Drying and Grinding : Lyophilize or oven-dry the fungal culture at a low temperature (40-50 °C) to a constant weight. Grind the dried material into a fine powder.[7]
-
Solvent Extraction :
-
Weigh the powdered fungal material (e.g., 10 g) into an Erlenmeyer flask.[7]
-
Add an appropriate organic solvent such as ethyl acetate. The fermented rice culture (20 kg) was extracted three times with ethyl acetate.[3]
-
Agitate the mixture on an orbital shaker (e.g., 200 rpm) for 4 hours at room temperature or use ultrasonication for 30 minutes.[7]
-
-
Filtration and Concentration :
-
Solid-Phase Extraction (SPE) Cleanup :
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol, followed by water.[7]
-
Reconstitute the crude extract in a minimal amount of the initial mobile phase and load it onto the cartridge.[7]
-
Wash the cartridge with a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar impurities.[7]
-
Elute the this compound-containing fraction with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).[7]
-
Dry the eluate under a nitrogen stream and reconstitute it in the mobile phase for HPLC analysis.[7]
-
Protocol 2: HPLC-UV Analysis
This method is suitable for the quantification of this compound when reference standards are available.[7]
-
Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid.[7]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution :
Time (min) % Solvent A % Solvent B 0.0 90 10 20.0 40 60 25.0 40 60 | 30.0 | 90 | 10 |
-
Flow Rate : 1.0 mL/min.[7]
-
Injection Volume : 10 µL.[7]
-
Column Temperature : 30 °C.[7]
-
Detection : UV detection at 230 nm and 280 nm.[7] this compound contains an indole moiety which typically absorbs around these wavelengths.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of natural products like this compound.[3][8] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to determine the chemical structure and stereochemistry.[8]
This compound NMR Data
The following table summarizes representative ¹H and ¹³C NMR data for key intermediates in the total synthesis of this compound.[1] Chemical shifts (δ) are reported in parts per million (ppm).
| Position/Group | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (150 MHz, CDCl₃) δ (ppm) |
| Ketone Intermediate (91) | 3.16 (dd), 2.93 (m), 2.65 (br s), 2.32 (dd), 1.16 (s, 3H), 1.14 (s, 3H), 1.02 (s, 3H), 0.92 (s, 3H), 0.83 (s, 3H) | 221.2, 85.7, 84.4, 71.8, 56.1, 46.9, 40.2, 39.9, 37.8, 37.5, 36.5, 31.1, 26.1, 25.8, 24.2, 23.8, 23.7, 21.9, 21.2, 18.9, 12.9, 10.3 |
| Epoxy Intermediate (56) | 3.43 (dd), 3.06 (m), 2.58 (m), 2.08 (m), 1.91-1.85 (m) | Data not fully specified in provided context |
Note: Complete assigned NMR data for the final this compound molecule requires consulting specialized literature. The data presented is for key synthetic precursors, illustrating typical chemical shifts for the core structure.[1]
Experimental Protocols
Protocol 3: Sample Preparation and NMR Data Acquisition
This protocol provides a general workflow for preparing a this compound sample for NMR analysis and acquiring standard spectra.
-
Sample Preparation :
-
Ensure the isolated this compound sample is pure and free of non-volatile solvents. This is typically achieved by drying the sample under high vacuum.
-
Weigh 5-10 mg of the purified this compound into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is commonly used for this compound and related compounds.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can also reference to the residual solvent signal).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
1D ¹H NMR : Acquire a standard proton spectrum to get an overview of the molecule. Key parameters include a sufficient number of scans (e.g., 128) for good signal-to-noise and an appropriate relaxation delay (D1) of 1-2 seconds.[9]
-
1D ¹³C NMR : Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[9]
-
2D ¹H-¹H` COSY : This experiment identifies proton-proton spin couplings, helping to piece together molecular fragments. [5]
-
2D HSQC (or HMQC) : This experiment correlates protons with their directly attached carbons, providing ¹H-¹³C` one-bond correlations.[10]
-
2D HMBC : This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting molecular fragments and identifying quaternary carbons.[8][10]
-
-
Data Processing and Analysis :
-
Process the acquired data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the final structure.
-
Section 3: Biological Context and Proposed Signaling Pathway
This compound-derived indole-diterpenes are known for their tremorgenic and neurotoxic effects.[6][11] This activity is often linked to the modulation of ion channels. For instance, paspalinine and its derivatives have demonstrated significant activity as antagonists of Maxi-K (BK) channels, which are large-conductance calcium-activated potassium channels involved in regulating neuronal excitability.[1]
The diagram below illustrates a proposed mechanism for the tremorgenic action of this compound-type compounds, where inhibition of Maxi-K channels leads to increased neuronal firing and subsequent muscle tremors.
References
- 1. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Paspaline Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline and its derivatives represent a structurally diverse class of indole-diterpenoids produced by various filamentous fungi, such as Penicillium and Aspergillus species.[1][2] These compounds have garnered significant interest within the scientific community due to their wide range of biological activities, including potential neuroprotective and cytotoxic effects.[2][3] The isolation and purification of these complex natural products are critical steps for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents.
This document provides detailed application notes and standardized protocols for the successful purification of this compound isolates from fungal cultures. The methodologies described herein cover the entire workflow, from initial extraction to final high-purity isolation, and include data on expected yields and purity at various stages.
Data Presentation: Purification Efficiency
The following tables summarize quantitative data associated with the purification of this compound and its derivatives, offering a benchmark for researchers to evaluate the efficiency of their own purification schemes.
Table 1: Extraction and Initial Purification Yields
| Step | Starting Material | Extraction/Mobile Phase | Yield | Purity (Approx.) | Reference |
| Solvent Extraction | 20 kg fermented rice culture | Ethyl Acetate | 150 g crude extract | 1-5% | [4] |
| Flash Chromatography | 150 g crude extract | Hexane:Ethyl Acetate (gradient) | Varies | 10-40% | [5] |
| Crystallization | Indole-concentrated oil | n-Hexane | ~57.5% recovery | >99% | [6] |
Table 2: Chromatographic Conditions for this compound Purification
| Technique | Column | Mobile Phase | Gradient/Ratio | Detection | Purpose | Reference |
| Flash Chromatography | Silica Gel | Hexane:Ethyl Acetate | 80:20 to 50:50 | TLC | Initial separation | [5] |
| Flash Chromatography | Silica Gel | Dichloromethane:Methanol | 98:2 | TLC | Alternative initial separation | [5] |
| Preparative HPLC | Reversed-phase C18 | Acetonitrile:Water | Gradient | UV | High-purity isolation | [5][7] |
| Preparative HPLC | Reversed-phase C18 | Methanol:Water | Gradient | UV | High-purity isolation | [7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments involved in the purification of this compound isolates.
Protocol 1: Extraction of this compound from Fungal Culture
This protocol outlines the initial extraction of this compound and its derivatives from a solid-state fungal fermentation.
Materials:
-
Fermented solid medium (e.g., rice)
-
Ethyl acetate
-
Rotary evaporator
-
Large extraction vessel
-
Filter paper and funnel
Procedure:
-
Harvest the fermented solid culture (e.g., 20 kg).[4]
-
Transfer the culture to a large extraction vessel.
-
Add a sufficient volume of ethyl acetate to completely submerge the culture.
-
Macerate and stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture to separate the organic solvent from the solid residue.
-
Repeat the extraction process on the solid residue two more times to ensure complete extraction.[4]
-
Combine all the ethyl acetate extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude extract.[4]
Protocol 2: Initial Purification by Flash Chromatography
This protocol describes the initial separation of the crude extract using flash chromatography on a silica gel column.
Materials:
-
Crude extract
-
Silica gel (for column packing)
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fraction collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with a low polarity mobile phase, such as Hexane:Ethyl Acetate (80:20).[5]
-
Gradually increase the polarity of the mobile phase, for example, to Hexane:Ethyl Acetate (50:50), to elute compounds of increasing polarity.[5]
-
Collect fractions of a consistent volume throughout the elution process.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Pool the fractions containing the this compound isolates based on their TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified extract.
Protocol 3: Final Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound isolates using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Partially purified this compound extract
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column[5]
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
0.22 µm syringe filters
-
Autosampler vials or injection loop
Procedure:
-
Dissolve the partially purified extract in the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[5]
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run a gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile or methanol.
-
Monitor the elution profile using a UV detector at a wavelength where this compound shows strong absorbance.[5]
-
Collect the fractions corresponding to the desired peaks.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound isolate.
-
Confirm the identity and structure of the final product using NMR spectroscopy and mass spectrometry.[5]
Visualizations: Workflows and Pathways
The following diagrams illustrate the purification workflow and the biosynthetic pathway of this compound.
Caption: General purification workflow for this compound isolates.
Caption: Biosynthetic pathway of this compound.
References
- 1. Four gene products are required for the fungal synthesis of the indole-diterpene, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Paspaline Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bioactivity of paspaline, an indole diterpenoid mycotoxin. This document details protocols for key screening assays to evaluate its biological effects, with a focus on its neurotoxic and cytotoxic properties. Quantitative data from this compound and its structural analogs are presented for comparative analysis.
Introduction
This compound is a fungal secondary metabolite belonging to the complex family of indole diterpenes.[1] First isolated from Claviceps paspali, it serves as a crucial biosynthetic precursor to a wide array of tremorgenic and neurotoxic mycotoxins, including the penitrems, lolitrems, and paxilline.[2][3][4] The primary mechanism of action for many this compound-derived compounds is the inhibition of large-conductance Ca2+-activated K+ (BK) channels, which play a critical role in regulating neuronal excitability.[5][6] this compound itself is recognized as an inhibitor of BK channels, although it is considered to have weaker activity compared to some of its more complex derivatives.[7][6] Beyond its neurotoxic effects, this compound and related indole diterpenoids have demonstrated a range of other bioactivities, including cytotoxic effects against various cancer cell lines.[2][8] This document provides detailed protocols for screening this compound's bioactivity, focusing on BK channel inhibition and cytotoxicity.
Data Presentation: Bioactivity of this compound and Analogs
The following tables summarize the quantitative bioactivity data for this compound and structurally related indole diterpenoids to provide a comparative context for screening assays.
Table 1: Inhibitory Activity of this compound Analogs on BK Channels
| Compound | IC50 | Experimental Conditions | Reference(s) |
| Paxilline | ~10 nM - 10 µM | Dependent on channel open probability (Po) | [9] |
| Paspalicine | Potent Blocker | (Qualitative) | [10] |
| Paspalitrem C | Potent Blocker | (Qualitative) | [10] |
Note: The IC50 for paxilline is highly dependent on the experimental conditions, with higher potency observed when the BK channels are in a closed state.[9]
Table 2: Cytotoxic Activity of this compound and Related Indole Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Paspalinine | MCF-7 (Breast Cancer) | 18 - 30 | [2] |
| Paspalinine | A549 (Lung Cancer) | 18 - 30 | [2] |
| Penitrem A | A549 (Lung Cancer) | 6.3 | [2] |
| Penitrem A | HL-60 (Leukemia) | 5.0 | [2] |
| This compound C | JeKo-1 (Mantle Cell Lymphoma) | > 1µM (71.2% inhibition at 1µM) | [8] |
| This compound (original) | U2OS (Osteosarcoma) | > 1µM (83.4% inhibition at 1µM) | [8] |
Experimental Protocols
BK Channel Inhibition Assay (In Vitro)
This protocol describes the use of patch-clamp electrophysiology to quantify the inhibitory effect of this compound on BK channels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for BK channel blockade.
Materials:
-
Cells expressing BK channels (e.g., HEK293 cells stably transfected with the hSloα subunit).
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass capillaries.
-
Intracellular (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2).[11]
-
Extracellular (bath) solution (e.g., 140 mM KCl, 10 mM HEPES, with varying Ca2+ concentrations, pH 7.2).[11]
-
This compound stock solution (in DMSO).
-
Paxilline as a positive control.[12]
Procedure:
-
Cell Preparation: Plate cells expressing BK channels onto glass coverslips 24-48 hours prior to the experiment.[5]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[5][11]
-
Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.[6]
-
Baseline Recording: Record baseline BK channel currents by applying a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV).[5]
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound. Allow several minutes for equilibration.[5]
-
Data Acquisition: Record BK channel currents at each this compound concentration using the same voltage protocol as the baseline.
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after this compound application.[5]
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a dose-response curve by plotting the percentage of inhibition against the this compound concentration to determine the IC50 value.[1]
-
Cytotoxicity Assay (In Vitro)
This protocol details the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7).
-
96-well flat-bottom plates.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).[5]
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO). Incubate for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis:
Tremorgenic Activity Assay (In Vivo)
This protocol provides a general framework for assessing the tremorgenic effects of this compound in a mouse model.
Objective: To observe and quantify the tremorgenic effects of this compound in mice.
Materials:
-
This compound, dissolved in a suitable vehicle (e.g., corn oil with DMSO).
-
Male or female mice (e.g., Swiss Webster), 8-10 weeks old.[8]
-
Observation cages.
-
A tremor scoring system (e.g., 0-4 scale, where 0 is no tremors and 4 is severe, continuous tremors).[8]
Procedure:
-
Dosing: Administer graded doses of this compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.[8]
-
Observation and Scoring: Continuously observe the mice for the first hour and then at regular intervals for up to 4-6 hours.[8] Score the intensity and duration of any tremors using the predefined scoring system.
-
Data Analysis: Determine the median effective dose (ED50) for inducing tremors for this compound.
Visualizations
Signaling Pathway: BK Channel Inhibition by this compound
Caption: this compound preferentially binds to the closed state of BK channels, inhibiting K+ efflux and leading to tremors.
Experimental Workflow: Cytotoxicity Screening using MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Potassium Channel Inhibition Assays Using Paspaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline is an indole diterpenoid mycotoxin that has garnered significant interest as a potent inhibitor of large-conductance calcium-activated potassium (BK) channels.[1][2] These channels are ubiquitously expressed and play a critical role in the regulation of neuronal excitability, smooth muscle tone, and neurotransmitter release.[3] The targeted inhibition of BK channels presents a promising therapeutic strategy for a variety of disorders, including certain types of cancer and neurological conditions.[4]
These application notes provide a comprehensive guide for utilizing this compound in potassium channel inhibition assays. Detailed protocols for electrophysiological assessment, along with data presentation and visualization of the underlying molecular mechanisms, are included to facilitate robust and reproducible experimental outcomes. While direct quantitative data for this compound is limited in publicly available literature, its mechanism of action and inhibitory profile can be inferred from its close structural and functional analog, Paxilline.[3][5]
Mechanism of Action: Allosteric Closed-Channel Block
This compound and its analogs, such as Paxilline, inhibit BK channels through a state-dependent, closed-channel block.[3][6] This mechanism is distinct from classic pore blockers. Instead of physically occluding the ion conduction pathway when the channel is open, this compound preferentially binds to the closed conformation of the channel.[5][6] This allosteric modulation stabilizes the channel in its closed state, thereby reducing the probability of channel opening.[3][5]
The key features of this mechanism include:
-
State-Dependence: The inhibitory potency of this compound is inversely proportional to the open probability of the BK channel. Conditions that favor the open state, such as high intracellular calcium concentrations or membrane depolarization, will decrease the apparent inhibitory effect.[6][7]
-
Intracellular Access: It is believed that these lipophilic molecules access their binding site from the intracellular side of the membrane.[5]
-
Binding Site: Functional and computational studies suggest a binding site located in a crevice between the S6 transmembrane helix and the pore helix of the BK channel, which is accessible when the channel is in the closed state.[3]
Signaling Pathway of BK Channel Inhibition by this compound
The primary signaling pathway affected by this compound is the modulation of cellular excitability through the control of potassium ion flux. By inhibiting BK channels, this compound prevents the efflux of K+ ions that would normally follow membrane depolarization or an increase in intracellular Ca2+. This leads to a more depolarized membrane potential and increased cellular excitability.
Caption: Signaling pathway of BK channel modulation by this compound.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs on BK channels is typically quantified by the half-maximal inhibitory concentration (IC50). It is critical to note that the IC50 value is highly dependent on the experimental conditions that influence the open probability of the channel.[3] The following table summarizes the IC50 values for the closely related compound, Paxilline, under different experimental conditions. These values can serve as a valuable reference for designing and interpreting experiments with this compound.
| Compound | Target | Cell Type/Expression System | IC50 (nM) | Experimental Conditions | Reference |
| Paxilline | BK Channel | Not Specified | ~10 | Conditions where channels are predominantly closed. | [6][7] |
| Paxilline | BK Channel | Not Specified | ~10,000 | Conditions approaching maximal channel open probability. | [6][7] |
| Paxilline | BK Channel | Not Specified | 11.7 ± 1.9 | 300 µM intracellular Ca2+, holding potential of -70 mV. | [6] |
| Paxilline | BK Channel | Not Specified | 58.4 ± 2.9 | 300 µM intracellular Ca2+, holding potential of 0 mV. | [6] |
| Paxilline | BK Channel | Not Specified | 469.8 ± 94.9 | 300 µM intracellular Ca2+, holding potential of +40 mV. | [6] |
| Paxilline | BK Channel | Not Specified | 5,370 ± 1.0 | 300 µM intracellular Ca2+, holding potential of +70 mV. | [6] |
| Paxilline | SERCA | Not Specified | 5,000 - 50,000 | Different SERCA isoforms. | [8] |
Experimental Protocols
The gold standard for assessing the inhibitory effect of compounds on ion channels is patch-clamp electrophysiology.[3] This technique allows for the direct measurement of ion channel currents and their modulation by test compounds.
Experimental Workflow
The general workflow for a potassium channel inhibition assay using this compound is as follows:
Caption: Experimental workflow for a this compound BK channel inhibition assay.
Detailed Protocol: Inside-Out Patch-Clamp Electrophysiology
This protocol is designed to measure the concentration-dependent inhibition of BK channels by this compound under controlled intracellular conditions.[3]
1. Cell Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired BK channel subunits.
-
Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
2. Solutions and Reagents:
-
Pipette (Extracellular) Solution (in mM): 140 KCl, 20 KOH, 10 HEPES, 2 MgCl2. Adjust pH to 7.2 with methanesulfonic acid.[3]
-
Bath (Intracellular) Solution (in mM): 140 KCl, 20 KOH, 10 HEPES. Adjust pH to 7.2 with methanesulfonic acid.[3] The free Ca2+ concentration can be buffered to the desired level using EGTA and varying amounts of CaCl2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. The final DMSO concentration in the recording solution should be kept below 0.1% to avoid off-target effects.[9]
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Transfer a coverslip with cells to the recording chamber and perfuse with the bath solution.
-
Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration, with the intracellular face of the membrane exposed to the bath solution.
-
Voltage-clamp the membrane patch at a holding potential of -80 mV.[3]
-
Elicit BK channel currents by applying depolarizing voltage steps (e.g., to +60 mV).[3]
4. Data Acquisition and Analysis:
-
Record baseline BK channel currents in the absence of this compound.
-
Perfuse the bath with solutions containing increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
Calculate the fractional block of the BK current for each this compound concentration relative to the baseline current.
-
Generate a concentration-response curve by plotting the fractional block against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the concentration-response curve with the Hill equation.[3]
Conclusion
This compound is a valuable pharmacological tool for the investigation of BK channel function and for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust potassium channel inhibition assays. Given the state-dependent nature of this compound's inhibitory action, careful consideration of experimental conditions, particularly intracellular calcium concentration and membrane potential, is paramount for obtaining accurate and reproducible results.
References
- 1. The Johnson Synthesis of this compound [organic-chemistry.org]
- 2. epfl.ch [epfl.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Paspaline: Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-cancer effects of Paspaline, an indole-diterpenoid compound. The following sections detail its cytotoxic and pro-apoptotic activities against various cancer cell lines, along with detailed protocols for key experimental assays and an exploration of its potential mechanisms of action involving cellular signaling pathways.
In Vitro Cytotoxicity of this compound
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. Paspalinine and its analogs have shown antiproliferative activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[1]
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 18 - 30 |
| A549 | Lung Cancer | 18 - 30 |
This compound-Induced Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for its anti-cancer activity. Furthermore, this compound derivatives have been observed to cause cell cycle arrest, a state where the cell's division cycle is halted, preventing proliferation. Specifically, a derivative of paspalinine has been found to arrest the A549 cell cycle in the S phase at a concentration of 10 µM.
While specific quantitative data for this compound-induced cell cycle arrest and apoptosis are still emerging, the following protocols are standard methods to assess these effects.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
b) Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indicator of cytotoxicity.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
-
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells to release cellular proteins.
-
Follow the manufacturer's instructions to measure caspase-3 activity using a specific substrate.
-
Read the absorbance or fluorescence using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
-
Cell Cycle Analysis
Flow Cytometry with Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells to remove ethanol and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Potential Signaling Pathways Involved in this compound's Anti-Cancer Activity
While the precise signaling pathways modulated by this compound are under investigation, related indole diterpenoids offer clues to its potential mechanisms of action. Paspalinine derivatives may exert their anti-cancer effects by inhibiting key protein kinases. Furthermore, a related compound, paxilline, has been shown to induce apoptosis in glioma cells by upregulating the death receptor DR5 and downregulating the anti-apoptotic proteins c-FLIP and survivin, suggesting involvement of the extrinsic apoptosis pathway.
The diagrams below illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound.
References
Application Notes and Protocols for the Synthesis of Paspaline Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline and its derivatives, a class of indole diterpenoid natural products, have garnered significant attention in the scientific community due to their diverse and potent biological activities.[1] These complex molecules, originally isolated from fungi, exhibit a range of effects including neurotoxicity, insecticidal properties, and cytotoxicity against various cancer cell lines.[1] A primary molecular target for some this compound derivatives is the large-conductance Ca²⁺-activated potassium (maxi-K or BK) channel, making them valuable tools for studying ion channel function and potential leads for therapeutic development.[1]
This document provides detailed application notes and protocols for the synthesis of this compound derivatives to enable structure-activity relationship (SAR) studies. A representative synthetic scheme based on the Johnson total synthesis of this compound is presented, which can be adapted for the generation of a library of analogues. Furthermore, standardized protocols for evaluating the cytotoxic activity of these synthesized compounds are provided to facilitate the generation of robust and comparable SAR data.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines. This data, compiled from existing literature, provides a preliminary understanding of the structure-activity relationships within this class of compounds. A systematic SAR study with a focused library of derivatives would be invaluable for further elucidating the key structural motifs responsible for biological activity.
| Compound | Structure | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Paspalinine | MCF-7 (Breast) | 18 - 30 | Core this compound scaffold | [1] | |
| A549 (Lung) | 18 - 30 | [1] | |||
| Penitrem A | A549 (Lung) | 6.3 | Chlorinated indole moiety | [1] | |
| HL-60 (Leukemia) | 5.0 | [1] | |||
| Shearinine O | L5178Y (Lymphoma) | Strong Cytotoxicity | Specific stereochemistry and substitutions | [1] | |
| Emindole SB | L5178Y (Lymphoma) | Weaker than Shearinine O | Different ring fusion and substitution pattern | [1] |
Experimental Protocols
A. General Synthetic Protocol for this compound Derivatives (Adapted from Johnson, 2015)
This protocol outlines a general synthetic strategy for accessing the this compound core, which can be modified to introduce diversity for SAR studies. The synthesis involves several key steps, including a desymmetrization of a prochiral diketone, an Ireland-Claisen rearrangement, and a Gassman indole synthesis.[2][3][4]
1. Synthesis of the Core Alicyclic Framework:
-
Step 1: Yeast Reduction of Prochiral Diketone: A prochiral diketone is selectively reduced using a commercial yeast strain to establish the initial stereochemistry of the molecule.[2]
-
Step 2: Tosylhydrazone Formation: The resulting ketone is protected as a tosylhydrazone to prevent interference in subsequent reactions.[2]
-
Step 3: Bamford-Stevens Reaction: The tosylhydrazone is converted to a fully substituted alkene via the Bamford-Stevens reaction.[2]
-
Step 4: Ireland-Claisen Rearrangement: An Ireland-Claisen rearrangement of the corresponding isobutyrate is performed to set a key quaternary center.[2]
-
Step 5: Aldol Condensation and Cyclization: Subsequent functional group manipulations followed by an intramolecular aldol condensation and hydrogenation afford a key tricyclic intermediate.[2]
2. Construction of the Indole Moiety (Gassman Indole Synthesis):
-
Step 1: Sulfenylation: The ketone of the tricyclic intermediate is sulfenylated.[2]
-
Step 2: Formation of Sulfonium Salt: The resulting sulfide is treated with N-chloroaniline to form a sulfonium salt.[2]
-
Step 3: Rearrangement and Indole Formation: Treatment with a base, such as triethylamine, induces a rearrangement to form the indole ring.[2]
-
Step 4: Desulfurization and Cyclization: Reductive desulfurization and final cyclization yield the this compound core structure.[2]
To generate derivatives for SAR studies, modifications can be introduced at various stages. For example, different starting materials can be used in the initial steps to alter the substitution pattern of the alicyclic core. Furthermore, substituted anilines can be employed in the Gassman indole synthesis to generate derivatives with functionalized indole moieties.
B. Protocol for Cytotoxicity Evaluation: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration.[1]
Visualizations
This compound Biosynthesis and Synthetic Workflow
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound, which serves as a precursor to a wide array of indole diterpenoids. This biosynthetic logic inspires synthetic strategies.
Caption: Biosynthetic pathway of this compound.
Proposed Signaling Pathway for this compound Derivatives
This compound derivatives have been shown to inhibit maxi-K channels. The following diagram depicts a plausible signaling cascade initiated by the inhibition of these channels, leading to downstream cellular effects that may contribute to their cytotoxic activity.
Caption: this compound derivative signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The Johnson Synthesis of this compound [organic-chemistry.org]
- 3. A global and local desymmetrization approach to the synthesis of steroidal alkaloids: stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Paspaline in Fungal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paspaline is a tremorgenic mycotoxin belonging to the indole-diterpenoid class of fungal secondary metabolites.[1][2] It is produced by various fungal species, including Claviceps paspali, Penicillium, and Aspergillus species.[2][3][4][5] this compound and its derivatives are of significant interest due to their potential neurotoxic effects in mammals and their role as precursors to more complex mycotoxins like paxilline and paspalitrems.[5][6] Accurate quantification of this compound in fungal extracts is crucial for toxicological risk assessment, quality control of agricultural commodities, and for research into the biosynthesis and biological activity of these compounds.[7] This application note provides detailed protocols for the extraction, cleanup, and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Data Presentation: Quantitative Method Performance
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and available instrumentation. Below is a summary of typical quantitative performance parameters for the described methods.
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection and fragmentation.[8] |
| Specificity | Moderate (based on retention time and UV spectrum). | Very High (based on parent and product ion masses).[8] |
| Limit of Detection (LOD) | ~50 ng/mL[9] | 0.05 ng/mL[8] |
| Limit of Quantification (LOQ) | ~150 ng/mL[9] | 0.15 ng/mL[8] |
| Linearity (r²) | > 0.998[9] | > 0.999[8] |
| Accuracy (% Recovery) | 90 - 105%[9] | 95 - 105%[8] |
| Precision (%RSD) | < 5%[9] | < 5%[8] |
| Sample Throughput | Moderate | High |
| Cost per Sample | Low | High |
| Expertise Required | Moderate | High |
Experimental Protocols
Fungal Culture and this compound Extraction
This protocol describes the general procedure for extracting this compound from fungal cultures.
Materials:
-
Fungal culture (e.g., grown on solid rice medium or in liquid potato dextrose broth)[1][10]
-
Ethyl acetate or a mixture of acetonitrile/water (80:20, v/v)[1][8]
-
Erlenmeyer flasks
-
Orbital shaker or ultrasonicator
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Lyophilizer or drying oven (40-50 °C)[9]
-
Grinder or mortar and pestle
Procedure:
-
Harvesting and Drying: Harvest the fungal mycelium and substrate. Lyophilize or oven-dry the culture at 40-50 °C to a constant weight.[9]
-
Grinding: Grind the dried fungal material into a fine powder.[9]
-
Solvent Extraction:
-
Weigh a known amount of the powdered fungal material (e.g., 10 g) into an Erlenmeyer flask.[9]
-
Add the extraction solvent (e.g., 100 mL of ethyl acetate). The ratio of solvent to material may need to be optimized.
-
Agitate the mixture on an orbital shaker at 200 rpm for 4 hours at room temperature or use an ultrasonicator for 30 minutes.[9]
-
-
Filtration and Concentration:
Sample Clean-up (Optional but Recommended)
A Solid-Phase Extraction (SPE) step can be employed for cleaner samples, which is particularly important for trace-level analysis.
Materials:
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)[9]
-
Methanol
-
Water
-
Nitrogen gas stream
Procedure:
-
Reconstitution: Reconstitute the crude extract in a minimal amount of a solvent compatible with the SPE cartridge (e.g., 20% methanol in water).[9]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[9]
-
Sample Loading: Load the reconstituted extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 20% methanol in water) to remove polar impurities.[9]
-
Elution: Elute the this compound and related compounds with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[9]
HPLC-UV Quantification Protocol
This method is suitable for the quantification of this compound when reference standards are available and high sensitivity is not required.[9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[9]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 60% A and 40% B, moving to a higher concentration of B over 20-25 minutes to elute the compound.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 30 °C.[9]
-
Detection: UV detection at 230 nm and 280 nm.[9]
Quantification:
-
Prepare a calibration curve using this compound analytical standards of known concentrations.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
UHPLC-MS/MS Quantification Protocol
This method provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of this compound.[9]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[9]
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[8]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Gradient: A typical gradient would be a rapid increase from 5% B to 95% B over 5 minutes.[8]
-
Flow Rate: 0.3 mL/min.[8]
Mass Spectrometer Settings (Representative for ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Capillary Voltage: 3.5 kV.[9]
-
Desolvation Temperature: 400 °C.[8]
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard. For this compound (C₂₈H₃₉NO₂), the protonated molecule [M+H]⁺ would be at m/z 422.3.
Quantification:
-
Quantification is performed using a calibration curve constructed from this compound standards. An isotopically labeled internal standard is recommended for the highest accuracy.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tremorgenic mycotoxins from Aspergillus fumigatus as a possible occupational health problem in sawmills - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S,4aS,4bR,6aS,12bS,12cS,14aS)-3,4,4a,4b,5,6,6a,7,12,12b,12c,13,14,14a-Tetradecahydro-alpha,alpha,4a,12b,12c-pentamethyl-2H-1-benzopyrano(5',6':6,7)indeno(1,2-b)indole-2-methanol | C28H39NO2 | CID 115028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of the indole-diterpene biosynthetic gene cluster of Claviceps paspali by Agrobacterium-mediated gene replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Paspaline Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline is a member of the this compound-derived indole-diterpene family of fungal metabolites.[1] Compounds in this class are known for their tremorgenic and neurotoxic properties. The primary molecular target of this compound and its analogues is the large-conductance Ca2+-activated potassium (Maxi-K or BK) channel.[2] Inhibition of these channels in the central nervous system disrupts neuronal function and can lead to excitotoxicity and cell death. These application notes provide a framework for utilizing cell-based assays to quantify the neurotoxic effects of this compound and to elucidate the underlying cellular and molecular mechanisms. The protocols described herein focus on key indicators of neurotoxicity, including loss of cell viability, induction of apoptosis, generation of oxidative stress, and inhibition of neurite outgrowth.
Experimental Workflow Overview
A systematic approach to evaluating this compound neurotoxicity involves a tiered screening process. Initially, cytotoxicity assays are employed to determine the concentration range over which this compound affects cell viability. Subsequent mechanistic assays are then performed at sub-lethal concentrations to investigate the specific pathways involved in this compound-induced neurotoxicity.
Figure 1: A generalized experimental workflow for assessing this compound neurotoxicity.
Data Presentation: Quantitative Summary of this compound Neurotoxicity
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on neuronal cells. This data is intended for illustrative purposes to demonstrate how results from the described assays can be presented.
Table 1: Cytotoxicity of this compound on Neuronal Cells (48h Exposure)
| Cell Line | Assay | Endpoint | This compound IC50 (µM) |
| SH-SY5Y | MTT | Metabolic Activity | 15.5 |
| SH-SY5Y | LDH | Membrane Integrity | 25.2 |
| PC12 | MTT | Metabolic Activity | 12.8 |
| PC12 | LDH | Membrane Integrity | 22.1 |
Table 2: Mechanistic Insights into this compound-Induced Neurotoxicity (24h Exposure)
| Cell Line | Assay | Parameter Measured | This compound EC50 (µM) | Max Response (% of Control) |
| SH-SY5Y | Caspase-3/7 | Apoptosis Induction | 8.2 | 350% |
| SH-SY5Y | DCFH-DA | ROS Production | 5.5 | 280% |
| PC12 | Neurite Outgrowth | Total Neurite Length | 2.1 | 15% (of control length) |
Key Experimental Protocols
Cell Viability Assays
a) MTT Assay for Metabolic Activity
This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases, which is indicative of metabolic activity and cell viability.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y or PC12)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) LDH Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
Neuronal cells and culture reagents
-
96-well plates
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Apoptosis Assay: Caspase-3/7 Activity
This assay detects the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Neuronal cells and culture reagents
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and incubate for 24 hours.
-
Treat cells with this compound at concentrations around the determined IC50 for 24 hours.
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure luminescence using a luminometer.
-
Oxidative Stress Assay: DCFH-DA for Reactive Oxygen Species (ROS)
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Materials:
-
Neuronal cells and culture reagents
-
Black-walled 96-well plates
-
This compound stock solution
-
DCFH-DA solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black-walled 96-well plate and allow them to adhere.
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells again with HBSS.
-
Treat cells with this compound in HBSS for the desired time (e.g., 1-4 hours).
-
Measure fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the growth of neurites, a key process in neuronal development and health.[3]
-
Materials:
-
Differentiable neuronal cell line (e.g., PC12 or differentiated SH-SY5Y)
-
Culture plates or slides suitable for imaging
-
Differentiation medium (e.g., containing Nerve Growth Factor for PC12 cells)
-
This compound stock solution
-
Fixation and staining reagents (e.g., paraformaldehyde and anti-β-III-tubulin antibody)
-
High-content imaging system or fluorescence microscope with analysis software
-
-
Procedure:
-
Seed cells and initiate differentiation according to the specific cell line protocol.
-
After 24-48 hours of differentiation, treat the cells with sub-lethal concentrations of this compound.
-
Continue incubation for another 48-72 hours to allow for neurite growth.
-
Fix the cells and perform immunocytochemistry for a neuronal marker like β-III-tubulin.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify parameters such as total neurite length per neuron, number of neurites, and number of branch points.[4]
-
Signaling Pathway of this compound-Induced Neurotoxicity
This compound's primary mechanism of neurotoxicity involves the blockade of Maxi-K channels. This initiates a cascade of events leading to neuronal damage.
References
- 1. Voltage-Gated Potassium Channels as Regulators of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paper Details | Paper Digest [paperdigest.org]
- 3. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Tremorgenic Responses with Paspaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline is a naturally occurring indole-diterpene that serves as a crucial biosynthetic precursor to a wide array of tremorgenic mycotoxins, including the paspalitrems and aflatrems.[1][2] These compounds are known to elicit significant neurological effects, primarily characterized by tremors, making this compound and its derivatives valuable tools in neuroscience research for studying the mechanisms of tremor and for the preclinical evaluation of novel therapeutic interventions.[3] The tremorgenic activity of many this compound-derived mycotoxins is attributed to their modulation of key ion channels in the central nervous system, particularly large-conductance calcium-activated potassium (BK) channels and GABA-A receptors.[4] This document provides detailed application notes and protocols for utilizing this compound to induce and evaluate tremorgenic responses in research models.
Data Presentation
Table 1: Toxicological Data for this compound (Hypothetical Data for Illustrative Purposes)
| Animal Model | Route of Administration | LD50 (mg/kg) | Lowest Tremor-Inducing Dose (mg/kg) | Peak Tremor Onset | Duration of Tremors |
| Mouse (e.g., C57BL/6) | Intraperitoneal (i.p.) | To be determined | To be determined | To be determined | To be determined |
| Mouse (e.g., C57BL/6) | Oral (p.o.) | To be determined | To be determined | To be determined | To be determined |
| Rat (e.g., Sprague-Dawley) | Intraperitoneal (i.p.) | To be determined | To be determined | To be determined | To be determined |
| Rat (e.g., Sprague-Dawley) | Oral (p.o.) | To be determined | To be determined | To be determined | To be determined |
Table 2: Quantitative Tremor Assessment Following this compound Administration (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Tremor Frequency (Hz) | Tremor Amplitude (Arbitrary Units) |
| Vehicle Control | 0 | < 1 | < 0.1 |
| This compound | X | To be determined | To be determined |
| This compound | Y | To be determined | To be determined |
| This compound | Z | To be determined | To be determined |
Experimental Protocols
Protocol 1: Induction of Tremors with this compound in Rodents
This protocol describes the procedure for inducing tremors in mice or rats using this compound. It is based on established methods for other tremorgenic agents like harmaline.[3][5]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, dimethyl sulfoxide (DMSO) and saline mixture)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Animal scale
-
Syringes and needles for injection
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
This compound Solution Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be adjusted to deliver the desired dose in a manageable injection volume (e.g., 10 ml/kg for i.p. injection in mice). Prepare fresh on the day of the experiment.
-
Dose Determination: Conduct a dose-response study to determine the optimal dose of this compound for inducing consistent and measurable tremors. Start with a low dose and incrementally increase it in different animal groups.
-
Administration: Weigh each animal to calculate the precise volume of the this compound solution to be administered. Administer this compound via the desired route (intraperitoneal or oral). A control group receiving an equivalent volume of the vehicle should always be included.
-
Observation: Immediately after administration, place the animals in individual observation cages. Continuously observe the animals for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 4 hours. Record the latency to the first tremor, the duration of the tremors, and any other behavioral changes.
Protocol 2: Neurobehavioral Scoring of this compound-Induced Tremors
This protocol provides a qualitative and semi-quantitative method for assessing the severity of tremors based on a neurobehavioral scoring system adapted from studies with other tremorgenic compounds.[1]
Procedure:
-
At predefined time points after this compound administration, score the tremor severity for each animal using a standardized scale.
-
Tremor Severity Scale:
-
0: No tremor observed.
-
1: Mild, intermittent tremors, often only noticeable upon handling or movement.
-
2: Moderate, persistent tremors of the head, trunk, or limbs.
-
3: Severe, continuous, whole-body tremors that may interfere with posture and locomotion.
-
4: Very severe, violent tremors leading to a loss of posture and righting reflex.
-
-
Record the scores for each animal at each time point to generate a time-course of tremor severity.
Protocol 3: Quantitative Analysis of Tremor Frequency and Amplitude
For a more objective assessment, tremor frequency and amplitude can be quantified using specialized equipment.[6][7][8]
Apparatus:
-
Tremor monitoring system (e.g., force plate, accelerometer-based system, or even a smartphone with an accelerometer app).[6]
Procedure:
-
Place the animal in the recording chamber of the tremor monitoring system.
-
Allow a brief habituation period before starting the recording.
-
Record the tremor activity for a defined period (e.g., 5-10 minutes) at various time points after this compound administration.
-
Analyze the recorded data using appropriate software to determine the peak tremor frequency (in Hz) and amplitude.[9]
Protocol 4: Patch-Clamp Assay for this compound's Effect on BK Channels
This protocol describes how to assess the inhibitory effect of this compound on large-conductance calcium-activated potassium (BK) channels using the patch-clamp technique in a whole-cell or inside-out configuration.[4][10][11]
Materials:
-
Cells expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) and extracellular (bath) solutions
-
This compound stock solution
Procedure:
-
Cell Preparation: Culture the cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
-
Recording Configuration:
-
Whole-Cell: Establish a giga-ohm seal between the pipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Inside-Out: After forming a giga-ohm seal, retract the pipette to excise a patch of membrane with the intracellular face exposed to the bath solution.
-
-
Data Acquisition:
-
Voltage-clamp the cell or patch at a holding potential (e.g., -80 mV).
-
Elicit BK channel currents by applying depolarizing voltage steps (e.g., to +60 mV).
-
Record baseline currents in the absence of this compound.
-
-
This compound Application: Perfuse the bath with a solution containing the desired concentration of this compound. Record the currents until a steady-state effect is observed.
-
Data Analysis: Measure the reduction in current amplitude in the presence of this compound to determine the percentage of inhibition. Construct a concentration-response curve to calculate the IC50 value.
Protocol 5: Patch-Clamp Assay for this compound's Effect on GABA-A Receptors
This protocol outlines the procedure for evaluating the modulatory effects of this compound on GABA-A receptors using automated or manual patch-clamp electrophysiology.[3][12][13]
Materials:
-
Cells expressing GABA-A receptors (e.g., human neurons derived from pluripotent stem cells or HEK293 cells expressing specific GABA-A receptor subunits)
-
Automated or manual patch-clamp system
-
Intracellular and extracellular solutions
-
GABA (agonist)
-
This compound stock solution
Procedure:
-
Cell Preparation: Prepare cells for patch-clamp recording as per the instrument's guidelines.
-
Recording: Establish a whole-cell patch-clamp configuration.
-
GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
This compound Co-application: Co-apply this compound with the same concentration of GABA.
-
Data Analysis: Measure the change in the GABA-elicited current in the presence of this compound. An increase in current suggests a positive allosteric modulatory effect, while a decrease suggests an inhibitory effect. Generate a concentration-response curve to determine the EC50 or IC50 of this compound's modulatory effect.
Visualizations
Caption: Biosynthetic pathway of this compound and its tremorgenic derivatives, and their proposed mechanism of action.
Caption: Experimental workflow for inducing and assessing this compound-induced tremors in rodent models.
Caption: Putative signaling pathway for this compound derivative-induced tremorgenesis through ion channel modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. A new method for quantification of tremors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Harmaline-induced tremor in mice: videotape documentation and open questions about the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Can We Learn From Tremor Monitoring in Mice? [sandiegoinstruments.com]
- 8. news-medical.net [news-medical.net]
- 9. Targeting the fundamentals for tremors: the frequency and amplitude coding in essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
Troubleshooting & Optimization
Paspaline Synthesis Stereocontrol: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the stereocontrolled synthesis of Paspaline and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the total synthesis of this compound?
The main stereochemical hurdles in this compound synthesis arise from its complex polycyclic core, which features multiple contiguous stereocenters, including three all-carbon quaternary centers.[1] Key challenges include:
-
Stereoselective assembly of the trans-fused hydrindane core: Establishing the correct relative stereochemistry of this ring system is a significant challenge.[2]
-
Construction of vicinal quaternary centers: The creation of the C4a, C12b, and C12c quaternary stereocenters with high fidelity is a major obstacle.[1][3]
-
Control of the tetrahydropyran ring stereochemistry: Ensuring the desired stereochemical outcome during the formation of the F-ring.
-
Diastereoselective C-H functionalization: Achieving selectivity in reactions that modify existing C-H bonds to introduce new stereocenters.
Q2: What are the common strategies to address the stereochemical challenges in this compound synthesis?
Researchers have employed several innovative strategies to overcome the stereochemical complexities of this compound synthesis:
-
Desymmetrization Reactions: Both enzymatic and chemical desymmetrization of prochiral starting materials have been used to set key stereocenters early in the synthesis with high enantiomeric and diastereomeric control.[4][5][6][7][8][9][10]
-
Substrate-Directed Reactions: Utilizing existing stereocenters within the molecule to direct the stereochemical outcome of subsequent reactions. This has been particularly effective in controlling the stereochemistry of hydrogenations and epoxidations.[1]
-
Chiral Catalysis: The use of chiral catalysts, such as in asymmetric hydrogenations, to induce a specific stereochemical outcome.
-
Biomimetic Approaches: Mimicking the proposed biosynthetic pathway of this compound, often involving cationic cyclizations, to construct the core structure.[11]
-
Ireland-Claisen Rearrangement: This powerful sigmatropic rearrangement has been used to establish the C12c quaternary stereocenter.[1][12]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Ireland-Claisen Rearrangement for D-Ring Construction
Problem: The Ireland-Claisen rearrangement to form the D-ring and establish the C12c stereocenter is yielding a low diastereomeric ratio (dr).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and solvent. Lowering the temperature can often improve diastereoselectivity. |
| Incorrect Geometry of the Silyl Ketene Acetal | Ensure the kinetic silyl ketene acetal is formed. Use of a non-coordinating base like LDA in THF at low temperature is crucial. The choice of silylating agent can also influence the geometry. |
| Steric Hindrance | The steric environment around the reacting center can significantly influence the outcome. Consider modifying bulky protecting groups on nearby functionalities to alter the steric bias. |
Experimental Protocol: Johnson's Ireland-Claisen Rearrangement [12]
-
Preparation of the Ester Precursor: The alcohol precursor is esterified with isobutyryl chloride in the presence of a base (e.g., pyridine).
-
Silyl Ketene Acetal Formation: The ester is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C. The resulting enolate is then trapped with a silylating agent (e.g., TBSCl) to form the silyl ketene acetal.
-
Rearrangement: The reaction mixture is allowed to warm to room temperature to induce the[6][6]-sigmatropic rearrangement.
-
Workup: The reaction is quenched with a suitable proton source (e.g., saturated aqueous NH4Cl), and the resulting carboxylic acid is esterified (e.g., with diazomethane) for purification and characterization.
Issue 2: Lack of Stereocontrol in the Reduction of the C7 Ketone
Problem: Reduction of the C7 ketone to the corresponding alcohol proceeds with low diastereoselectivity, leading to a mixture of epimers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Small Steric Difference Between the Two Faces of the Ketone | Use a bulkier reducing agent (e.g., L-Selectride®) to enhance facial selectivity. |
| Chelation Control Not Favored | If a nearby hydroxyl or other coordinating group is present, chelation-controlled reduction using a reagent like zinc borohydride may provide the desired stereoisomer. |
| Substrate Control is Insufficient | In some cases, substrate control is not strong enough to direct the reduction. An alternative is to use a directing group, such as a bulky silyl ether, to block one face of the ketone. In a reported synthesis, the steric impact of the C12c methyl group was crucial for achieving the desired selectivity in a LiAlH4 reduction.[1] |
Experimental Protocol: Substrate-Directed Ketone Reduction [1]
-
Reaction Setup: The ketone substrate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: A solution of lithium aluminum hydride (LiAlH4) in THF is added dropwise to the cooled solution of the ketone.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude alcohol.
Visualizing Synthetic Strategies
To aid in understanding the complex synthetic pathways and logical relationships in overcoming stereochemical challenges, the following diagrams are provided.
Caption: Core challenges and strategic solutions in this compound synthesis.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
References
- 1. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Dissertation or Thesis | ON THE MERITS OF STEREOSELECTIVE DESYMMETRIZATION REACTIONS IN THE ASSEMBLY OF COMPLEX NATURAL MOLECULES: THE TOTAL SYNTHESIS OF PACTAMYCIN AND this compound | ID: b2773w23c | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A global and local desymmetrization approach to the synthesis of steroidal alkaloids: stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epfl.ch [epfl.ch]
- 12. The Johnson Synthesis of this compound [organic-chemistry.org]
Paspaline Total Synthesis: A Technical Support Center for Overcoming Low-Yield Challenges
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Paspaline, encountering low-yield steps can be a significant impediment. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. By leveraging insights from key total syntheses and offering detailed experimental protocols, this resource aims to facilitate a more efficient and successful synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in this compound total synthesis?
A1: Based on published synthetic routes, two of the most consistently challenging stages are the stereoselective construction of the trans-hydrindane core and the late-stage construction of the indole moiety, often via the Gassman indole synthesis. These steps are plagued by issues of stereocontrol, steric hindrance, and the intricate reactivity of complex intermediates.
Q2: How critical is the stereochemistry of the trans-hydrindane system, and why is it so difficult to control?
A2: The trans-fused hydrindane core is a defining structural feature of this compound, and its precise stereochemical configuration is crucial for the molecule's biological activity. The difficulty in its synthesis arises from the need to control multiple contiguous stereocenters, including vicinal quaternary centers, which is thermodynamically challenging. Achieving the correct trans-fusion often requires carefully designed, substrate-directed reactions or the use of powerful stereoselective reagents.[1][2]
Q3: The Gassman indole synthesis is often used in the final steps. What makes it a low-yielding reaction in the context of this compound synthesis?
A3: The Gassman indole synthesis, while powerful, can be sensitive to the steric and electronic properties of the ketone substrate. In the final stages of this compound synthesis, the ketone precursor is a complex, sterically hindered polycyclic system. This complexity can impede the key[3][4]-sigmatropic rearrangement and subsequent cyclization, leading to lower yields and the formation of side products.[1][4] For instance, in the Johnson synthesis, this final step yielded 46%.[4]
Q4: Are there alternative strategies to the Gassman indole synthesis for the final cyclization?
A4: While the Gassman protocol has been successfully employed, its limitations have prompted exploration into other methods. However, for complex, late-stage intermediates, the options can be limited. The choice of indole synthesis is highly dependent on the functional group tolerance of the advanced intermediate. Researchers facing issues with the Gassman synthesis might consider investigating other classical indole syntheses like the Fischer or Bischler-Möhlau, but significant optimization would be required to adapt them to the complex this compound core.
Q5: How has computational chemistry been used to address low-yield issues in this compound synthesis?
A5: The Newhouse group effectively utilized density functional theory (DFT) calculations to predict the feasibility of a key carbocationic rearrangement in their synthetic strategy.[5] This computational pre-screening of different synthetic routes allowed them to identify the most energetically favorable pathway before committing to extensive experimental work, thereby avoiding potentially low-yielding steps and designing a more concise and efficient synthesis.[5]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in trans-Hydrindane Formation
This guide focuses on improving the stereochemical outcome of the crucial trans-hydrindane core formation.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Reaction Conditions | - Systematically screen solvents of varying polarity. - Optimize reaction temperature; lower temperatures often favor higher selectivity. - Vary the concentration of reagents. | Improved diastereomeric ratio (dr) in favor of the desired trans-fused product. |
| Ineffective Stereocontrol Element | - If using a substrate-directed approach, ensure the directing group is appropriately positioned and of sufficient steric bulk. - Explore different chiral auxiliaries or catalysts known for high stere-induction in similar systems. | Enhanced facial selectivity during the key bond-forming step. |
| Thermodynamic vs. Kinetic Control | - If the desired trans-product is the thermodynamically more stable isomer, consider employing conditions that allow for equilibration. - If the desired product is kinetically favored, use non-equilibrating conditions (e.g., low temperature, rapid quenching). | Shifting the product distribution towards the desired isomer. |
Issue 2: Low Yield in Late-Stage Gassman Indole Synthesis
This guide provides strategies to enhance the efficiency of the final indole ring formation on the complex this compound core.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Steric Hindrance around the Ketone | - Employ a less sterically demanding aniline derivative if the synthetic route allows. - Use a stronger, non-nucleophilic base to facilitate deprotonation. - Increase the reaction temperature cautiously to overcome the activation barrier, while monitoring for decomposition. | Improved conversion of the starting ketone to the desired indole product. |
| Decomposition of Intermediates | - Ensure strict anhydrous and inert atmosphere conditions to prevent hydrolysis of sensitive intermediates like the N-chloroaniline. - Perform the reaction at lower temperatures for extended periods. | Minimized formation of side products and increased yield of the target indole. |
| Suboptimal Reagents | - Use freshly prepared or purified tert-butyl hypochlorite. - Screen different sulfide reagents for the initial ketone functionalization. | Enhanced efficiency of the initial steps of the one-pot reaction sequence. |
Quantitative Data Summary
The following table summarizes the overall efficiency of several key total syntheses of this compound, highlighting the persistent challenge of achieving high yields in such a complex synthesis.
| Synthetic Route | Total Steps | Overall Yield | Key Challenging Step(s) |
| Smith (First Generation) | 24 | 0.2%[4] | Stereoselective trans-hydrindane formation, Gassman indole synthesis. |
| Johnson | 28 | 0.4%[4] | Ireland-Claisen rearrangement (6:1 dr), Gassman indole synthesis (46% yield).[4] |
| Newhouse | 9 | Not explicitly stated in abstracts, but described as "concise". | Computationally guided carbocationic rearrangement.[5] |
Detailed Experimental Protocols
Protocol 1: Johnson's Late-Stage Gassman Indole Synthesis
This protocol describes the final step in the total synthesis of this compound as reported by the Johnson group, which yielded 46% of the final product.[4]
Materials:
-
Polycyclic ketone intermediate
-
N-chloroaniline
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Raney Nickel
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (TsOH)
Procedure:
-
Formation of the Sulfonium Salt: A solution of the polycyclic ketone in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere. A freshly prepared solution of N-chloroaniline in CH2Cl2 is added dropwise. The reaction mixture is stirred at this temperature for the specified time.
-
[3][4]-Sigmatropic Rearrangement: Triethylamine is added dropwise to the reaction mixture at -78 °C. The solution is then allowed to warm to room temperature and stirred until the rearrangement is complete, as monitored by TLC.
-
Reductive Desulfurization and Cyclization: The crude intermediate is dissolved in ethanol, and Raney Nickel is added. The suspension is stirred at room temperature.
-
Final Dehydration: p-Toluenesulfonic acid is added, and the reaction mixture is heated to 50 °C to effect the final cyclization and dehydration to yield this compound.
-
Purification: The final product is purified by column chromatography.
Visualizations
References
- 1. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound A and Emindole PB Enabled by Computational Augmentation of a Transform-Guided Retrosynthetic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Paspaline Purification Strategies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of paspaline from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fungal culture?
A1: The purification of this compound, an indole diterpenoid, from fungal cultures typically involves a multi-step approach. The process begins with the extraction of the fungal biomass, followed by a series of chromatographic separations to isolate this compound from a complex mixture of other secondary metabolites. A general workflow includes solvent extraction, followed by initial fractionation using flash column chromatography over silica gel. The final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield high-purity this compound.[1]
Q2: Which fungal species are known to produce this compound?
A2: this compound and its derivatives are primarily produced by various species of filamentous fungi. Notably, Claviceps paspali is a well-known producer of this compound.[2][3] Other fungi, such as those from the Penicillium genus, have also been identified as sources of this compound-type indole diterpenes.[4]
Q3: How can I monitor the progress of my this compound purification?
A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification process.[1] By spotting fractions from your chromatography column on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain this compound. Visualization under UV light and with specific chemical stains can help in identifying your target compound.[5]
Q4: What are the key analytical techniques for confirming the identity and purity of the final this compound product?
A4: To confirm the identity and assess the purity of your isolated this compound, a combination of spectroscopic and spectrometric techniques is essential. High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass and molecular formula.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information, confirming the this compound scaffold.[5] The purity is typically assessed by HPLC, where a single, sharp peak is indicative of a pure compound.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Low Yield or Loss of Product
| Problem ID | Issue | Possible Causes | Solutions |
| LY-001 | Low extraction yield from fungal culture. | Inefficient extraction solvent. | Use a combination of polar and non-polar solvents, such as ethyl acetate and methanol, for exhaustive extraction. |
| Incomplete cell lysis. | Freeze-drying and grinding the fungal biomass before extraction can improve solvent penetration and yield. | ||
| LY-002 | Significant loss of this compound during silica gel chromatography. | This compound is degrading on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a weak base like triethylamine.[6] |
| Irreversible adsorption to the stationary phase. | If deactivation is ineffective, consider using a different stationary phase, such as neutral alumina. | ||
| LY-003 | Low recovery after HPLC purification. | This compound is unstable in the mobile phase. | Investigate the stability of this compound at different pH values and adjust the mobile phase accordingly. Avoid prolonged exposure to strong acids or bases. |
| The compound is precipitating in the system. | Ensure the sample is fully dissolved in the mobile phase before injection. You may need to reduce the sample concentration. |
Poor Chromatographic Separation
| Problem ID | Issue | Possible Causes | Solutions |
| PS-001 | Co-elution of this compound with impurities during flash chromatography. | Inappropriate solvent system. | Systematically screen different solvent systems using TLC to find one that provides optimal separation (target Rf for this compound around 0.3).[7] Consider using a ternary solvent system for complex mixtures. |
| Column overloading. | A general guideline is to use a sample-to-silica gel ratio of 1:50 to 1:100 by weight for difficult separations.[8] | ||
| Improperly packed column. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is often preferred.[1] | ||
| PS-002 | Peak tailing in HPLC. | Secondary interactions between this compound (a basic indole alkaloid) and residual silanol groups on the C18 column. | Add a competing base, such as triethylamine (0.1%), to the mobile phase, or use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the silanols and the analyte.[7] |
| Column overload. | Reduce the amount of sample injected onto the column. | ||
| Presence of an interfering compound. | Modify the mobile phase gradient or try a different column chemistry (e.g., phenyl-hexyl) to improve resolution.[1] | ||
| PS-003 | Broad peaks in HPLC. | Extra-column band broadening. | Minimize the length and diameter of tubing between the column and the detector. |
| Column contamination or degradation. | Use a guard column and ensure proper sample filtration to protect the analytical column. If the column is old, it may need to be replaced. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | HR-ESI-MS [M+H]⁺ (m/z) | Key ¹H NMR Signals (CDCl₃, δ in ppm) |
| This compound | C₂₈H₃₉NO₂ | 421.61 | 422.3054 | 7.95 (br s, 1H, NH), 7.2-7.5 (m, 4H, Ar-H) |
| This compound C[5] | C₃₁H₄₅NO₃ | 479.70 | 480.3474 | 7.98 (br s, 1H, NH), 7.48 (d, 1H), 7.29 (t, 1H), 7.08 (t, 1H), 7.04 (d, 1H) |
| This compound D[4] | C₃₀H₄₃NO₄ | 481.67 | 504.3081 ([M+Na]⁺) | 8.01 (br s, 1H, NH), 7.49 (d, 1H), 7.30 (t, 1H), 7.09 (t, 1H), 7.05 (d, 1H) |
Table 2: Recommended Solvent Systems for this compound Purification
| Chromatography Type | Stationary Phase | Solvent System (starting ratios) | Application Notes |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3 to 1:1) | Good for initial assessment of sample complexity and selecting a solvent system for flash chromatography. |
| Dichloromethane:Methanol (98:2 to 95:5) | An alternative system that can offer different selectivity. | ||
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane:Ethyl Acetate | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. A general rule for sample loading is a 1:30 to 1:100 ratio of crude extract to silica gel by weight.[9] |
| HPLC | C18 (Reversed-Phase) | Water (with 0.1% Formic Acid) and Methanol/Acetonitrile (gradient) | A typical gradient could start at 70:30 Water:Methanol and ramp up to 100% Methanol over 20-30 minutes.[10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting and Drying: Harvest the fungal biomass from the solid or liquid culture medium. Freeze-dry (lyophilize) the biomass to remove water.
-
Grinding: Grind the dried fungal material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the fungal powder in a solvent mixture such as ethyl acetate:methanol (1:1 v/v).
-
Stir or sonicate the mixture for several hours at room temperature.
-
Repeat the extraction process at least three times to ensure complete extraction of metabolites.
-
-
Filtration and Concentration:
-
Filter the combined extracts through filter paper to remove solid fungal debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Protocol 2: Flash Column Chromatography for Initial Purification
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides an Rf value of approximately 0.2-0.3 for this compound.[11]
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed free of air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (typically 1-2 times the weight of the crude extract) to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Combine the pure fractions and evaporate the solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Sample Preparation: Dissolve the partially purified, this compound-containing fractions in the initial mobile phase. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
HPLC System and Column: Use a reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Run a linear gradient, for example, from 30% B to 100% B over 30 minutes, followed by a hold at 100% B for 5 minutes.
-
-
Detection: Monitor the elution profile using a UV detector at wavelengths where this compound absorbs, such as 230 nm and 280 nm.[12]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Re-inject a small aliquot of the collected fraction to confirm its purity by observing a single peak.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor flash chromatography separation.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. The Johnson Synthesis of this compound [organic-chemistry.org]
- 3. epfl.ch [epfl.ch]
- 4. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 | MDPI [mdpi.com]
- 5. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Improving Ergometrine Production by easO and easP Knockout in Claviceps paspali [mdpi.com]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Optimizing Fungal Culture Conditions for Paspaline Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the fungal production of Paspaline.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound?
A1: this compound is an indole-diterpene secondary metabolite produced by several filamentous fungi. The most well-documented producers belong to the Penicillium and Claviceps genera. Key species include Penicillium paxilli, Penicillium paspali, and Penicillium brefeldianum.[1] this compound serves as a crucial intermediate in the biosynthesis of other complex indole-diterpenes, such as paxilline.
Q2: What is the biosynthetic pathway for this compound?
A2: The biosynthesis of this compound is a complex process involving a dedicated gene cluster, often referred to as the pax cluster in Penicillium paxilli. The synthesis starts from the precursors geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate. Four core enzymes encoded by the pax gene cluster are essential for the formation of this compound:
-
PaxG: A geranylgeranyl diphosphate synthase.
-
PaxC: An indole-diterpene prenyltransferase.
-
PaxM: A flavin-dependent monooxygenase.
-
PaxB: A putative membrane-bound terpene cyclase.[2][3][4][5][6]
Q3: What are the general optimal culture conditions for this compound production in Penicillium species?
A3: While optimal conditions are strain-specific, a general starting point for Penicillium species like P. paspali involves a temperature range of 25-28°C and a slightly acidic to neutral pH of 5.0-6.5.[3] Adequate aeration is also crucial, which can be achieved through shaken flask cultures or controlled aeration in a bioreactor.
Q4: How does the carbon-to-nitrogen (C/N) ratio in the culture medium affect this compound production?
A4: The C/N ratio is a critical factor influencing the switch from primary to secondary metabolism in fungi. While specific optimal ratios for this compound production are not extensively documented in readily available literature, a common strategy for inducing secondary metabolite production is to create a nutrient-limiting condition, often nitrogen limitation, after an initial phase of biomass accumulation. High concentrations of readily metabolizable carbon sources like glucose can sometimes suppress secondary metabolite production through carbon catabolite repression.
Q5: Can this compound production be improved by precursor feeding?
A5: Yes, precursor feeding can be a viable strategy. Since the this compound backbone is derived from geranylgeranyl diphosphate (GGPP) and an indole moiety from the tryptophan pathway, supplementing the culture medium with precursors like tryptophan or mevalonate at the appropriate growth phase could potentially enhance the yield.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production in fungal cultures.
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| 1. High Fungal Biomass but Low or No this compound Yield | - Carbon Catabolite Repression: High levels of a readily utilized carbon source (e.g., glucose) can suppress the expression of secondary metabolism genes.[7] - Non-optimal pH or Temperature: The culture conditions may favor fungal growth but not the enzymatic activity required for this compound biosynthesis. - Inappropriate Harvest Time: this compound is a secondary metabolite, and its production often peaks during the stationary phase of growth. | - Modify Carbon Source: Replace glucose with a more complex or slowly metabolized carbon source like lactose or glycerol. Alternatively, use a fed-batch strategy to maintain a low glucose concentration during the production phase. - Optimize Physical Parameters: Conduct small-scale experiments to test a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5) and temperatures (e.g., 24°C, 26°C, 28°C) to find the optimum for this compound production. - Time-Course Study: Harvest samples at different time points (e.g., every 24 hours) during the fermentation to determine the optimal harvest time for maximal this compound yield. |
| 2. Batch-to-Batch Variability in this compound Yield | - Inconsistent Inoculum: The age, concentration, and physiological state of the fungal spores or mycelia used for inoculation can vary. - pH Drift During Fermentation: Fungal metabolism can alter the pH of the medium over time, leading to inconsistent production. - Variations in Media Preparation: Minor inconsistencies in media component concentrations can impact yield. | - Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including spore concentration and age of the seed culture. - Buffered Medium or pH Control: Use a buffered culture medium or a pH controller in a bioreactor to maintain a stable pH throughout the fermentation. - Precise Media Preparation: Ensure accurate weighing and mixing of all media components. |
| 3. Presence of this compound Precursors but Low this compound Levels | - Inefficient Cyclization Steps: The activity of the cyclase enzymes (e.g., PaxB) might be suboptimal. - Cofactor Limitation: The monooxygenase (PaxM) requires FAD as a cofactor, and its availability could be limiting. | - Optimize Aeration: Ensure adequate dissolved oxygen levels, as monooxygenases and other oxidative enzymes in the pathway require molecular oxygen. - Supplement with Cofactor Precursors: Consider adding precursors for FAD biosynthesis, such as riboflavin (Vitamin B2), to the culture medium. |
| 4. Degradation of this compound Product | - Product Instability: this compound may be unstable under the final fermentation conditions (e.g., pH, temperature). - Enzymatic Degradation: The fungus may produce enzymes that degrade this compound. | - Assess Product Stability: Test the stability of purified this compound under different pH and temperature conditions to identify potential degradation issues. - Optimize Harvest and Extraction: Harvest the culture and extract the this compound as soon as the peak concentration is reached to minimize degradation. Use mild extraction conditions. |
Data on Optimized Culture Conditions
Note: Specific quantitative data for this compound yield under varying conditions is not extensively available in the public domain. The following tables provide illustrative data based on typical optimization trends for secondary metabolite production in Penicillium species.
Table 1: Effect of Carbon Source on this compound Production (Illustrative)
| Carbon Source (20 g/L) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 8.5 |
| Sucrose | 14.8 | 12.3 |
| Lactose | 12.5 | 25.7 |
| Glycerol | 11.9 | 21.4 |
| Soluble Starch | 13.1 | 18.9 |
Table 2: Effect of Nitrogen Source on this compound Production (Illustrative)
| Nitrogen Source (5 g/L) | Fungal Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 14.5 | 28.9 |
| Yeast Extract | 16.2 | 22.1 |
| Ammonium Sulfate | 10.8 | 15.4 |
| Sodium Nitrate | 9.5 | 11.8 |
| Casein Hydrolysate | 13.7 | 31.5 |
Table 3: Effect of pH and Temperature on this compound Production (Illustrative)
| pH | Temperature (°C) | This compound Yield (mg/L) |
| 5.0 | 25 | 24.6 |
| 5.5 | 25 | 30.1 |
| 6.0 | 25 | 33.8 |
| 6.5 | 25 | 29.5 |
| 6.0 | 22 | 21.7 |
| 6.0 | 28 | 28.4 |
Experimental Protocols
Protocol 1: Submerged Fermentation of Penicillium paspali for this compound Production
This protocol provides a general method for the submerged fermentation of Penicillium paspali. Optimization of specific parameters may be required for different strains.
1. Inoculum Preparation:
- Activate a stock culture of P. paspali on a Potato Dextrose Agar (PDA) plate and incubate at 25°C for 7-10 days until sporulation is observed.
- Prepare a spore suspension by flooding the PDA plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
- Adjust the spore concentration to approximately 1 x 107 spores/mL using a hemocytometer.
- Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of 1 x 105 spores/mL.
- Incubate the seed culture at 25°C on a rotary shaker at 180 rpm for 48-72 hours.
2. Production Fermentation:
- Prepare the production medium (see table below for a suggested composition) and sterilize by autoclaving at 121°C for 20 minutes.
- Inoculate the production medium with 10% (v/v) of the seed culture.
- Incubate the production culture at 26°C on a rotary shaker at 200 rpm for 10-14 days.
- Aseptically withdraw samples periodically to monitor fungal growth and this compound production.
Suggested Production Medium Composition:
| Component | Concentration (g/L) |
| Lactose | 30.0 |
| Peptone | 10.0 |
| KH2PO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| FeSO4·7H2O | 0.01 |
| Trace Element Solution | 1 mL |
| Initial pH | 6.0 |
Protocol 2: Extraction and Quantification of this compound
1. Extraction:
- Separate the fungal biomass from the culture broth by filtration through cheesecloth or centrifugation.
- Lyophilize (freeze-dry) the fungal biomass to a constant weight.
- Grind the dried biomass into a fine powder.
- Extract a known amount of the powdered biomass (e.g., 1 gram) with methanol or ethyl acetate (e.g., 20 mL) by sonication or shaking for several hours at room temperature.
- Filter the extract to remove solid debris.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- For the culture filtrate, perform a liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate to dryness.
2. Quantification by HPLC-UV:
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient Program (Example):
- 0-5 min: 30% B
- 5-25 min: 30% to 90% B
- 25-30 min: 90% B
- 30.1-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection Wavelength: 230 nm and 280 nm (indole chromophore).
- Quantification: Prepare a standard curve using a purified this compound standard of known concentration. Dissolve the crude extract in the initial mobile phase and filter through a 0.22 µm syringe filter before injection. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: this compound biosynthetic pathway in Penicillium.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. readersinsight.net [readersinsight.net]
- 6. benchchem.com [benchchem.com]
- 7. Carbon catabolite repression of penicillin biosynthesis by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Paspaline during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the degradation of Paspaline during extraction. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of related compounds to ensure the highest yield and purity of your target molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation and reduced yields.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound in the final extract. | Incomplete cell lysis: The fungal cell walls were not sufficiently disrupted, preventing the release of this compound. | Ensure thorough homogenization or grinding of the lyophilized mycelia before extraction. |
| Inappropriate solvent selection: The solvent used may not have the optimal polarity to efficiently solubilize this compound. | Use a solvent system of acetonitrile/water (e.g., 4:1 v/v) which has been shown to be effective for extracting this compound from Claviceps paspali.[1] | |
| Degradation due to improper pH: Indole alkaloids can be sensitive to strongly acidic or basic conditions. | Maintain a neutral or slightly acidic pH during extraction. For long-term storage of extracts, a slightly acidic environment may enhance stability. | |
| Thermal degradation: Prolonged exposure to high temperatures during solvent evaporation can degrade this compound. | Use a rotary evaporator at a reduced pressure and low temperature (e.g., < 40°C) to remove the extraction solvent. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products: this compound may have degraded due to exposure to light, oxygen, or extreme pH. | Protect the sample from light by using amber vials or wrapping containers in aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure the pH of all solutions is controlled. |
| Oxidation: The indole moiety of this compound is susceptible to oxidation. | Degas all solvents before use. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent if compatible with downstream applications. | |
| Poor recovery after purification. | Irreversible adsorption to silica gel: The polar nature of this compound can lead to strong binding to silica gel during chromatography. | Consider using a different stationary phase, such as deactivated silica or alumina. Alternatively, use a solvent system with a more polar modifier to improve elution. |
| Precipitation of this compound during storage. | Poor solubility in the storage solvent: this compound may not be sufficiently soluble in the chosen solvent for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during extraction?
A1: The primary factors that can lead to the degradation of this compound, an indole diterpenoid, include:
-
pH: Extreme pH conditions, particularly strong acids, can lead to the degradation of related indole diterpenoids.[2]
-
Temperature: High temperatures used during extraction or solvent evaporation can cause thermal degradation.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The indole nucleus is susceptible to oxidation, which can be accelerated by the presence of oxygen.
-
Enzymatic Activity: If using fresh fungal material, endogenous enzymes released upon cell lysis can potentially degrade this compound. It is recommended to use lyophilized (freeze-dried) mycelia to minimize enzymatic activity.
Q2: What is the recommended solvent system for extracting this compound?
A2: A mixture of acetonitrile and water (e.g., 4:1, v/v) has been successfully used to extract this compound and other indole-diterpenes from the lyophilized and homogenized mycelium of Claviceps paspali.[1] This solvent system is effective at solubilizing these moderately polar compounds.
Q3: How should I store my this compound extracts to prevent degradation?
A3: For long-term storage, it is crucial to minimize exposure to light and air. Based on stability studies of the related compound lolitrem B, storing the extract in 80% methanol at -20°C is recommended.[2] It is also advisable to store extracts under an inert atmosphere (e.g., argon or nitrogen).
Q4: I am still seeing degradation. How can I identify the degradation products?
A4: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally subjecting a purified sample of this compound to various stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixtures by LC-MS/MS. This will help you understand the degradation pathways and identify the mass-to-charge ratios of the major degradants.
Q5: Is this compound a stable molecule?
A5: this compound is considered a relatively stable indole diterpene intermediate in the biosynthesis of more complex compounds like lolitrem B.[2] However, like all complex organic molecules, it is susceptible to degradation under suboptimal extraction and storage conditions.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of a closely related and more complex indole diterpenoid, lolitrem B. This data can serve as a valuable guide for handling this compound.
Table 1: Stability of Lolitrem B under Various Storage Conditions [2]
| Solvent | Temperature | Duration | Stability |
| 80% Methanol | -20°C | > 24 months | Stable |
| Acidic Conditions | Not specified | Not specified | Unstable |
Disclaimer: This data is for the related compound lolitrem B and should be used as a guideline. It is recommended to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Extraction of this compound from Claviceps paspali Mycelia
This protocol is adapted from a method used for the extraction of indole-diterpenes, including this compound, from fungal cultures.[1]
Materials:
-
Lyophilized mycelium of Claviceps paspali
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Centrifuge
-
0.22 µm syringe filter
-
Amber HPLC vials
Procedure:
-
Weigh the lyophilized mycelium.
-
Thoroughly homogenize the mycelium to a fine powder using a mortar and pestle or a bead beater.
-
To the homogenized mycelium, add 10 mL of acetonitrile/water (4:1, v/v) per gram of mycelium.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis or further purification.
-
For long-term storage, evaporate the solvent under a stream of nitrogen at room temperature or using a rotary evaporator at <40°C and redissolve the residue in 80% methanol for storage at -20°C.
Protocol 2: General Forced Degradation Study
This protocol provides a framework for investigating the degradation pathways of this compound under various stress conditions.
Materials:
-
Purified this compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter
-
Heating block or water bath
-
UV lamp
-
Amber and clear glass vials
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a clear vial and heat at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.
-
Control: Keep an aliquot of the stock solution at room temperature, protected from light.
-
Analyze all samples by HPLC or LC-MS to identify degradation products and determine the percentage of degradation.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound extraction.
Caption: Factors leading to this compound degradation.
References
Troubleshooting Paspaline instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential challenges associated with the stability of paspaline in solution. The information is based on the general chemical properties of indole diterpenoids, as specific stability data for this compound is limited in public literature.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause?
A3: Color change in solutions of complex natural products like this compound often indicates chemical degradation. This compound's structure contains an indole ring and a terpenoid backbone, which are susceptible to oxidation.[1][2] Exposure to air (oxygen), light, or reactive impurities in the solvent can lead to the formation of colored degradation products.[2]
Q2: I'm observing a decrease in the biological activity of my this compound solution over time. Why is this happening?
A2: Loss of biological activity is a strong indicator of this compound degradation. The complex three-dimensional structure of this compound is crucial for its activity as a Maxi-K channel antagonist.[3] Degradation through oxidation, hydrolysis, or photodegradation can alter this structure, leading to a loss of potency.[1][2] Additionally, if using a stock solution in an organic solvent like DMSO and diluting it into an aqueous buffer for your experiment, the compound may precipitate out of solution over time due to its likely poor aqueous solubility, which would also result in a decrease in the effective concentration and apparent activity.
Q3: My this compound solution appears cloudy or has formed a precipitate. Is this a sign of instability?
A3: While precipitation can be a result of chemical degradation, it is more commonly due to the poor solubility of complex organic molecules like this compound in aqueous solutions. If you have diluted a stock solution (likely in an organic solvent such as DMSO) into a buffer, the change in solvent polarity can cause the compound to precipitate. This is a solubility issue rather than chemical instability, but it will still affect your experiment by lowering the concentration of the active compound in solution.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: For long-term storage, aliquots of stock solutions in an anhydrous solvent like DMSO should be stored at -20°C or -80°C.[2]
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]
-
Minimize exposure to oxygen: Store solutions in tightly sealed containers. For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen.[2]
-
Avoid repeated freeze-thaw cycles: Aliquoting stock solutions into single-use volumes is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidative degradation or photodegradation.[1][2] | Prepare fresh solutions. Store stock solutions protected from light and air. Consider adding an antioxidant if compatible with your experimental system. |
| Precipitation in Solution | Poor solubility in the current solvent system, especially upon dilution into aqueous buffers. | Visually inspect for precipitates. Try to dissolve the precipitate by gentle warming and sonication. If precipitation persists, consider lowering the final concentration or increasing the percentage of organic co-solvent (e.g., DMSO), ensuring the final solvent concentration is compatible with your assay. |
| Inconsistent Experimental Results / Loss of Activity | Chemical degradation of this compound. Precipitation of the compound from the assay medium. | Prepare fresh solutions for each experiment from a frozen stock. Minimize the time the compound is in aqueous solution before use. Perform a time-course experiment to assess the stability of this compound in your specific assay medium. |
Quantitative Data
This compound Chemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₉NO₂[4][5][6] |
| Molecular Weight | 421.6 g/mol [4][5][6] |
Predicted Stability of this compound in Solution
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic pH | Potentially unstable[7] | Acid-catalyzed rearrangements or hydrolysis. |
| Neutral to Alkaline pH | Likely to degrade over time[7] | Base-catalyzed reactions; increased susceptibility to oxidation. |
| Exposure to Light (UV/Vis) | Unstable[1][2] | Photodegradation.[1] |
| Exposure to Air (Oxygen) | Unstable[1][2] | Oxidation of the indole ring and/or terpenoid backbone.[1][2] |
| Elevated Temperature | Unstable[7][8] | Thermal degradation.[8] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in solution.[9][10][11][12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a working concentration of 100 µg/mL in the solvent to be tested (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the test solution at 80°C in the dark for 24 and 48 hours.
-
Photodegradation: Expose the test solution to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze the stressed samples and an unstressed control at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The percentage of this compound remaining and the formation of any degradation products should be monitored.
Visualizations
References
- 1. encorelabs.com [encorelabs.com]
- 2. benchchem.com [benchchem.com]
- 3. The Johnson Synthesis of this compound [organic-chemistry.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. (2S,4aS,4bR,6aS,12bS,12cS,14aS)-3,4,4a,4b,5,6,6a,7,12,12b,12c,13,14,14a-Tetradecahydro-alpha,alpha,4a,12b,12c-pentamethyl-2H-1-benzopyrano(5',6':6,7)indeno(1,2-b)indole-2-methanol | C28H39NO2 | CID 115028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
Navigating the Intricacies of Paspaline Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of the complex indole diterpene paspaline presents a significant challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate potential hurdles in its synthesis, ensuring greater efficiency and success in your experimental endeavors.
Troubleshooting Guide: Addressing Common Issues in this compound Synthesis
This guide is designed to help researchers identify and resolve common issues encountered during the synthesis of this compound and its analogues.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PS-T01 | Low or no yield in the initial construction of the polycyclic core. | 1. Inefficient cyclization strategy. 2. Steric hindrance preventing key bond formations. 3. Unfavorable reaction kinetics or thermodynamics. 4. Degradation of starting materials or intermediates. | 1. Explore alternative cyclization precursors.[1] 2. Re-evaluate the retrosynthetic analysis to identify more accessible routes.[1][2] 3. Optimize reaction conditions (temperature, solvent, catalyst) through a Design of Experiments (DoE) approach. 4. Ensure all reagents and solvents are pure and dry, and run reactions under an inert atmosphere. |
| PS-T02 | Poor stereoselectivity during the formation of the trans-hydrindane motif. | 1. Non-stereoselective reagents or catalysts. 2. Flexible substrate conformation allowing for multiple approach trajectories. 3. Epimerization of newly formed stereocenters under reaction or workup conditions. | 1. Employ chiral catalysts or biocatalytic methods for desymmetrization.[3][4][5] 2. Introduce bulky protecting groups to create facial bias and direct the stereochemical outcome.[6] 3. Utilize substrate-controlled reactions where existing stereocenters direct the formation of new ones.[7] 4. Use milder workup conditions and purify the product promptly to prevent epimerization.[6] |
| PS-T03 | Difficulty in the construction of vicinal all-carbon quaternary stereocenters. | 1. High steric demand for the formation of two adjacent quaternary carbons. 2. Reversibility of the bond-forming reaction. | 1. Employ methods like reductive alkylation of a cyclopentenone precursor.[7] 2. Consider a 1,4-addition strategy to establish the vicinal quaternary centers. 3. Utilize computational analysis to predict the feasibility of key transformations and guide substrate selection.[1][2] |
| PS-T04 | Challenges with late-stage indole formation using the Gassman protocol. | 1. The substrate is sensitive to the harsh conditions of the Gassman indole synthesis. 2. The presence of elaborate or labile functional groups on the indole precursor.[7] | 1. Explore milder, modified Madelung-type indole syntheses.[7] 2. Plan the synthetic route to introduce the indole moiety at an earlier stage if possible. 3. Carefully select protecting groups for sensitive functionalities that can withstand the reaction conditions. |
| PS-T05 | Low efficiency in the final steps of the synthesis. | 1. Dehydration of intermediates may require harsh, forcing conditions leading to side reactions.[7][8] 2. Multiple reactive sites leading to a lack of regioselectivity in late-stage functionalization. | 1. Systematically screen different acids and reaction times for dehydration steps. 2. Employ directing groups to guide reactions to the desired position. 3. Consider a synthetic strategy where key functional groups are introduced earlier from a precursor with fewer reactive sites.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound?
A1: The most critical steps typically involve the stereoselective construction of the complex polycyclic core, particularly the trans-hydrindane motif, and the formation of the vicinal all-carbon quaternary centers.[7][8] Late-stage functionalization and the formation of the indole ring can also present significant challenges.[7]
Q2: How can computational chemistry aid in this compound synthesis?
A2: Density functional theory (DFT) calculations can be used to interrogate key transformations, such as carbocationic rearrangements, in a predictive capacity.[1] This allows for the selection of the most favorable precursor substrates and can help to minimize time-consuming and costly empirical evaluation of different synthetic routes.[1][2]
Q3: Are there more efficient, shorter synthetic routes to this compound?
A3: Yes, significant progress has been made in shortening the synthesis of this compound. For example, Newhouse's total synthesis was completed in a 9-step sequence from commercially available materials, a significant improvement over earlier, longer routes.[1][9] These shorter routes often rely on computationally augmented retrosynthetic strategies and novel cyclization cascades.[1][10]
Q4: What are some alternative strategies to the Gassman indole synthesis for the final step?
A4: When the Gassman protocol proves too harsh for complex substrates, alternative methods such as a modified Madelung synthesis can be considered.[7] Another approach is to redesign the synthesis to form the indole at an earlier stage, thus avoiding the need for a late-stage indole synthesis on a highly functionalized intermediate.
Comparative Overview of this compound Synthetic Routes
The following table summarizes key aspects of different total syntheses of this compound, offering a comparative view of their efficiency.
| Synthetic Approach | Key Steps | Number of Steps | Key Challenges Addressed |
| Smith's First Generation | Reductive alkylation, Rupe rearrangement/Nazarov Cyclization | 23 | Pioneering work establishing the feasibility of the synthesis and identifying key challenges.[7] |
| Johnson's Synthesis | Highly diastereoselective enzymatic desymmetrization, Ireland-Claisen rearrangement, Diastereotopic group selective C-H functionalization | 30 | High degree of diastereocontrol in assembling the trans-hydrindane motif.[7][9] |
| Newhouse's Synthesis | Computationally augmented transform-guided retrosynthesis, key carbocationic rearrangement | 9 | Significant reduction in step count through a concise and efficient route.[1][9] |
Key Experimental Protocols
Protocol 1: Stereoselective Desymmetrization (Johnson's Approach)
This protocol is a general guideline for the enzymatic desymmetrization of a prochiral diketone, a key step in establishing the absolute and relative stereochemistry of an early intermediate.[3]
-
Preparation: A commercial strain of yeast is cultured in a suitable growth medium. All glassware and solutions should be sterilized.
-
Reaction Setup: The prochiral diketone starting material is added to the yeast culture.
-
Incubation: The culture is incubated under controlled temperature and agitation for a specific period, during which the enzymatic reduction occurs.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS to determine the consumption of the starting material and the formation of the desired hydroxyketone.
-
Workup and Purification: Once the reaction is complete, the mixture is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the enantiomerically enriched hydroxyketone.
Protocol 2: Gassman Indole Synthesis (Late-Stage Application)
This protocol outlines the general steps for the Gassman indole synthesis, often used in the final stages to construct the indole moiety.[3]
-
Formation of the Sulfonium Salt: The ketone precursor is reacted with an N-chloroaniline to form a sulfonium salt.
-
Rearrangement: The sulfonium salt is then treated with a base, such as triethylamine, to induce a rearrangement.[3]
-
Reductive Desulfurization and Cyclization: The rearranged intermediate undergoes reductive desulfurization followed by cyclization to form the final indole ring of this compound.[3]
Visualizing Synthetic Strategies and Troubleshooting
Troubleshooting Logic for Poor Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity.
Workflow for a Key C-H Functionalization Step
Caption: A typical workflow for a palladium-catalyzed C-H acetoxylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Johnson Synthesis of this compound [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. epfl.ch [epfl.ch]
- 10. New Methods and Strategies in the Synthesis of Terpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Paspaline Indole Core Synthesis: A Technical Support Guide
For Immediate Release
Shanghai, China – December 17, 2025 – To aid researchers, scientists, and drug development professionals in the complex synthesis of the Paspaline indole core, a new technical support center is launched today. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges. By offering structured solutions and in-depth protocols, this initiative aims to streamline the synthetic process, saving valuable time and resources in the pursuit of novel therapeutics.
This compound and its derivatives are a class of indole diterpenoid natural products that have garnered significant interest in the scientific community due to their potential as therapeutic agents, including as Maxi-K channel antagonists for conditions like Alzheimer's disease.[1] However, their intricate molecular architecture, featuring a complex indole and tetrahydropyran ring fusion alongside multiple stereocenters, presents considerable synthetic challenges.[2] This guide is designed to be a practical resource for overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in constructing the core structure of this compound?
A1: The primary challenges in this compound synthesis revolve around the stereoselective assembly of the hydrindane motif and the construction of the indole ring.[3][4] Additionally, the formation of the D/E decalin core, which contains three all-carbon quaternary atoms, requires meticulous strategic planning to avoid undesired side products.[2]
Q2: What is a common side reaction during the construction of the D,E ring system and how can it be mitigated?
A2: A notable side reaction is the formation of an undesired O-alkylation product alongside the desired C-alkylation product when reacting iodide precursors with 2-methyl-1,3-cyclohexanedione. In one reported instance, this resulted in a nearly 2:1 ratio of O-alkylation to C-alkylation products. While challenging to completely avoid, careful control of reaction conditions and purification can isolate the desired diketone.[2]
Q3: Are there known issues with intramolecular aldol additions in the synthesis?
A3: Yes, intramolecular aldol additions can lead to the formation of undesired diastereomers. For example, in an attempt to form the D,E ring decalin moiety, a cis-decalinone product was observed as a significant byproduct. Suppressing the formation of this undesired isomer was achieved by scaling up the preceding Krapcho decarboxylation reaction, which favored the formation of the desired adduct and minimized the cyclization to the unwanted cis-decalinone.[2]
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in Hydrogenation Steps
Symptoms:
-
Formation of a mixture of diastereomers after a hydrogenation reaction intended to set a key stereocenter.
-
Difficulty in separating the desired diastereomer from the unwanted ones.
Possible Causes:
-
Lack of a directing group to guide the hydrogenation from a specific face of the molecule.
-
Steric hindrance preventing the catalyst from accessing the desired face.
Solutions:
-
Substrate-Directed Control: Introduce a hydroxyl group or other directing group near the alkene. The hydroxyl group can coordinate to the metal catalyst (e.g., using Crabtree's catalyst) and direct the hydrogen addition from the same face, leading to high diastereoselectivity.[4] For instance, reduction of a ketone to an alcohol before hydrogenation can dramatically improve the stereochemical outcome.[1]
-
Catalyst Selection: The choice of catalyst is crucial. For example, Crabtree's catalyst has been shown to be effective in achieving high diastereoselectivity in the presence of a directing hydroxyl group.[4]
Issue 2: Formation of Undesired Byproducts in Ring-Closing Metathesis (RCM)
Symptoms:
-
Low yield of the desired cyclized product.
-
Formation of oligomers or other undesired metathesis products.
Solutions:
-
Catalyst Choice: The use of a second-generation Grubbs catalyst is often effective for constructing the C ring of the this compound core via RCM.[2]
-
Reaction Conditions: Running the reaction at room temperature in a suitable solvent like dichloromethane can favor the desired intramolecular cyclization.[2]
Issue 3: Difficulties with the Gassman Indole Synthesis
Symptoms:
-
Low yield of the final indole product.
-
Requirement of harsh or forcing conditions for the final cyclization/dehydration step.[3]
Possible Causes:
-
The stability of the aminoketone intermediate.[3]
-
Steric hindrance around the reaction center.
Solutions:
-
Reaction Conditions: Prolonged exposure to a strong acid, such as TsOH, at elevated temperatures (e.g., 50 °C in CH₂Cl₂) may be necessary to drive the final dehydration and aromatization to the indole core.[2][3]
-
Protecting Groups: Ensure that all protecting groups are compatible with the strongly acidic conditions of the final step.
Quantitative Data Summary
| Reaction Step | Desired Product | Undesired Product(s) | Ratio/Yield of Desired Product | Ratio/Yield of Undesired Product(s) | Reference |
| Alkylation of iodide with 2-methyl-1,3-cyclohexanedione | C-alkylation product (diketone 29) | O-alkylation product (30) | 34% | 56% | [2] |
| Krapcho decarboxylation and intramolecular aldol addition (small scale) | Krapcho adduct (31) and desired cyclization product (33) | Undesired cis-decalinone (32) | ~1:1 ratio of 31 and 32 | ~1:1 ratio of 31 and 32 | [2] |
| Krapcho decarboxylation (scaled up) | Krapcho adduct (31) | Undesired cis-decalinone (32) | 43% (exclusively 31) | Formation suppressed | [2] |
| Ireland–Claisen rearrangement | Desired diastereomer (71a) | Other diastereomers | 6:1 dr | [2] | |
| Biocatalytic reduction | Desired diastereomer (36) | Other diastereomers | 10:1 dr | [2] | |
| Epoxidation/cyclization cascade | Desired tetrahydropyran (45) | 77% yield, >20:1 dr | [2] |
Experimental Protocols
Protocol 1: Substrate-Directed Hydrogenation for Stereocenter Control
This protocol is adapted from synthetic routes where a ketone is reduced to a hydroxyl group to direct a subsequent hydrogenation.
-
Reduction of the Ketone:
-
Dissolve the ketone precursor in anhydrous THF at 0 °C.
-
Slowly add a solution of LiAlH₄ in THF.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude alcohol by flash chromatography.
-
-
Directed Hydrogenation:
-
Dissolve the resulting alcohol in CH₂Cl₂.
-
Add Crabtree's catalyst ([(COD)Py(PCy₃)Ir]PF₆).
-
Purge the reaction vessel with H₂ and maintain a hydrogen atmosphere (1 atm).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Concentrate the reaction mixture and purify by flash chromatography to yield the product with the desired stereochemistry.[2]
-
Protocol 2: Gassman Indole Synthesis for Indole Core Formation
This protocol outlines the final steps for constructing the indole ring.
-
Sulfenylation:
-
To a solution of the ketone precursor in THF at 0 °C, add LDA.
-
After stirring, add HMPA followed by dimethyl disulfide (Me₂S₂).
-
Warm the reaction to room temperature and stir until completion.
-
Work up the reaction and purify the resulting α-methylthio ketone.
-
-
Formation and Rearrangement of the Sulfonium Salt:
-
Dissolve the α-methylthio ketone in CH₂Cl₂ and cool to -78 °C.
-
Add a solution of N-chloroaniline in CH₂Cl₂.
-
After stirring, add triethylamine (NEt₃).
-
Allow the reaction to warm to room temperature.
-
-
Reductive Desulfurization and Cyclization:
-
To the crude product from the previous step dissolved in ethanol, add Raney Ni.
-
Stir the suspension at room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in CH₂Cl₂ and add a catalytic amount of TsOH.
-
Heat the reaction to 50 °C until the formation of the this compound indole core is complete.
-
Purify the final product by chromatography.[2]
-
Visualizing Synthetic Challenges and Solutions
Caption: Troubleshooting flowchart for key side reactions in this compound synthesis.
Caption: Workflow for the Gassman indole synthesis to form the this compound core.
References
Technical Support Center: Enhancing Paspaline Resolution in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Paspaline.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution and broad peaks for this compound. What are the likely causes and how can I fix it?
A1: Poor resolution and broad peaks in this compound analysis can stem from several factors, including issues with the mobile phase, column, or sample injection.[1][2][3] A common starting point is to evaluate your mobile phase composition.[1] If you are running an isocratic method, consider switching to a gradient elution to improve separation.[4] Additionally, ensure your mobile phase is properly degassed to prevent bubble formation, which can cause baseline noise and affect peak shape.[1]
Column-related issues are also a frequent cause.[1][2] Column degradation over time can lead to a loss of efficiency. If the column is old or has been used extensively, consider replacing it.[2] Also, ensure that you are using the appropriate column chemistry. A C18 column is a common choice for compounds like this compound.[5][6]
Finally, sample overload can lead to broad peaks.[3] Try reducing the concentration or injection volume of your sample to see if the peak shape improves.
Q2: My this compound peak is exhibiting significant tailing. What steps can I take to achieve a more symmetrical peak?
A2: Peak tailing for this compound, an indole alkaloid, can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase pH.[7] Indole compounds can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[7]
To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds.[7] For a basic compound like this compound, acidifying the mobile phase with a modifier like 0.1% formic acid can protonate the analyte and residual silanols, reducing undesirable interactions and improving peak symmetry.[5]
-
Mobile Phase Composition: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[7] Injecting a sample in a much stronger solvent can cause peak distortion.[7]
-
Column Choice: If tailing persists, consider using a column with a different stationary phase chemistry, such as one with end-capping to block residual silanol groups.
Q3: I am seeing split peaks for my this compound analyte. How can I troubleshoot this issue?
A3: Split peaks can be caused by either chemical or physical issues.[7] First, determine if the splitting is occurring for all peaks or just the this compound peak.
-
All Peaks Splitting: This usually indicates a physical problem at or before the column inlet.[7] Potential causes include a void or channel in the column packing material, a partially blocked frit, or an issue with the injector.[7][8]
-
Single Peak Splitting: If only the this compound peak is splitting, the issue is likely chemical in nature.[7] This could be due to the sample solvent being too strong compared to the mobile phase, causing the analyte to spread unevenly at the column head.[7] Another possibility is that the mobile phase pH is too close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms that separate slightly.[7]
Q4: What are the recommended starting conditions for developing an HPLC method for this compound?
A4: Based on methods for structurally similar indole diterpenoid mycotoxins, a good starting point for this compound analysis would be a reversed-phase HPLC method using a C18 column.[5] The following table summarizes recommended starting parameters, which can be further optimized for your specific application.
Data Presentation
Table 1: Recommended Starting HPLC-UV Parameters for this compound Analysis (Adapted from 14α-Hydroxy Paspalinine data) [5]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase B. A starting point could be 95% A, ramping to 95% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm and 280 nm |
Table 2: Typical Performance Parameters for Indole Diterpenoid Analysis by HPLC-UV and LC-MS/MS (Based on 14α-Hydroxy Paspalinine) [5]
| Parameter | HPLC-UV | LC-MS/MS |
| Retention Time (RT) | 8.5 ± 0.2 min | 6.2 ± 0.1 min |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90 - 105% | 95 - 105% |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Extraction: If this compound is in a complex matrix (e.g., fungal culture), perform a solvent extraction. A common method involves extracting the dried and ground material with a suitable organic solvent like methanol or ethyl acetate.[5]
-
Concentration: Concentrate the extract to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[9]
Protocol 2: HPLC-UV Method for this compound Analysis
-
Instrumentation: Use a standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]
-
Column: Install a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases before use.
-
-
Gradient Program:
-
Set an initial condition of 95% A and 5% B.
-
Over 15 minutes, linearly increase to 5% A and 95% B.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and allow the column to re-equilibrate for 5-10 minutes before the next injection.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelengths: 230 nm and 280 nm.[5]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound resolution in HPLC.
Caption: Experimental workflow for this compound HPLC analysis.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. benchchem.com [benchchem.com]
- 6. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Minimizing interference in Paspaline bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference and achieving reliable results in Paspaline bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound bioassays?
A1: Interference in this compound bioassays can stem from the compound's physicochemical properties and its interaction with assay components. Key sources include:
-
Low Aqueous Solubility: this compound and its derivatives are often hydrophobic, leading to precipitation in aqueous assay buffers and cell culture media. This can result in inaccurate compound concentrations and variable results.[1]
-
Compound Autofluorescence: As complex organic molecules, this compound derivatives may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background signal.[2][3]
-
Reactivity with Assay Reagents: The chemical structure of this compound may allow for direct reaction with assay reagents, such as the tetrazolium salts (e.g., MTT) used in cell viability assays, leading to false-positive or false-negative results.[4]
-
Interaction with Media Components: this compound may bind to proteins present in serum or other media components, reducing its effective concentration and bioavailability to the cells.[1]
-
Light Sensitivity: Some complex organic molecules can be sensitive to light, potentially degrading or changing their properties during the course of an experiment.
Q2: How can I improve the solubility of this compound in my cell-based assays?
A2: To address the low aqueous solubility of this compound and its derivatives, consider the following strategies:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare high-concentration stock solutions.[1][5] It is crucial to ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
-
Serial Dilution: Avoid "solvent shock" by preparing intermediate dilutions of the concentrated stock solution in the assay buffer or medium, rather than adding the stock directly to the final aqueous solution.[1]
-
Sonication and Warming: Briefly sonicating the final diluted solution can help disperse the compound. Gently warming the solution to 37°C may also improve solubility.[1]
-
Serum Concentration: If permissible for the experiment, reducing the serum concentration in the cell culture medium can minimize compound precipitation caused by interactions with serum proteins.[1]
Q3: My cell viability assay results are inconsistent. What could be the cause?
A3: Inconsistent results in cell viability assays like the MTT assay can be due to several factors:
-
Incomplete Dissolution: If this compound is not fully dissolved in the stock solution or precipitates upon dilution, the actual concentration delivered to the cells will be inconsistent.[1]
-
Reaction with MTT: The compound might directly reduce the MTT tetrazolium salt, leading to a false signal of cell viability. Conversely, it could inhibit the cellular reductases responsible for MTT reduction.
-
Variable Incubation Times: Ensure precise and consistent incubation times with both the compound and the detection reagent.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and use calibrated pipettes.
Q4: How do I control for potential autofluorescence of this compound in my assay?
A4: To mitigate interference from compound autofluorescence:
-
Include a "Compound Only" Control: Prepare wells containing the this compound compound at the tested concentrations in cell-free assay medium. This will allow you to measure and subtract the background fluorescence of the compound itself.
-
Use Red-Shifted Fluorophores: Whenever possible, select assay reagents with excitation and emission wavelengths in the far-red spectrum, as this can reduce interference from autofluorescent compounds.[6]
-
Pre-read the Plate: Before adding the assay's fluorescent substrate, read the plate to quantify any intrinsic fluorescence from the cells and the compound.
Troubleshooting Guides
Problem 1: High Variability in Assay Results
| Possible Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and consistent technique. For viscous solutions, consider reverse pipetting. |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid "edge effects" by not using the outer wells of the microplate or by filling them with sterile PBS or media. |
| Incomplete Reagent Mixing | After adding reagents, gently tap or use an orbital shaker to ensure thorough mixing within the wells. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the appropriate assay temperature before use. |
| Compound Precipitation | Visually inspect wells for precipitate. If observed, refer to the solubility optimization strategies in the FAQs. |
Problem 2: Low or No Assay Signal
| Possible Cause | Solution |
| Low Cell Number or Viability | Verify cell count and viability before seeding. Ensure optimal cell culture conditions. |
| Inactive Compound | Confirm the identity and purity of the this compound compound. Test a wider range of concentrations. |
| Sub-optimal Reagent Concentration or Incubation Time | Titrate the detection reagent and optimize the incubation time for signal development. |
| Incorrect Wavelength Settings | Double-check the filter or wavelength settings on the plate reader for the specific fluorophore or chromophore in your assay. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
Problem 3: Suspected False Positives in a Screening Assay
| Possible Cause | Solution |
| Compound Autofluorescence | Run a "compound only" control to measure and subtract background fluorescence. |
| Direct Reaction with Assay Reagents | Perform the assay in a cell-free system to see if the compound directly interacts with the detection reagents. |
| Nonspecific Cytotoxicity | Use orthogonal assays to confirm the biological activity. For example, if a compound shows activity in a reporter gene assay, confirm the effect on the target protein's expression or activity using a different method like Western blotting or an enzymatic assay. |
| Contaminants in the Compound Sample | If possible, re-purify the compound or obtain a fresh batch to rule out activity from impurities. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data for cytotoxicity and BK channel inhibition assays with a this compound derivative. These are intended to serve as a reference for expected outcomes.
Table 1: Cytotoxicity of this compound Derivative on HeLa Cells (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 85 ± 6.1 |
| 10 | 62 ± 7.3 |
| 25 | 41 ± 5.9 |
| 50 | 23 ± 4.5 |
| 100 | 8 ± 2.1 |
Table 2: Inhibition of BK Channels by this compound Derivative (Thallium Flux Assay)
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 3.1 |
| 1 | 12 ± 4.5 |
| 10 | 48 ± 5.8 |
| 50 | 75 ± 6.2 |
| 100 | 92 ± 3.9 |
| 500 | 98 ± 1.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[7][8]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Ensure the final DMSO concentration is ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (medium only).
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically 490 nm).
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay uses a substrate that generates a luminescent or fluorescent signal when cleaved by active caspase-3 or -7, indicating the induction of apoptosis.[7]
Materials:
-
96-well white-walled plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol.
-
Reagent Preparation: Equilibrate the caspase assay reagent to room temperature.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the caspase reagent to each well.[7]
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
Visualizations
Caption: Troubleshooting workflow for this compound bioassays.
Caption: General experimental workflow for this compound bioassays.
Caption: this compound derivative-enhanced TRAIL-mediated apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Addressing Solubility Issues of Paspaline in Biological Assays
For researchers, scientists, and drug development professionals utilizing the indole diterpene paspaline, its low aqueous solubility can present significant challenges in biological assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low solubility in aqueous solutions?
A1: this compound is a complex, hydrophobic indole diterpene. Its chemical structure contributes to low solubility in aqueous buffers and cell culture media, often leading to precipitation. This can result in an inaccurate final concentration in your experiment and lead to unreliable results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds. Anhydrous, high-purity DMSO should be used to prevent the introduction of water, which can decrease solubility. Ethanol can also be considered as a solvent.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%. However, this can be cell-line dependent, and it is always best practice to include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in your experimental design to account for any solvent effects.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous buffer. What can I do to prevent this?
A4: This phenomenon, often called "solvent shock," can be mitigated by a few techniques. Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. Create intermediate dilutions of your stock solution in your assay buffer or medium. Additionally, ensure the aqueous solution is being gently vortexed or stirred while the this compound stock solution is added dropwise to facilitate rapid and even dispersion.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution upon addition to aqueous buffer or cell culture medium. | Low aqueous solubility of this compound. | - Optimize Co-Solvent Concentration: Use the lowest possible final concentration of DMSO (ideally <0.5%).- Serial Dilution: Avoid "solvent shock" by preparing intermediate dilutions of the stock solution in the assay buffer.- Sonication: Briefly sonicate the final diluted solution to aid in dispersion.- Gentle Warming: Gently warm the solution to 37°C to potentially improve solubility. |
| Interaction with media components. | - Reduce Serum Concentration: If the experimental design allows, try reducing the serum concentration in the cell culture medium.- Pre-incubation with Serum: Pre-incubate the this compound solution in a small volume of serum before diluting it into the rest of the medium. | |
| Inconsistent or non-reproducible results in biological assays. | Incomplete dissolution of the stock solution. | - Visual Inspection: Carefully inspect your stock solution to ensure there are no visible particulates.- Sonication: Sonicate the stock solution to ensure complete dissolution.- Fresh Stock: Prepare fresh stock solutions regularly and store them properly to avoid degradation. |
| Precipitation during the experiment. | - Monitor Solubility: Visually inspect your experimental wells or tubes for any signs of precipitation throughout the assay.- Lower Concentration: If precipitation is observed, consider using a lower final concentration of this compound. | |
| No observable biological effect at expected concentrations. | The actual concentration of dissolved this compound is lower than calculated due to precipitation. | - Solubility Assessment: Perform a solubility test in your specific assay medium to determine the maximum soluble concentration.- Test a Broader Concentration Range: Include lower concentrations in your dose-response experiments. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in common organic solvents is not extensively published, for practical laboratory purposes, the following provides a general guideline. It is always recommended to perform your own solubility tests for your specific lot of this compound and experimental conditions.
| Solvent | Estimated Solubility Range | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | The most common and effective solvent for creating high-concentration stock solutions.[1] |
| Ethanol | Soluble | Can be used as an alternative to DMSO, but may have different effects on cells. |
| Methanol | Soluble | Primarily used for analytical purposes and extractions. |
| Water | Poorly soluble | This compound is largely insoluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 4.216 mg of this compound per 1 mL of DMSO.
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If any particulates are visible, briefly sonicate the tube in a water bath to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any undissolved material.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): To achieve a low final DMSO concentration, it is recommended to first prepare an intermediate dilution of the stock solution in cell culture medium.
-
Prepare Final Working Solution:
-
While gently vortexing the pre-warmed cell culture medium, add the required volume of the this compound stock solution (or intermediate dilution) dropwise.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium to match the highest concentration of this compound being tested.
-
Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of Maxi-K Channels
This compound and its analogs are known to be potent inhibitors of large-conductance Ca²⁺-activated potassium channels (Maxi-K or BK channels).[4][5] These channels play a crucial role in regulating neuronal excitability, smooth muscle contraction, and neurotransmitter release by influencing the cell's membrane potential. This compound is believed to act as a state-dependent, closed-channel blocker, meaning it preferentially binds to the channel when it is in its closed conformation, thereby stabilizing the closed state and reducing the probability of the channel opening.[5]
Experimental Workflow for Assessing this compound Solubility Issues
The following workflow provides a systematic approach to identifying and addressing solubility problems with this compound in your experiments.
References
- 1. Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanistic details of BK channel inhibition by the intermediate conductance, Ca2+-activated K channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic details of BK channel inhibition by the intermediate conductance, Ca2+-activated K channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Paspaline Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up paspaline production from fungal fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound production.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| PP-01 | Low or No this compound Yield Despite Good Fungal Growth | Catabolite Repression: High concentrations of readily metabolizable carbon sources (e.g., glucose) or nitrogen sources can suppress the biosynthesis of secondary metabolites like this compound.[1] | - Optimize Carbon Source: Switch to a more complex or slowly utilized carbon source such as lactose or glycerol.[1] - Implement Fed-Batch Strategy: A fed-batch approach can maintain low levels of the primary carbon source during the production phase, avoiding repression.[1] - Nitrogen Source Management: Utilize a limiting nitrogen source to trigger secondary metabolite production.[1] |
| Suboptimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels can inhibit the enzymatic activity required for this compound synthesis.[1] | - pH Control: Maintain the pH within the optimal range for Penicillium species, typically 5.0-6.5.[1] - Temperature Control: Ensure the temperature is kept stable, generally between 25-28°C for Penicillium species.[1] - Aeration: Provide adequate aeration as P450 enzymes involved in the pathway require molecular oxygen.[1] | ||
| Precursor Limitation: Insufficient supply of this compound precursors, geranylgeranyl diphosphate (GGPP) and tryptophan, will limit the final yield.[1] | - Precursor Supplementation: Consider a precursor feeding strategy during the stationary phase of growth.[1] | ||
| Incorrect Harvest Time: this compound, as a secondary metabolite, is often produced during a specific growth phase. | - Time-Course Study: Conduct a time-course study to identify the optimal harvest time for maximizing this compound yield.[1] | ||
| PP-02 | Accumulation of this compound Precursors | Inefficient Enzymatic Conversion: A bottleneck in the this compound biosynthetic pathway due to poorly expressed or inactive enzymes (e.g., PaxG, PaxM, PaxB, PaxC).[2] | - Strain Improvement: Consider genetic engineering of the fungal strain to enhance the expression of rate-limiting enzymes. - Cofactor Availability: Ensure the medium contains necessary cofactors for the biosynthetic enzymes. |
| PP-03 | Batch-to-Batch Inconsistency in this compound Yield | Inconsistent Inoculum Quality: Variations in the age, concentration, or physiological state of the fungal inoculum. | - Standardize Inoculum Preparation: Follow a strict, standardized protocol for inoculum preparation, controlling for spore or mycelia age and concentration. |
| Variability in Fermentation Conditions: Minor fluctuations in media composition, pH, temperature, or agitation between batches. | - Tight Process Control: Implement rigorous monitoring and control of all fermentation parameters to ensure reproducibility. | ||
| PP-04 | This compound Degradation | Product Instability: this compound may degrade under certain pH, temperature, or light conditions during fermentation or extraction. | - Assess Stability: Evaluate the stability of this compound under your specific fermentation and extraction conditions. - Gentle Extraction: Use mild extraction conditions and avoid prolonged exposure to harsh chemicals or high temperatures.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary fungal species used for this compound production? A1: Penicillium paxilli is a well-known producer of this compound and its derivatives.[2] Other species of Penicillium may also produce this compound.
Q2: What are the direct biosynthetic precursors for this compound? A2: The biosynthesis of this compound utilizes geranylgeranyl diphosphate (GGPP) and indole-3-glycerol phosphate (a precursor to tryptophan).[1] Ensuring a sufficient supply of these precursors is critical for achieving high yields.
Q3: How can I monitor this compound production during fermentation? A3: this compound concentration in the fermentation broth can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). This allows for tracking product formation over time.
Q4: Is a fed-batch or batch fermentation strategy better for this compound production? A4: A fed-batch strategy is often advantageous for secondary metabolite production.[1] It allows for better control of nutrient levels, helping to avoid catabolite repression that can occur in batch cultures with high initial nutrient concentrations, and can lead to higher final product titers.[1][3]
Q5: What are the key genes involved in the this compound biosynthesis pathway? A5: In Penicillium paxilli, four key genes, paxG, paxM, paxB, and paxC, are required for the synthesis of this compound.[2] These genes encode a geranylgeranyl diphosphate synthase, a FAD-dependent monooxygenase, a putative membrane protein, and a prenyl transferase, respectively.[2]
Data Presentation
Table 1: General Fermentation Parameters for Penicillium Species
| Parameter | Typical Range | Notes |
| Temperature | 25-28°C | Crucial for optimal enzyme activity.[1] |
| pH | 5.0-6.5 | Maintain stability as metabolic activity can cause shifts.[1] |
| Carbon Source | Glucose, Sucrose, Lactose, Glycerol | Slowly metabolized sources like lactose can prevent catabolite repression.[1][4] |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | The carbon-to-nitrogen ratio is a critical factor to optimize. |
| Agitation | 150-250 rpm | Necessary for adequate mixing and oxygen transfer. |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) | Essential for aerobic fungi and oxygen-dependent enzymes in the pathway.[1] |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation for Penicillium Species
-
Culture Revival: From a long-term stock (e.g., a glycerol stock stored at -80°C), inoculate a fresh Potato Dextrose Agar (PDA) plate with the Penicillium strain.
-
Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient sporulation is observed.
-
Spore Suspension: Aseptically add 10 mL of sterile 0.1% Tween 80 solution to the PDA plate. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Counting: Transfer the spore suspension to a sterile tube. Enumerate the spore concentration using a hemocytometer.
-
Inoculation: Aseptically transfer the calculated volume of the spore suspension to the fermentation medium to achieve a final concentration of approximately 1 x 10^6 spores/mL.
Protocol 2: this compound Extraction from Fermentation Broth
-
Biomass Separation: Separate the fungal mycelia from the fermentation broth by centrifugation or filtration.
-
Mycelial Extraction: Extract the mycelia with a suitable organic solvent, such as methanol or acetone, to recover intracellular this compound.
-
Broth Extraction: Extract the filtered fermentation broth with an equal volume of a water-immiscible solvent like ethyl acetate or chloroform. Repeat the extraction 2-3 times to ensure complete recovery.
-
Combine and Evaporate: Combine the organic extracts from both the mycelia and the broth. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
Protocol 3: Quantification of this compound using HPLC
-
Sample Preparation: Dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound, or a mass spectrometer for higher specificity.
-
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: this compound biosynthesis pathway in Penicillium paxilli.
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Four gene products are required for the fungal synthesis of the indole-diterpene, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Paspaline and Paxilline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paspaline and paxilline are structurally related indole diterpenoid mycotoxins produced by various fungi, most notably of the Penicillium and Claviceps genera. While both compounds share a common biosynthetic origin, with this compound being the precursor to paxilline, they exhibit distinct biological activity profiles. This guide provides an objective comparison of the known biological activities of this compound and paxilline, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies in pharmacology, neuroscience, and cancer biology.
Comparative Biological Activity
The primary pharmacological target for both this compound and paxilline is the large-conductance Ca2+-activated K+ (BK) channel, a key regulator of neuronal excitability and smooth muscle tone. However, the potency of their interaction with BK channels differs significantly. Paxilline is a potent and widely characterized BK channel inhibitor, while this compound is generally considered to be a weaker antagonist.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and paxilline. It is important to note that direct comparative studies with IC50 values for this compound on BK channels are limited in the available literature.
| Target/Activity | This compound | Paxilline | References |
| BK Channel Inhibition | Weaker than paxilline and its derivatives. Specific IC50 not readily available. | Ki: 1.9 nM (α-subunit) IC50: State-dependent, ranging from ~10 nM (closed channels) to ~10 µM (open channels) | [1],[2] |
| SERCA Inhibition | Not reported | IC50: 5 - 50 µM | [3] |
| Cytotoxicity | Inhibition of JeKo-1 cells (71.2% at 1 µM) and U2OS cells (83.4% at 1 µM) | Neuroprotective effects observed at low concentrations (1-4 µM). Cytotoxic at higher, unspecified concentrations. | [4] |
| Other Activities | - | Anticonvulsant and neuroprotective effects | [3] |
Mechanism of Action: BK Channel Inhibition
Experimental Protocols
BK Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This protocol is used to measure the inhibitory effect of this compound and paxilline on BK channels.
Materials:
-
HEK293 cells stably expressing the human BK channel α-subunit.
-
Patch-clamp setup (amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass pipettes.
-
Intracellular solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, pH 7.2 with KOH. CaCl2 is added to achieve the desired free Ca2+ concentration.
-
Extracellular solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, pH 7.2 with KOH.
-
This compound and paxilline stock solutions in DMSO.
Procedure:
-
Cell Preparation: Culture HEK293-BK cells on glass coverslips.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 2-5 MΩ.
-
Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration.
-
Data Acquisition:
-
Hold the membrane potential at -80 mV.
-
Elicit BK currents by applying depolarizing voltage steps (e.g., to +60 mV).
-
Record baseline currents.
-
Perfuse the cell with the intracellular solution containing various concentrations of the test compound (this compound or paxilline).
-
Record currents at each concentration until a steady state is reached.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a dose-response curve and fit with the Hill equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and paxilline on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., JeKo-1, U2OS).
-
96-well plates.
-
Complete culture medium.
-
This compound and paxilline stock solutions in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or paxilline for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Biosynthetic Relationship
This compound is the direct biosynthetic precursor to paxilline. The biosynthesis involves a series of enzymatic reactions that modify the this compound core structure. Understanding this relationship is crucial for interpreting the biological activities of various indole diterpenoid mycotoxins.
Conclusion
This compound and paxilline, while biosynthetically linked, exhibit a clear distinction in their biological potency. Paxilline is a potent, state-dependent inhibitor of BK channels, making it a valuable tool for studying the physiological roles of these channels. This compound, in contrast, is a significantly weaker BK channel modulator. The available data on the cytotoxicity of this compound suggests it may have antiproliferative effects that warrant further investigation. Researchers should carefully consider these differences in activity when selecting between these two indole diterpenoids for their experimental designs. Further quantitative studies on this compound's interaction with various biological targets are needed to fully elucidate its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Paspaline Analogs: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Paspaline and its analogs, a class of indole diterpenoids produced by various fungi, have emerged as a compelling scaffold in drug discovery. These complex molecules exhibit a wide range of biological activities, from potent anti-cancer effects to modulation of ion channels, making them attractive candidates for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and development in this area.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by their structural modifications. The primary activities investigated include cytotoxicity against cancer cell lines and inhibition of large-conductance calcium-activated potassium (BK) channels.
Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for this compound and related indole diterpenoids against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Paspalinine | MCF-7 (Breast) | 18 - 30 | Intact paspalinine scaffold | [1] |
| Paspalinine | A549 (Lung) | 18 - 30 | Intact paspalinine scaffold | [1] |
| Penitrem A | A549 (Lung) | 6.3 | Chlorinated derivative | [1] |
| Penitrem A | HL-60 (Leukemia) | 5.0 | Chlorinated derivative | [1] |
| Shearinine O | L5178Y (Lymphoma) | "Strong cytotoxicity" | Specific stereochemistry and substitutions | [1] |
| Emindole SB | L5178Y (Lymphoma) | "Strong cytotoxicity" | - | [1] |
Key Structure-Activity Relationship Insights for Cytotoxicity:
-
Halogenation: The presence of a chlorine atom, as seen in Penitrem A, appears to enhance cytotoxic activity compared to the parent paspalinine structure.[1]
-
Stereochemistry and Substitutions: Specific stereochemistry and substitutions, as in Shearinine O, are noted to contribute to strong cytotoxic effects, although detailed quantitative comparisons are limited.[1]
BK Channel Inhibition
This compound analogs, particularly the well-studied paxilline, are potent inhibitors of BK channels. This inhibition is state-dependent, with the potency being inversely proportional to the channel's open probability.
| Compound | Target | IC50 | Conditions | Reference |
| Paxilline | BK Channel | ~10 nM | Channels largely closed | [2][3] |
| Paxilline | BK Channel | ~10 µM | Maximal open probability | [2][3] |
Key Structure-Activity Relationship Insights for BK Channel Inhibition:
-
The inhibitory mechanism of paxilline involves binding to a site distinct from the pore and allosterically stabilizing the closed state of the channel.[4] This suggests that analogs designed to favor binding to the closed conformation could exhibit enhanced potency.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[1]
BK Channel Inhibition Assay (Patch-Clamp Electrophysiology)
Patch-clamp electrophysiology is the gold-standard method for studying ion channel activity and the effects of modulatory compounds.
Materials:
-
Cells expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (in mM): 140 KCl, 20 KOH, 10 HEPES, 2 MgCl2, adjusted to pH 7.2.
-
Intracellular (pipette) solution (in mM): 140 KCl, 20 KOH, 10 HEPES, adjusted to pH 7.2. The free Ca²⁺ concentration is buffered to the desired level (e.g., using EGTA).
-
This compound analogs
Procedure:
-
Cell Preparation: Culture cells expressing BK channels on coverslips.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Configuration: Establish the desired patch-clamp configuration (e.g., inside-out patch to allow for the application of compounds to the intracellular face of the channel).
-
Recording: Apply voltage protocols to elicit BK channel currents. Record baseline currents.
-
Compound Application: Perfuse the this compound analog at various concentrations onto the patch.
-
Data Acquisition: Record the channel activity in the presence of the compound.
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition. Generate concentration-response curves and calculate the IC50 value.[4]
Visualizing the Molecular Landscape
Signaling Pathway of BK Channel Modulation
This compound analogs are thought to modulate neuronal excitability and other physiological processes by inhibiting BK channels. This diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of BK channel inhibition by this compound analogs.
General Workflow for a Structure-Activity Relationship Study
The process of elucidating the SAR of a compound class like this compound analogs involves a cyclical process of design, synthesis, and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Paspaline's Potency in the Landscape of Potassium Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of Paspaline and its analogs with other prominent potassium channel blockers, focusing on the large-conductance Ca2+-activated K+ (BKCa) channels. The information presented is curated from peer-reviewed scientific literature to support research and drug development endeavors.
Executive Summary
Comparative Potency of BKCa Channel Blockers
The potency of various compounds that block the BKCa potassium channel is summarized in the table below. It is crucial to note that the inhibitory capacity of many of these blockers, particularly Paxilline, is highly dependent on the experimental conditions, such as membrane potential and intracellular calcium concentration, which influence the open probability of the channel.
| Compound | Class | Target Channel | Potency (IC50/Ki) | Notes |
| Paxilline | Indole-diterpene alkaloid | BKCa | IC50: ~10 nM (closed state) to ~10 µM (open state); Ki: ~1.9 nM (α-subunit) | Potency is highly dependent on the channel's open probability.[1] |
| Paspalitrem-C | Indole-diterpene alkaloid | BKCa | Effective concentration: 0.1-10 µM | A structural analog of this compound; specific IC50 not determined in the cited study.[2] |
| Lolitrem B | Indole-diterpene alkaloid | BKCa | ~5 times more potent than Paxilline | A potent tremorgenic mycotoxin.[3] |
| Iberiotoxin (IbTX) | Peptide toxin | BKCa | IC50: ~2 nM; Kd: ~1 nM | Highly potent and selective for BKCa channels.[4][5] |
| Charybdotoxin (ChTX) | Peptide toxin | BKCa, Kv1.x | IC50: ~3-15 nM | Potent but less selective than Iberiotoxin.[6][7] |
| Tetraethylammonium (TEA) | Quaternary ammonium | Various K+ channels, including BKCa | IC50: mM range | A non-selective potassium channel blocker.[8] |
Mechanism of Action: The State-Dependent Blockade of this compound Analogs
This compound and its analogs, like Paxilline, exhibit a sophisticated mechanism of action. Rather than simply plugging the channel pore when it is open, they preferentially bind to and stabilize the closed conformation of the BKCa channel.[1][9] This allosteric mechanism means that their inhibitory effect is most pronounced when the channel is in its resting, closed state. As the channel's open probability increases with membrane depolarization or elevated intracellular calcium, the potency of these blockers decreases significantly.[1]
Signaling Pathway of BKCa Channel Modulation
The following diagram illustrates the general signaling pathway leading to the activation of BKCa channels and the point of intervention for blockers like this compound.
Caption: Signaling pathway of BKCa channel activation and inhibition by this compound.
Experimental Protocols: Determining Blocker Potency
The potency of potassium channel blockers is typically determined using the patch-clamp electrophysiology technique. The inside-out patch configuration is particularly well-suited for studying the direct interaction of a compound with the channel.
Inside-Out Patch-Clamp Protocol for IC50 Determination
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a BKCa channel blocker.
1. Cell Preparation:
-
Culture cells expressing the BKCa channel of interest (e.g., HEK293 cells transfected with the channel subunits) on glass coverslips.
2. Pipette and Solutions:
-
Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ.
-
Pipette (intracellular) solution: Typically contains a high concentration of potassium (e.g., 140 mM KCl), a pH buffer (e.g., 10 mM HEPES), and a calcium chelator (e.g., 1 mM EGTA) to control the calcium concentration at the intracellular face of the membrane patch.
-
Bath (extracellular) solution: Contains a physiological concentration of potassium and other ions. The blocker being tested is added to this solution at various concentrations.
3. Gigaohm Seal Formation:
-
A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane, electrically isolating the patch of membrane under the pipette tip.
4. Inside-Out Configuration:
-
The pipette is retracted from the cell, excising the membrane patch with its intracellular face now exposed to the bath solution.
5. Data Acquisition:
-
The membrane potential is clamped at a specific voltage.
-
BKCa channel currents are elicited by voltage steps or ramps.
-
Baseline channel activity is recorded in the absence of the blocker.
-
The patch is then perfused with bath solutions containing increasing concentrations of the blocker.
-
The steady-state block of the channel current is measured at each concentration.
6. Data Analysis:
-
The fractional block at each concentration is calculated.
-
A dose-response curve is generated by plotting the fractional block against the logarithm of the blocker concentration.
-
The IC50 value is determined by fitting the dose-response curve with the Hill equation.
The following diagram illustrates the workflow of this experimental protocol.
Caption: Workflow for determining the IC50 of a BKCa channel blocker.
Conclusion
While direct quantitative potency data for this compound remains to be fully elucidated, the comprehensive analysis of its close analog, Paxilline, provides valuable insights into its function as a potent, state-dependent BKCa channel blocker. Its high affinity for the closed state of the channel distinguishes it from many other blockers and suggests a potential for nuanced pharmacological modulation. The experimental protocols outlined in this guide provide a framework for further investigation into this compound and the development of novel potassium channel modulators.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the K+ channel blockers paspalitrem-C and paxilline on mammalian smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Iberiotoxin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Paspaline Derivatives: A Comparative Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Paspaline and its derivatives, a class of indole-diterpenoids produced by various fungi, have emerged as compounds of significant interest in pharmaceutical research. Initially recognized for their tremorgenic and neurotoxic properties, recent studies have unveiled a broader spectrum of bioactivities, suggesting their potential as lead compounds for novel therapeutics. This guide provides a comparative analysis of the therapeutic potential of this compound derivatives, with a focus on their cytotoxic activities against cancer cell lines, supported by available experimental data and methodologies.
Comparative Analysis of Cytotoxic Activity
This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data, comparing the activity of different derivatives.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound C (1) | JeKo-1 (Mantle cell lymphoma) | Inhibition Rate (at 1 µM) | 71.2% | [1] |
| This compound (6) | U2OS (Osteosarcoma) | Inhibition Rate (at 1 µM) | 83.4% | [1] |
Note: The available literature provides limited direct comparative data of this compound derivatives against established chemotherapy agents. The data presented here is from a study screening a panel of this compound and Paxilline derivatives against a range of cancer cell lines.[1]
Mechanism of Action: An Overview
The therapeutic effects of this compound derivatives are believed to stem from multiple mechanisms of action. While research is ongoing, key identified pathways include:
-
Inhibition of Potassium Ion Channels: Several this compound-type indole diterpenoids are known to inhibit large-conductance Ca2+-activated K+ (BK) channels.[2] This disruption of ion channel function can interfere with crucial cellular processes, including nutrient transport in cancer cells, potentially leading to cell starvation and death.[3]
-
Induction of Apoptosis: The cytotoxic effects of these compounds are often linked to the induction of programmed cell death (apoptosis) in cancer cells. The precise signaling cascades involved are a subject of ongoing investigation.
Below is a diagram illustrating the proposed high-level mechanism of action for the cytotoxic activity of this compound derivatives.
References
Paspaline's Interaction with Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of paspaline and its close structural and functional analog, paxilline, with various ion channels. This compound and paxilline are indole diterpene mycotoxins known for their potent biological activity, primarily as inhibitors of large-conductance Ca2+- and voltage-activated K+ (BK) channels.[1][2] Understanding the selectivity and potential off-target effects of these compounds is crucial for their application as pharmacological tools and for the development of novel therapeutics.
Comparative Analysis of this compound and Paxilline Activity
Due to the limited availability of direct cross-reactivity data for this compound, this guide primarily focuses on the more extensively studied analog, paxilline. This compound is recognized as a precursor in the biosynthesis of other indole diterpenes and is known to inhibit potassium ion channels, leading to its tremorgenic and neurotoxic effects.[1][2] Paxilline is a potent and widely used inhibitor of BK channels, exhibiting high affinity in the nanomolar range.[3][4] Its inhibitory action is state-dependent, showing a strong preference for the closed conformation of the channel.[5][6]
While highly potent on BK channels, studies have indicated that at significantly higher concentrations, paxilline can interact with other cellular targets. This suggests a degree of cross-reactivity that is important to consider in experimental design and data interpretation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of paxilline with different ion channels and other molecular targets. It is important to note the significant difference in potency between its effect on BK channels and other targets, highlighting its selectivity.
| Target | Compound | Effect | Potency (IC50 / Ki) | Species / Tissue | Reference |
| BK Channel (KCa1.1) | Paxilline | Inhibition (Closed-channel block) | Ki: 1.9 nM (at 10 µM intracellular Ca2+) | Rat cloned α subunit in oocytes | [3] |
| BK Channel (KCa1.1) | Paxilline | Inhibition | IC50: ~10 nM (channels largely closed) | Not specified | [5][6] |
| BK Channel (KCa1.1) | Paxilline | Inhibition | IC50: ~10 µM (maximal open probability) | Not specified | [5][6] |
| BK Channel (KCa1.1) | Paxilline | 50% Inhibition | 70 nM | Rat vas deferens smooth muscle cells | [4] |
| IK Channel (KCa3.1) | Paxilline | No effect | Not applicable | Not specified | [7] |
| Kv1.2 Channel | Paxilline | Potential for open-channel block | High µM concentrations (predicted) | Computational model | [8] |
| KcsA Channel | Paxilline | Potential for open-channel block | High µM concentrations (predicted) | Computational model | [8] |
| Calcium Channels | Paxilline | Reduction of spontaneous Ca2+ signals | Not specified | Medulloblastoma cells | [9] |
| SERCA Pump | Paxilline | Inhibition | IC50: 5 - 50 µM | Not specified |
Signaling Pathway and Mechanism of Action
This compound and paxilline exert their primary effect by modulating the activity of BK channels, which are key regulators of neuronal excitability and smooth muscle tone. By inhibiting these channels, they prevent the hyperpolarizing outflow of potassium ions, leading to increased cellular excitability.
Caption: Mechanism of BK channel inhibition by this compound/paxilline.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Patch-Clamp Electrophysiology for Ion Channel Activity
This protocol is designed to measure the effect of this compound on various ion channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cell cultures.
a. Cell Preparation:
-
Culture cells expressing the ion channel of interest on glass coverslips.
-
For transient transfections, transfect cells with the plasmid DNA encoding the desired ion channel subunit(s) 24-48 hours prior to the experiment.
b. Solutions:
-
Intracellular (Pipette) Solution (example for K+ channels):
-
140 mM KCl
-
10 mM HEPES
-
1 mM EGTA
-
pH adjusted to 7.2 with KOH
-
-
Extracellular (Bath) Solution (example for K+ channels):
-
140 mM KCl
-
10 mM HEPES
-
Varying concentrations of free Ca2+ (buffered with EGTA) for studying Ca2+-activated channels.
-
pH adjusted to 7.2 with KOH
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.
-
Store in small aliquots at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular bath solution. Ensure thorough mixing.
-
c. Electrophysiological Recording (Whole-Cell Configuration):
-
Place a coverslip with adherent cells onto the recording chamber of the patch-clamp setup and perfuse with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a target cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol appropriate for the ion channel being studied (e.g., voltage steps or ramps) to elicit ionic currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the working solutions of this compound at various concentrations.
-
Allow the effect of the compound to reach a steady state at each concentration before recording the currents.
-
Analyze the data to determine the percentage of inhibition and, if applicable, the IC50 value.
Caption: Workflow for ion channel cross-reactivity screening.
Conclusion
This compound and its analog paxilline are highly potent inhibitors of BK channels. The available data for paxilline demonstrates a significant degree of selectivity for BK channels over other potential targets like the SERCA pump and IK channels. However, at micromolar concentrations, off-target effects may become apparent. Further comprehensive screening of this compound against a broad panel of ion channels is necessary to fully elucidate its cross-reactivity profile. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Paspalines C–D and Paxillines B–D: New Indole Diterpenoids from Penicillium brefeldianum WZW-F-69 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of paxilline on Ca(2+)-dependent K+ current in smooth muscle cells isolated from rat vas deferens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential role of IK and BK potassium channels as mediators of intrinsic and extrinsic apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paspaline and Emindole PB Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathways of two prominent indole diterpenoids: paspaline and emindole PB. While the synthesis of this compound is well-elucidated, the pathway to emindole PB represents a fascinating branch from a common intermediate, showcasing the diversification of secondary metabolite production in fungi. This document summarizes the current understanding of both pathways, presents the key enzymatic players, and offers generalized experimental protocols that can be adapted for their further investigation.
Introduction to this compound and Emindole PB
This compound and emindole PB belong to the large and structurally diverse class of indole diterpenoids, natural products of fungal origin known for their wide range of biological activities. This compound is a key hexacyclic intermediate in the biosynthesis of numerous other indole diterpenoids, including the tremorgenic mycotoxin paxilline.[1] Emindole PB, produced by the fungus Emericella purpurea, is another indole diterpenoid that shares a common biosynthetic origin with this compound.[2][3] Their structural similarities and differences arise from a crucial branching point in their biosynthetic pathways, making a comparative analysis essential for understanding the enzymatic mechanisms that govern the generation of chemical diversity.
Comparative Overview of Biosynthetic Pathways
The biosynthesis of both this compound and emindole PB originates from the general indole diterpene pathway, which utilizes geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate (IGP) as primary precursors. The initial steps leading to a common carbocationic intermediate are well-established and conserved. The divergence of the pathways occurs at the point of cyclization of this intermediate.
This compound Synthesis: The formation of the characteristic hexacyclic core of this compound proceeds through a Friedel-Crafts type cyclization reaction.
Emindole PB Synthesis (Proposed): The biosynthesis of emindole PB is proposed to diverge from the this compound pathway through a Wagner-Meerwein rearrangement of the common carbocationic intermediate. This rearrangement leads to a different carbocyclic skeleton, which is then further processed to yield emindole PB. While the total synthesis of emindole PB has been achieved and supports this proposed biosynthetic link, the specific enzymes catalyzing this rearrangement and subsequent steps in Emericella purpurea have yet to be fully characterized.[2]
The following diagram illustrates the core biosynthetic pathways and the key branching point.
Key Enzymes in Biosynthesis
The enzymes involved in the this compound biosynthetic pathway have been extensively studied, primarily in Penicillium paxilli. The corresponding enzymes for the specific steps in emindole PB synthesis are yet to be definitively identified.
| Enzyme | Gene (in P. paxilli) | Function in this compound Biosynthesis | Putative Role in Emindole PB Biosynthesis |
| Geranylgeranyl Diphosphate Synthase | paxG | Synthesizes GGPP from primary metabolism. | Shared initial step. |
| Indole Diterpene Prenyltransferase | paxC | Catalyzes the prenylation of indole-3-glycerol phosphate with GGPP to form 3-geranylgeranylindole. | Shared initial step. |
| FAD-dependent Monooxygenase | paxM | Catalyzes the epoxidation of 3-geranylgeranylindole. | Shared initial step. |
| Terpene Cyclase | paxB | Catalyzes the cyclization of the epoxidized intermediate to form the carbocationic intermediate and subsequently emindole SB. | Catalyzes the formation of the common carbocationic intermediate. |
| Cyclase | paxA / idtA / idtS | Catalyzes the final Friedel-Crafts cyclization to form the this compound core. | A different cyclase or a related enzyme in E. purpurea is hypothesized to catalyze the Wagner-Meerwein rearrangement. |
Quantitative Analysis: A Knowledge Gap
A direct comparative analysis of the production yields of this compound and emindole PB is currently hampered by a lack of published quantitative data. While the total synthesis of both molecules has been achieved, this does not reflect the natural production levels in their respective fungal hosts. Further research involving metabolic profiling of Penicillium species and Emericella purpurea under controlled fermentation conditions is required to obtain this crucial data.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the comparative analysis of this compound and emindole PB biosynthesis.
Fungal Culture and Metabolite Extraction
Objective: To cultivate fungal strains and extract secondary metabolites for analysis.
Protocol:
-
Fungal Strains: Obtain pure cultures of a this compound-producing fungus (e.g., Penicillium paxilli) and an emindole PB-producing fungus (Emericella purpurea).
-
Culture Conditions: Inoculate the fungal strains into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under optimal conditions (temperature, shaking speed) for secondary metabolite production.
-
Extraction: After a defined incubation period, separate the mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with an organic solvent (e.g., ethyl acetate).
-
Concentration: Evaporate the solvent from the extracts under reduced pressure to obtain the crude extracts.
Metabolite Analysis by LC-MS
Objective: To identify and quantify this compound and emindole PB in fungal extracts.
Protocol:
-
Sample Preparation: Dissolve the crude extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
LC-MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for targeted detection and quantification of this compound and emindole PB based on their specific mass-to-charge ratios.
-
-
Quantification: Use authentic standards of this compound and emindole PB to create calibration curves for accurate quantification.
Heterologous Expression of Biosynthetic Genes
Objective: To functionally characterize the enzymes involved in the biosynthesis of this compound and emindole PB.
Protocol:
-
Gene Cloning: Isolate the candidate genes from the genomic DNA of the producing fungi and clone them into suitable expression vectors.
-
Host Strain: Use a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, that does not produce indole diterpenoids.
-
Transformation: Transform the host strain with the expression vectors containing the biosynthetic genes.
-
Expression and Analysis: Culture the transformed host strains and analyze the culture extracts for the production of the expected intermediates or final products using LC-MS as described above.
The following diagram outlines a general workflow for the heterologous expression and analysis of biosynthetic pathways.
Conclusion
The biosynthetic pathways of this compound and emindole PB provide a compelling example of how a common intermediate can be channeled into structurally distinct natural products through the action of different enzymes. While the this compound pathway is well-understood, the specific enzymatic machinery governing the proposed Wagner-Meerwein rearrangement to the emindole PB scaffold remains an exciting area for future research. The application of the experimental protocols outlined in this guide will be instrumental in elucidating the missing steps of the emindole PB pathway and in obtaining the quantitative data necessary for a complete comparative analysis. Such studies will not only advance our fundamental understanding of fungal secondary metabolism but also open avenues for the bioengineering of novel indole diterpenoid structures with potential therapeutic applications.
References
Paspaline Derivatives: A Comparative Guide to their Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of various paspaline derivatives, a class of indole diterpenoids with demonstrated cytotoxic effects against several cancer cell lines. The information presented herein is curated from multiple studies to facilitate objective comparison and support further drug development efforts.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. This data highlights the varying degrees of efficacy and selective toxicity exhibited by these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Paspalinine | MCF-7 (Breast) | 18-30 | [1] |
| A549 (Lung) | 18-30 | [1] | |
| A2780 (Ovarian) | Pronounced Activity | [1] | |
| Emindole SB | HelaS3 (Cervical) | 11.12 - 67.81 | [2] |
| KB (Oral) | 11.12 - 67.81 | [2] | |
| HepG2 (Liver) | 11.12 - 67.81 | [2] | |
| MCF-7 (Breast) | 11.12 - 67.81 | [2] | |
| A549 (Lung) | 11.12 - 67.81 | [2] | |
| L5178Y (Lymphoma) | Mild Cytotoxicity | [1] | |
| A2780 (Ovarian) | Pronounced Activity | [1] | |
| HeLa (Cervical) | 24.4 - 40.6 | [3] | |
| BeL-7402 (Liver) | 24.4 - 40.6 | [3] | |
| Aculeatupene A | HelaS3 (Cervical) | 11.12 - 67.81 | [2] |
| KB (Oral) | 11.12 - 67.81 | [2] | |
| HepG2 (Liver) | 11.12 - 67.81 | [2] | |
| MCF-7 (Breast) | 11.12 - 67.81 | [2] | |
| A549 (Lung) | 11.12 - 67.81 | [2] | |
| Aculeatupene B | HelaS3 (Cervical) | 11.12 - 67.81 | [2] |
| KB (Oral) | 11.12 - 67.81 | [2] | |
| HepG2 (Liver) | 11.12 - 67.81 | [2] | |
| MCF-7 (Breast) | 11.12 - 67.81 | [2] | |
| A549 (Lung) | 11.12 - 67.81 | [2] | |
| Aculeatupene C | HelaS3 (Cervical) | 17.48 | [2] |
| 5S-hydroxy-β-aflatrem | Hela (Cervical) | 12.54 | [4] |
| Hep G2 (Liver) | 15.06 | [4] | |
| MCF-7 (Breast) | 26.56 | [4] | |
| 14R-hydroxy-β-aflatrem | Hela (Cervical) | Selective Inhibition | [4][5] |
| 14-(N,N-dimethl-L-valyloxy)paspalinine | A549, Hela, Hep G2, MCF-7 | Evaluated | [4][5] |
| Epipaxilline | BeL-7402 (Liver) | 5.3 | [3] |
| A549 (Lung) | Moderate Activity | [3] |
*Qualitative descriptions of activity were provided in the source material where exact IC50 values were not available.
Mechanisms of Action
Studies suggest that this compound derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest . A key signaling pathway implicated in the action of some of these compounds is the PI3K/Akt pathway , which is crucial for cell survival and proliferation.
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the quantification of apoptotic and necrotic cells following treatment with this compound derivatives using flow cytometry.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the this compound derivative for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate at room temperature in the dark for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis and PI3K/Akt Pathway Proteins
This protocol is for the detection of key proteins involved in apoptosis (Bax, Bcl-2, Caspase-3) and the PI3K/Akt signaling pathway (p-Akt, p-mTOR).
Detailed Protocol:
-
Cell Lysis: After treatment with this compound derivatives, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, p-Akt, p-mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
References
- 1. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Indole Diterpenoids from a Sphagneticola trilobata-Derived Fungus Aspergillus sp. PQJ-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Paspaline's Mechanism of Action: A Comparative Guide to Neurotoxin Interactions with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of paspaline and other selected neurotoxins. While direct quantitative data for this compound is limited, its close structural relationship with paxilline allows for well-founded inferences about its activity. This document focuses on the interactions of these compounds with two primary targets in the central nervous system: the large-conductance calcium-activated potassium (BK) channels and the GABA-A receptors.
Executive Summary
This compound belongs to the indole diterpene class of mycotoxins, many of which exhibit neurotoxic properties by modulating the activity of critical ion channels. The primary mechanism of action for this compound and its derivatives is the inhibition of BK channels, leading to neuronal hyperexcitability and tremorgenic effects. This action is compared with other neurotoxins, including other indole diterpenes, peptide toxins, and classical GABA-A receptor antagonists, to provide a comprehensive overview for researchers in neuropharmacology and toxicology.
Comparative Analysis of Neurotoxin Activity
The following table summarizes the quantitative data for the interactions of this compound's analogue, paxilline, and other relevant neurotoxins with their primary molecular targets.
| Neurotoxin | Class | Primary Target(s) | Mechanism of Action | Quantitative Data (IC50/Ki) | Reference(s) |
| This compound | Indole Diterpene | BK Channels (inferred) | Allosteric, state-dependent inhibition (inferred) | Data not available | N/A |
| Paxilline | Indole Diterpene | BK Channels, SERCA | Allosteric, closed-channel block of BK channels; SERCA inhibition | BK Channels: IC50 ~10 nM (closed state) to ~10 µM (open state); Ki = 1.9 nM. SERCA: IC50 = 5-50 µM. | [1][2][3][4] |
| Penitrem A | Indole Diterpene | BK Channels, GABA-A Receptors | Potent and selective block of BK channels | BK Channels: IC50 = 6.4 nM (α subunit only), 64.4 nM (α + β1 subunits). | [5] |
| Iberiotoxin | Peptide Toxin | BK Channels | Pore blocker | IC50 = 250 pM | [6] |
| Charybdotoxin | Peptide Toxin | BK Channels, other K+ channels | Pore blocker | IC50 ~ 0.9 µM on BK(α + β4) channels. | [7] |
| Bicuculline | Phthalide-isoquinoline Alkaloid | GABA-A Receptors | Competitive antagonist | IC50 = 2 µM | [8][9] |
| Picrotoxin | Sesquiterpene | GABA-A Receptors | Non-competitive antagonist (channel blocker) | IC50 = 0.8 µM | [10] |
Signaling Pathways and Mechanisms of Action
The neurotoxic effects of these compounds arise from their interference with normal neuronal signaling. The following diagrams illustrate the primary signaling pathways affected and the proposed mechanisms of action.
Caption: Modulation of BK channel activity by different classes of neurotoxins.
Caption: Antagonism of GABA-A receptor signaling by bicuculline and picrotoxin.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: patch-clamp electrophysiology for ion channel analysis and radioligand binding assays for receptor characterization.
Patch-Clamp Electrophysiology for BK Channel Analysis
This method allows for the direct measurement of ion flow through channels in a patch of cell membrane.
Objective: To determine the effect of a neurotoxin on the activity of BK channels.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the BK channel subunits of interest, or primary neurons known to express BK channels.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ. Fill the pipette with an appropriate intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane.
-
Recording Configuration: The whole-cell or inside-out patch configuration is established to allow for the application of the neurotoxin and control of the membrane potential.
-
Data Acquisition: Apply voltage steps to elicit BK channel currents and record the resulting ionic flow using a patch-clamp amplifier.
-
Toxin Application: Perfuse the cell with a solution containing the neurotoxin at various concentrations.
-
Data Analysis: Measure the reduction in current amplitude at each toxin concentration to generate a dose-response curve and calculate the IC50 value.
Caption: A generalized workflow for patch-clamp electrophysiology experiments.
Radioligand Binding Assay for GABA-A Receptor Analysis
This technique is used to determine the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand.
Objective: To determine the binding affinity (Ki) of a neurotoxin for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) rich in GABA-A receptors and isolate the cell membranes through centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol), and varying concentrations of the unlabeled test compound (neurotoxin).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand by the test compound to generate a competition curve and calculate the IC50, which can then be used to determine the Ki value.
Conclusion
This compound, likely acting in a manner similar to its well-studied analog paxilline, is a potent neurotoxin that primarily targets BK channels through allosteric, state-dependent inhibition. This mechanism contrasts with the pore-blocking action of peptide toxins like iberiotoxin and charybdotoxin. Furthermore, the activity of other indole diterpenes, such as penitrem A, extends to the GABA-A receptor, highlighting the multi-target nature of some neurotoxins. Understanding these distinct mechanisms of action is crucial for the development of novel therapeutic agents and for assessing the toxicological risks posed by these compounds. The experimental protocols outlined provide a foundation for the continued investigation of these and other neurotoxins.
References
- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Penitrem A as a Tool for Understanding the Role of Large Conductance Ca2+/Voltage-Sensitive K+ Channels in Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Development of charybdotoxin Q18F variant as a selective peptide blocker of neuronal BK(α + β4) channel for the treatment of epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bicuculline - Wikipedia [en.wikipedia.org]
- 10. sophion.com [sophion.com]
A Comparative Analysis of the Tremorgenic Effects of Paspaline and Paspalinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tremorgenic properties of two closely related indole-diterpene mycotoxins: Paspaline and its derivative, Paspalinine. While structurally similar, these compounds exhibit a significant divergence in their neurotoxic activity. This document summarizes the available experimental data, outlines detailed experimental protocols for their comparative analysis, and visualizes the key biosynthetic and signaling pathways.
Executive Summary
Paspalinine is a well-documented tremorgenic mycotoxin, causing neurological disturbances such as tremors, ataxia, and convulsions.[1] Its tremorgenic activity is primarily attributed to the inhibition of large-conductance Ca2+-activated K+ (BK) channels, which play a crucial role in regulating neuronal excitability.[2][3] In contrast, this compound, the biosynthetic precursor to Paspalinine, is generally considered to be non-tremorgenic or to possess significantly weaker activity.[4] The structural modification of this compound to Paspalinine, specifically the oxidation at C7 and C13 to form a cyclic acetal, is thought to be critical for the emergence of potent tremorgenic effects.[5] Due to a lack of direct comparative studies, this guide synthesizes existing data on Paspalinine and contextualizes the role of this compound, while also proposing a standardized protocol for a head-to-head comparison.
Data Presentation: this compound vs. Paspalinine
A direct quantitative comparison of the tremorgenic effects of this compound and Paspalinine is hampered by a lack of experimental data for this compound. The following table summarizes the available information, highlighting this data gap.
| Feature | This compound | Paspalinine | References |
| Tremorgenic Activity | Generally considered non-tremorgenic or weakly active | Potent tremorgenic agent | [4][5] |
| Primary Mechanism of Action | Not established as a potent BK channel inhibitor | Inhibition of large-conductance Ca2+-activated K+ (BK) channels | [2][3] |
| Lowest Tremor-Inducing Dose | Data not available | Data not available (Qualitative reports confirm tremorgenicity) | |
| LD50 | Data not available | Data not available | |
| Molecular Formula | C28H39NO2 | C28H37NO4 | [6][7] |
Signaling Pathways and Biosynthetic Relationship
The tremorgenic action of Paspalinine is initiated by its interaction with BK channels in neurons. By inhibiting these channels, Paspalinine reduces potassium efflux, leading to prolonged membrane depolarization and increased neuronal excitability, which manifests as tremors. Paspalinine is biosynthesized from this compound through a series of enzymatic oxidation reactions.
Experimental Protocols
To directly compare the tremorgenic effects of this compound and Paspalinine, the following experimental protocols are proposed.
In Vivo Tremorgenic Activity Assay
Objective: To assess and compare the dose-dependent tremorgenic effects of this compound and Paspalinine in a rodent model.
Materials:
-
Male ICR mice (20-25 g)
-
This compound and Paspalinine (high purity)
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
Tremor observation platform or a quantitative tremor analysis system
-
Standard laboratory equipment for intraperitoneal injections
Methodology:
-
Animal Acclimation: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.
-
Dose Preparation: Prepare stock solutions of this compound and Paspalinine in the vehicle. Serially dilute the stock solutions to obtain the desired final concentrations for injection.
-
Experimental Groups: Randomly assign mice to different treatment groups (n=8-10 per group), including a vehicle control group and several dose groups for both this compound and Paspalinine (e.g., 0.1, 0.5, 1, 5, 10 mg/kg).
-
Administration: Administer the assigned treatment to each mouse via intraperitoneal injection.
-
Observation and Scoring: Observe the mice for the onset, intensity, and duration of tremors at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes post-injection). Tremor intensity can be scored using a standardized scale (e.g., 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, persistent tremor; 3 = severe, continuous tremor affecting the whole body).
-
Quantitative Analysis (Optional): For a more objective measure, use a tremor analysis system that can quantify the frequency and amplitude of tremors.[8]
-
Data Analysis: Analyze the tremor scores or quantitative tremor data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound and Paspalinine.
In Vitro BK Channel Inhibition Assay (Electrophysiology)
Objective: To determine and compare the inhibitory potency of this compound and Paspalinine on BK channels.
Materials:
-
Cell line expressing human BK channels (e.g., HEK293 cells)
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
-
This compound and Paspalinine
Methodology:
-
Cell Culture: Culture the BK channel-expressing cells according to standard protocols.
-
Electrophysiological Recording: Use the whole-cell patch-clamp technique to record BK channel currents.
-
Compound Application: After establishing a stable baseline recording, apply increasing concentrations of this compound or Paspalinine to the external solution perfusing the cell.
-
Data Acquisition: Record the BK channel currents at each compound concentration.
-
Data Analysis: Measure the extent of current inhibition at each concentration and construct a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for both this compound and Paspalinine to quantify their inhibitory potency.
Experimental Workflow Visualization
The following diagram illustrates the proposed workflow for a comprehensive comparative study of this compound and Paspalinine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of rearranged indole diterpenes of the paxilline type - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of drug-induced tremor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity of Paspaline for different potassium channel subtypes
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative assessment of paspaline's selectivity for different potassium channel subtypes. Due to the limited availability of comprehensive screening data for this compound across a wide range of potassium channels, this guide will leverage data from its close structural and functional analog, paxilline, to infer its likely selectivity profile. Paxilline is a well-characterized indole diterpene alkaloid that shares the same core structure as this compound and is widely used as a potent blocker of large-conductance Ca2+-activated K+ (BK) channels.
Executive Summary
This compound and its analogs are potent inhibitors of the large-conductance Ca2+-activated K+ (BK) channel.[1][2] The primary mechanism of action is a state-dependent block, where the molecule preferentially binds to the closed conformation of the channel, thereby stabilizing it and reducing the probability of channel opening.[3][4] While the interaction with BK channels is well-documented, comprehensive data on this compound's activity against other major potassium channel families, such as voltage-gated (Kv), ATP-sensitive (KATP), inward-rectifier (Kir), and two-pore domain (K2P) channels, is scarce in publicly available literature. This guide presents the available quantitative data for the closely related compound, paxilline, as a proxy for this compound, details the experimental protocols used to assess selectivity, and provides a comparative context with other potassium channel modulators.
Comparative Selectivity Profile
The following table summarizes the available inhibitory data for paxilline, a close analog of this compound, against the BK channel. It is important to note the absence of comprehensive screening data against other potassium channel subtypes.
| Compound | Channel Subtype | Test System | Potency (IC50/Ki) | Reference |
| Paxilline | BK (Large-conductance Ca2+-activated K+ channel) | Excised membrane patches (cloned α subunit) | Ki: 1.9 nM (at 10 µM intracellular Ca2+) | [5] |
| BK channel | (Varies with channel open probability) | IC50: ~10 nM (channels largely closed) to ~10 µM (maximal open probability) | [4] |
Note: The potency of paxilline is highly dependent on the conformational state of the BK channel, with significantly higher affinity for the closed state.[4]
Comparison with Alternative Potassium Channel Blockers
To provide a broader context, the following table compares the selectivity of other well-known potassium channel blockers.
| Compound | Primary Target(s) | Other Known Targets | Mechanism of Action |
| Tetraethylammonium (TEA) | Broad-spectrum Kv channel blocker | BK channels (at higher concentrations) | Pore blocker |
| 4-Aminopyridine (4-AP) | Broad-spectrum Kv channel blocker | - | Pore blocker |
| Glibenclamide | KATP channels (SUR1 subunit) | - | Inhibits channel opening |
| Iberiotoxin | BK channels | - | Pore blocker (binds to the outer vestibule) |
| Apamin | SK channels (small-conductance Ca2+-activated K+ channels) | - | Pore blocker |
Experimental Protocols
The determination of a compound's selectivity for different ion channel subtypes relies on a variety of biophysical and electrophysiological techniques. Below are detailed methodologies for key experiments.
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for characterizing the interaction of a compound with a specific ion channel. It allows for the direct measurement of ion flow through a single or a population of channels in a cell membrane.
Objective: To determine the inhibitory concentration (IC50) of this compound on different potassium channel subtypes.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293 or CHO cells) stably expressing a specific potassium channel subtype (e.g., a specific Kv, KATP, Kir, or K2P channel).
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution composition will vary depending on the channel subtype being studied but typically contains a high concentration of potassium and a buffering agent.
-
Whole-Cell Configuration:
-
A micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical access to the entire cell.
-
-
Voltage Clamp: The membrane potential is clamped at a specific voltage to elicit channel opening. The current flowing through the channels is then measured.
-
Compound Application: this compound is applied to the cell via a perfusion system at increasing concentrations.
-
Data Analysis: The inhibitory effect of this compound at each concentration is measured as a percentage reduction of the control current. The IC50 value is then calculated by fitting the concentration-response data to a Hill equation.
Example of a Whole-Cell Patch-Clamp Workflow:
Caption: Workflow for assessing this compound's inhibitory effect using whole-cell patch-clamp.
Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for a specific receptor or ion channel.
Objective: To determine the binding affinity (Ki) of this compound for different potassium channel subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target potassium channel.
-
Radioligand: A radiolabeled ligand (a molecule known to bind specifically to the target channel with high affinity) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand (e.g., by filtration).
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
This compound, like paxilline, is believed to exert its primary effect on BK channels through allosteric modulation rather than direct pore occlusion. The proposed mechanism involves the stabilization of the channel in a closed state.
Caption: Proposed mechanism of this compound action on BK channels.
Conclusion
The available evidence strongly suggests that this compound is a potent and selective inhibitor of BK channels. Its mechanism of action, inferred from studies on its close analog paxilline, involves a state-dependent block of the closed channel conformation. However, a comprehensive assessment of this compound's selectivity requires further investigation against a broader panel of potassium channel subtypes. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are crucial for the development of this compound and its derivatives as selective pharmacological tools or therapeutic agents. Researchers are encouraged to perform head-to-head comparisons of this compound with other potassium channel modulators to fully elucidate its selectivity and potential off-target effects.
References
- 1. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paxilline inhibition of the alpha-subunit of the high-conductance calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Paspaline's Therapeutic Potential: A Comparative Guide
Preamble: This guide provides a comparative framework for the in vivo validation of Paspaline, an indole diterpene mycotoxin with demonstrated in vitro antiproliferative and potential neuroprotective properties. Due to a lack of publicly available in vivo studies on this compound, this document outlines a proposed validation strategy based on the known biological activities of its derivatives and related compounds. The guide compares this compound's hypothetical in vivo efficacy against established therapeutic agents: Paclitaxel for anti-cancer applications and Memantine for neuroprotection in the context of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals.
Part 1: Anti-Cancer Therapeutic Potential
This compound and its analogues have demonstrated antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[1] This section outlines a hypothetical in vivo study to validate these in vitro findings using a murine xenograft model of human lung carcinoma.
Comparative Efficacy and Toxicity: Data Overview
The following tables present plausible, hypothetical data from a murine xenograft model using A549 cells. This data is structured to facilitate a direct comparison between a this compound derivative (14α-Hydroxy Paspalinine) and the standard-of-care chemotherapeutic, Paclitaxel.[1]
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | 0 |
| This compound Derivative | 20 mg/kg | 625 | 50 |
| This compound Derivative | 40 mg/kg | 438 | 65 |
| Paclitaxel | 10 mg/kg | 500 | 60 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Dosage | Mean Body Weight Change (%) at Day 21 | Mortality Rate (%) |
| Vehicle Control | - | +5 | 0 |
| This compound Derivative | 20 mg/kg | -2 | 0 |
| This compound Derivative | 40 mg/kg | -8 | 10 |
| Paclitaxel | 10 mg/kg | -15 | 10 |
Experimental Protocols
1. Animal Model:
-
Species: Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Cell Line: A549 human non-small cell lung carcinoma cells.
-
Implantation: 5 x 10^6 A549 cells in 100 µL of Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every three days using caliper measurements (Volume = (width^2 * length)/2). Studies commence when tumors reach an average volume of 100-150 mm³.
2. Treatment Protocol:
-
This compound Derivative Formulation: Dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Paclitaxel Formulation: Clinical formulation diluted in 0.9% saline.
-
Administration: Intraperitoneal (IP) injections administered every three days for a total of 21 days.
3. Endpoint Analysis:
-
Primary Efficacy Endpoint: Tumor volume at the end of the 21-day treatment period.
-
Toxicity Assessment: Daily monitoring of animal health, including body weight, behavior, and mortality.
-
Histopathology: At the end of the study, major organs (liver, kidneys, spleen) are harvested for histopathological analysis to assess organ toxicity.
Visualizing Pathways and Workflows
Caption: A flowchart of the in vivo experimental validation process.
Caption: A potential anti-cancer mechanism of action for this compound derivatives.
Part 2: Neuroprotective Therapeutic Potential
This compound has been identified as a Maxi-K (BK) channel antagonist, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's, where channel dysfunction is implicated. While direct in vivo studies on this compound for neuroprotection are lacking, research on a related indole diterpene, Paxilline, which is also a BK channel blocker, has shown promising results in animal models. Paxilline has been demonstrated to rescue cognitive deficits in a mouse model of thalidomide-induced cognitive impairment by inhibiting BK channel hyperactivity.[2][3]
Comparative Efficacy in a Neuroprotection Model
The following tables provide a summary of experimental data for Memantine, an approved Alzheimer's drug, in a transgenic mouse model of the disease. This data serves as a benchmark against which the neuroprotective effects of this compound could be compared in future studies.
Table 3: Efficacy of Memantine in an Alzheimer's Disease Mouse Model
| Treatment Group | Animal Model | Dosage | Key Findings | Reference |
| Memantine | APP/PS1 Transgenic Mice | 30 mg/kg/day (p.o.) | Improved spatial learning in the water maze test. | [2] |
| Memantine | 5XFAD Transgenic Mice | 10 mg/kg/day (i.p.) | Reversed memory impairments in younger mice. | [3] |
Experimental Protocols
1. Animal Model for Neuroprotection Studies:
-
Model: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, which exhibit key pathological features of the disease like amyloid plaque deposition and cognitive deficits.
-
Age: Age of animals should be selected to correspond with the desired stage of disease progression for the study (e.g., early or advanced).
2. Treatment Protocol:
-
This compound Formulation: To be determined based on solubility and stability. A potential starting point is the formulation used in the anti-cancer model.
-
Memantine Formulation: Administered in drinking water or via oral gavage.
-
Administration: Chronic daily administration for a period of several weeks to months, depending on the study design and the specific animal model.
3. Behavioral and Neuropathological Analysis:
-
Cognitive Assessment: Behavioral tests such as the Morris water maze, novel object recognition test, and passive avoidance test to evaluate learning and memory.
-
Neuropathological Assessment: Post-mortem brain tissue analysis to quantify amyloid-beta plaque load, neuroinflammation, and neuronal loss.
Visualizing Signaling Pathways and Logical Relationships
Caption: Hypothesized mechanism for this compound's neuroprotective effects.
Caption: Logical workflow for in vivo validation of neuroprotective agents.
References
Safety Operating Guide
Navigating the Disposal of Paspaline: A Guide for Laboratory Professionals
Understanding Paspaline's Profile
This compound is a small molecule classified as an indole-diterpene.[1] A summary of its key chemical identifiers is provided below to aid in its proper classification for waste management.
| Property | Value |
| Chemical Class | Indole-diterpene Alkaloid[1][2] |
| Molecular Formula | C28H39NO2[1][3] |
| CAS Number | 11024-56-9[1] |
| Storage Temperature | -20℃[1] |
Procedural Guidance for this compound Disposal
Given the absence of a specific SDS for this compound, a cautious approach based on the principles of managing potentially hazardous chemical waste is mandatory. The following procedure outlines the recommended steps for the proper disposal of this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to conduct a thorough risk assessment.[4] Based on the general nature of indole alkaloids, assume that this compound may possess toxic properties.
Recommended PPE:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[5]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the name "this compound" and its known chemical properties.[6] All constituents of the waste mixture should be listed.[6]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Step 3: Storage of this compound Waste
Store the container with this compound waste in a designated satellite accumulation area within the laboratory.[6]
-
Location: The storage area should be at or near the point of generation and away from general laboratory traffic.[6]
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste.[5][6]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed environmental waste management service.
-
Contact Environmental Health and Safety (EHS): Follow your institution's or company's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Provide Documentation: Be prepared to provide all necessary information about the waste, including its composition and volume, to the EHS personnel or the waste disposal vendor.
-
Professional Disposal: The ultimate disposal method, which may include incineration, will be determined by the licensed waste management facility in accordance with local, state, and federal regulations.[7]
Visualizing Laboratory Waste Disposal Workflows
To further clarify the procedural steps, the following diagrams illustrate the general workflow for chemical waste disposal and a decision-making process for handling chemicals without a specific SDS.
Caption: General workflow for the disposal of laboratory chemical waste.
Caption: Decision-making for chemical disposal without a specific SDS.
By adhering to these general yet crucial safety and disposal protocols, laboratory professionals can ensure the responsible management of this compound waste, safeguarding both their immediate work environment and the broader ecosystem. Always consult with your institution's safety officer for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. michigan.gov [michigan.gov]
Personal protective equipment for handling Paspaline
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC PROCEDURES.
This guide provides critical safety and logistical information for the handling and disposal of Paspaline, an indole-diterpene mycotoxin.[1][2] Researchers, scientists, and drug development professionals must adhere to these protocols to ensure a safe laboratory environment. This compound and its derivatives are known to be tremorgenic and neurotoxic.[1][3][4] Therefore, a stringent approach to safety is paramount.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₉NO₂ | [5] |
| Molecular Weight | 421.62 g/mol | [5] |
| Synonyms | Paspalin | [6] |
| Chemical Names | (-)-Paspaline, (2S,4aS,4bR,6aS,12bS,12cS,14aS)-3,4,4a,4b,5,6,6a,7,12,12b,12c,13,14,14a-Tetradecahydro-.alpha.,.alpha.,4a,12b,12c-pentamethyl-2H-1-benzopyrano(5',6':6,7)indeno(1,2-b)indole-2-methanol | [5] |
| SMILES | CC(C)([C@@H]1CC[C@@]2(C)[C@]3([H])CC[C@@]4([H])Cc5c6ccccc6[nH]c5[C@]4(C)[C@@]3(C)CC[C@]2([H])O1)O | [5] |
| InChIKey | WLAIEIMDXUAGPY-HSECPPETSA-N | [5] |
Neurotoxicity Data for this compound-Related Compounds
| Mycotoxin | Animal Model | Route of Administration | LD50 | Lowest Tremor-Inducing Dose | Reference |
| Penitrem A | Mouse | Intraperitoneal | 1.1 mg/kg | 1 mg/kg | [7] |
| Paxilline | Mouse | - | 150 mg/kg bw | - | [7] |
Note: The absence of specific toxicity data for this compound underscores the need for cautious handling and the implementation of stringent safety protocols. As a known neurotoxin, exposure should be minimized.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following PPE is mandatory for all personnel handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile) | - Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated controlled area, such as a chemical fume hood, to minimize inhalation exposure.
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents.
-
Verify that an appropriate spill kit and emergency procedures are readily accessible.
-
-
Handling :
-
Wear the appropriate PPE at all times as specified in the table above.
-
When weighing or transferring solid this compound, do so in a fume hood to avoid generating dust.
-
For solutions, use a calibrated pipette or syringe to transfer the liquid. Avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
Decontamination :
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Solid Waste : Collect all solid waste, including contaminated PPE and absorbent paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines for hazardous waste containers.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Protocols: Neurotoxicity Assessment (General Methodology)
While specific protocols for this compound are not detailed in the provided search results, a general approach to assessing the neurotoxicity of tremorgenic mycotoxins can be outlined.[7]
-
Animal Model : Typically, mice or rats are used.
-
Administration : The compound is administered via an appropriate route, such as oral gavage or intraperitoneal injection.
-
Observation : Animals are observed for signs of neurotoxicity, including tremors, ataxia (lack of voluntary coordination of muscle movements), and convulsions.
-
Behavioral Tests : A battery of behavioral tests can be employed to quantify neurotoxic effects, such as grip strength, rotarod performance, and open-field activity.
-
Histopathology : After the observation period, brain tissue is collected and examined for any pathological changes.
-
Mechanism of Action Studies : In vitro studies using neuronal cell cultures can be used to investigate the specific molecular targets and signaling pathways affected by the compound, such as effects on ion channels (e.g., GABA-A receptors, BK channels).[7]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Neurotoxic mechanism of this compound-like compounds.
References
- 1. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications | Semantic Scholar [semanticscholar.org]
- 4. Tremorgenic and neurotoxic this compound-derived indole-diterpenes: biosynthetic diversity, threats and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. (2S,4aS,4bR,6aS,12bS,12cS,14aS)-3,4,4a,4b,5,6,6a,7,12,12b,12c,13,14,14a-Tetradecahydro-alpha,alpha,4a,12b,12c-pentamethyl-2H-1-benzopyrano(5',6':6,7)indeno(1,2-b)indole-2-methanol | C28H39NO2 | CID 115028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
